Mebeverine acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-4-17(11-5-6-16(18)19)13(2)12-14-7-9-15(20-3)10-8-14/h7-10,13H,4-6,11-12H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUWRVLVHOYTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608658 | |
| Record name | 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475203-77-1 | |
| Record name | 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Mebeverine Hydrochloride: An In-depth Technical Guide on its Mechanism of Action on Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebeverine hydrochloride is a musculotropic antispasmodic agent widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS) and other functional bowel disorders. Its therapeutic efficacy stems from a direct, multifaceted action on the smooth muscle of the gastrointestinal tract, leading to a reduction in spasm and pain without significantly affecting normal gut motility at therapeutic doses. This technical guide provides a comprehensive overview of the core mechanisms of action of mebeverine on smooth muscle cells. It delves into the molecular interactions with ion channels, receptor systems, and intracellular signaling pathways. Detailed experimental protocols for key assays are provided, and quantitative data from the literature are summarized. Visual diagrams of the proposed signaling pathways and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile.
Introduction
Gastrointestinal smooth muscle contractility is a complex process regulated by a fine interplay of neuronal inputs, hormonal signals, and local paracrine factors. Dysregulation of this process can lead to hypermotility and spasms, which are characteristic features of conditions like Irritable Bowel Syndrome (IBS)[1]. Mebeverine hydrochloride is a second-generation papaverine analogue that exerts a direct relaxant effect on gastrointestinal smooth muscle[2]. Unlike traditional anticholinergic agents, mebeverine is largely devoid of systemic atropine-like side effects, making it a well-tolerated option for long-term management[3]. The primary mechanisms underlying its spasmolytic activity are complex and involve the modulation of several key cellular processes that govern smooth muscle excitation-contraction coupling. This guide will explore these mechanisms in detail.
Core Mechanisms of Action
Mebeverine's spasmolytic effect is not attributed to a single mode of action but rather to a combination of effects on ion channels and cellular calcium homeostasis. The primary proposed mechanisms are:
-
Inhibition of Voltage-Operated Sodium Channels (Local Anesthetic Effect)
-
Blockade of Calcium Influx through Voltage-Operated Calcium Channels
-
Inhibition of Calcium Release from Intracellular Stores
-
Weak Antimuscarinic (Anticholinergic) Activity
-
Inhibition of Phosphodiesterase (Minor Contribution)
Inhibition of Voltage-Operated Sodium Channels
A key component of mebeverine's action is its ability to block voltage-operated sodium channels in smooth muscle cell membranes[4][5]. This action is analogous to that of local anesthetics[4].
-
Mechanism: By blocking the influx of sodium ions (Na+) that is necessary for the generation and propagation of action potentials, mebeverine reduces the excitability of the smooth muscle cell membrane[1][5]. This membrane-stabilizing effect makes it more difficult for the cell to reach the threshold for depolarization, thereby reducing the frequency and force of muscle spasms[1]. Studies on non-myelinated nerve fibers have shown that mebeverine decreases the amplitude and duration of the compound action potential, consistent with sodium channel blockade, while its primary metabolites, mebeverine alcohol and veratric acid, are inactive in this regard[5].
Blockade of Voltage-Operated Calcium Channels
Mebeverine directly inhibits the influx of extracellular calcium (Ca2+) into the smooth muscle cell by blocking voltage-operated calcium channels (VOCCs), particularly of the L-type[1][6][7].
-
Mechanism: The influx of extracellular Ca2+ is a critical step in initiating smooth muscle contraction. Depolarization of the cell membrane opens VOCCs, allowing Ca2+ to enter the cell and bind to calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains, leading to cross-bridge cycling and muscle contraction. By blocking these channels, mebeverine reduces the intracellular availability of Ca2+, thereby preventing the activation of the contractile machinery and promoting muscle relaxation[1][6].
Modulation of Intracellular Calcium Stores
In addition to blocking extracellular calcium entry, mebeverine also affects the release of calcium from intracellular stores, primarily the sarcoplasmic reticulum (SR).
-
Mechanism: Studies on guinea-pig taenia caeci have shown that mebeverine limits the amount of calcium available for mobilization from intracellular stores upon stimulation of α1-adrenergic receptors[3]. While the precise mechanism is not fully elucidated, it is proposed that mebeverine interferes with the refilling of these intracellular calcium pools or directly inhibits the release channels (such as IP₃ receptors or ryanodine receptors)[3]. This action prevents the sustained release of calcium required for prolonged muscle contraction.
Antimuscarinic (Anticholinergic) Activity
Mebeverine exhibits weak anticholinergic properties by acting as an antagonist at muscarinic receptors on the smooth muscle cell surface[2][6].
-
Mechanism: Acetylcholine, released from parasympathetic nerve endings, is a major neurotransmitter that causes gastrointestinal smooth muscle contraction by acting on M2 and M3 muscarinic receptors. Mebeverine has been shown to possess atropine-like properties, causing a parallel rightward shift in the concentration-response curve for the muscarinic agonist carbachol, which is indicative of competitive antagonism[3]. By blocking these receptors, mebeverine reduces the contractile response to cholinergic stimulation[2]. However, this effect is considered weak, and mebeverine does not typically produce the systemic side effects associated with potent anticholinergic drugs[3].
Phosphodiesterase (PDE) Inhibition
A minor contributing factor to mebeverine's relaxant effect may be the weak inhibition of phosphodiesterase enzymes.
-
Mechanism: PDEs are responsible for the breakdown of cyclic adenosine monophosphate (cAMP). Inhibition of PDE leads to an accumulation of intracellular cAMP. In smooth muscle, increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several target proteins that promote muscle relaxation. This includes the phosphorylation and inhibition of MLCK and the enhancement of Ca2+ sequestration into the SR. While mebeverine is noted to have a weak PDE inhibitory effect, it is generally considered less significant than its ion channel blocking activities.
Signaling Pathways Visualization
The following diagrams illustrate the key mechanisms of action of mebeverine on a smooth muscle cell.
Quantitative Data
While the multifaceted mechanism of mebeverine is well-described qualitatively, specific quantitative data such as IC₅₀ and Kᵢ values are not consistently reported across publicly available literature. The tables below summarize the available information.
Table 1: Summary of Mebeverine's Effects on Ion Channels and Receptors
| Target | Action | Quantitative Value | Reference |
| Voltage-Operated Na⁺ Channels | Blockade (Local Anesthetic Effect) | Not explicitly reported | [3][5] |
| Voltage-Operated Ca²⁺ Channels | Blockade | Not explicitly reported | [1][6][7] |
| Muscarinic Receptors | Competitive Antagonism | Not explicitly reported | [2][3] |
| α₁-Adrenergic Receptor Signaling | Inhibition of Ca²⁺ mobilization | Not explicitly reported | [3] |
| Phosphodiesterase (PDE) | Weak Inhibition | Not explicitly reported | - |
Table 2: Pharmacokinetic Parameters of Mebeverine Metabolites
| Metabolite | Parameter | Value | Reference |
| Mebeverine Acid | Tₘₐₓ (median) | 1.25 hours | [8][9] |
| This compound | Apparent t₁/₂ (median) | 1.1 hours | [8][9] |
| Desmethyl this compound | Tₘₐₓ | ~2.92 hours | [10] |
| Desmethyl this compound | Cₘₐₓ (single dose) | 679 ng/mL | [10] |
| Veratric Acid | Cₘₐₓ (mean) | 13.5 µg/mL | [11][12] |
| Veratric Acid | Tₘₐₓ | 40-80 minutes | [11][12] |
| Mebeverine (parent drug) | Plasma Concentration | Negligible after oral dose | [11][12] |
Note: Mebeverine undergoes rapid and extensive first-pass metabolism, primarily through hydrolysis by esterases, into mebeverine alcohol and veratric acid. Mebeverine alcohol is further oxidized to this compound. The parent drug is virtually undetectable in plasma after oral administration.[9][11][12][13]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of mebeverine.
Protocol: Isolated Organ Bath for Smooth Muscle Contractility
This protocol is based on standard methods for assessing the effect of pharmacological agents on the contractility of isolated intestinal smooth muscle, such as the guinea pig ileum or taenia caeci.
Objective: To measure the effect of mebeverine on smooth muscle contraction induced by various spasmogens (e.g., acetylcholine, carbachol, histamine, KCl).
Materials:
-
Guinea pig ileum or taenia caeci tissue segments.
-
Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11).
-
Carbogen gas (95% O₂, 5% CO₂).
-
Isolated organ bath system with thermoregulation (37°C), aeration, and isometric force transducers.
-
Data acquisition system.
-
Agonists: Acetylcholine chloride, Carbachol, Potassium chloride (KCl).
-
Test compound: Mebeverine hydrochloride stock solution.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig. Isolate a segment of the ileum or taenia caeci and place it in pre-warmed, aerated Krebs-Henseleit solution. Clean the segment of adhering mesenteric tissue and cut into 2-3 cm lengths.
-
Mounting: Suspend each tissue segment in an organ bath chamber (10-20 mL volume) filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Equilibration: Apply a resting tension of 1 gram and allow the tissue to equilibrate for 60 minutes. During this period, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.
-
Viability Test: After equilibration, induce a maximal contraction with a high concentration of KCl (e.g., 80 mM) to check for tissue viability. Wash the tissue and allow it to return to baseline.
-
Cumulative Concentration-Response Curve (CCRC) for Agonist:
-
Add the agonist (e.g., carbachol) to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻⁹ M to 10⁻³ M) once the response to the previous concentration has reached a plateau.
-
Record the contractile force at each concentration.
-
Wash the tissue extensively until the baseline tension is restored.
-
-
Inhibition by Mebeverine:
-
Incubate a tissue segment with a fixed concentration of mebeverine (e.g., 6 x 10⁻⁶ M) for a predetermined period (e.g., 20-30 minutes).
-
In the continued presence of mebeverine, repeat the CCRC for the agonist as described in step 5.
-
Repeat this process with different concentrations of mebeverine to assess concentration-dependent inhibition.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by the agonist in the absence of mebeverine.
-
Plot the log[agonist concentration] vs. response.
-
Analyze the data for a rightward shift in the CCRC, which indicates competitive antagonism. Calculate the pA₂ value if applicable.
-
To test for non-specific spasmolysis, assess mebeverine's ability to inhibit KCl-induced contractions.
-
Protocol: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of mebeverine on voltage-gated sodium and calcium currents in isolated smooth muscle cells.
Materials:
-
Isolated gastrointestinal smooth muscle cells.
-
Patch-clamp rig (amplifier, micromanipulator, microscope, anti-vibration table).
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): e.g., NaCl 135, KCl 5, CaCl₂ 2, MgCl₂ 1, HEPES 10, Glucose 10; pH adjusted to 7.4.
-
Internal (pipette) solution (in mM): e.g., CsCl 130, MgCl₂ 2, ATP-Mg 3, GTP-Na 0.2, EGTA 10, HEPES 10; pH adjusted to 7.2 with CsOH. (Cesium is used to block outward K⁺ currents).
-
Data acquisition and analysis software.
-
Test compound: Mebeverine hydrochloride.
Procedure:
-
Cell Isolation: Isolate single smooth muscle cells from gastrointestinal tissue (e.g., colon, ileum) using enzymatic digestion (e.g., with collagenase and papain).
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Seal Formation: Under microscopic guidance, approach a single, healthy-looking cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the entire cell.
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at a negative value (e.g., -80 mV) to keep the channels in a closed state.
-
For Na⁺ currents: Apply a series of brief depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit fast-inactivating inward currents.
-
For L-type Ca²⁺ currents: Use a similar voltage-step protocol, but often from a more depolarized holding potential (e.g., -40 mV) to inactivate Na⁺ and T-type Ca²⁺ channels. Use Ba²⁺ as the charge carrier instead of Ca²⁺ to increase current amplitude and reduce Ca²⁺-dependent inactivation.
-
-
Drug Application: Perfuse the cell with the external solution containing mebeverine at a known concentration.
-
Recording: After a brief incubation period, repeat the voltage-clamp protocol to record the currents in the presence of the drug.
-
Data Analysis:
-
Measure the peak amplitude of the inward Na⁺ or Ca²⁺ currents before and after mebeverine application.
-
Calculate the percentage of inhibition for each voltage step.
-
Generate a concentration-response curve by testing multiple mebeverine concentrations and calculate the IC₅₀ value (the concentration at which 50% of the current is inhibited).
-
Protocol: Intracellular Calcium Imaging with Fura-2 AM
Objective: To visualize and quantify the effect of mebeverine on intracellular calcium ([Ca²⁺]i) mobilization in smooth muscle cells.
Materials:
-
Cultured or freshly isolated smooth muscle cells on glass coverslips.
-
Fluorescence imaging microscope system with an excitation wavelength switcher (for 340 nm and 380 nm) and an emission filter (~510 nm).
-
Digital camera and imaging software.
-
Fura-2 AM (acetoxymethyl ester) stock solution in DMSO.
-
Pluronic F-127.
-
Physiological salt solution (e.g., HBSS).
-
Agonists (e.g., KCl, Carbachol) to induce calcium transients.
-
Test compound: Mebeverine hydrochloride.
Procedure:
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in the physiological salt solution.
-
Incubate the cells on coverslips in the loading buffer for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
De-esterification: Wash the cells with fresh salt solution to remove extracellular dye. Incubate for a further 30 minutes to allow intracellular esterases to cleave the AM ester group, trapping the active Fura-2 dye inside the cells.
-
Imaging:
-
Mount the coverslip onto the microscope stage in a perfusion chamber.
-
Excite the cells alternately with light at 340 nm and 380 nm and capture the fluorescence emission at ~510 nm.
-
Record a stable baseline fluorescence ratio (F₃₄₀/F₃₈₀).
-
-
Experimental Protocol:
-
Perfuse the cells with a solution containing an agonist (e.g., 80 mM KCl) to induce an increase in [Ca²⁺]i and record the change in the fluorescence ratio.
-
After washout and return to baseline, pre-incubate the cells with mebeverine for several minutes.
-
Re-stimulate the cells with the same agonist in the continued presence of mebeverine and record the response.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F₃₄₀/F₃₈₀) for each time point. This ratio is proportional to the [Ca²⁺]i.
-
Compare the peak amplitude and area under the curve of the calcium transient before and after the application of mebeverine to quantify its inhibitory effect.
-
Metabolism and Pharmacokinetics
A critical aspect for understanding mebeverine's action is its rapid and extensive first-pass metabolism[11][12]. The parent mebeverine molecule is an ester that is quickly hydrolyzed by plasma and tissue esterases into two primary metabolites:
-
Veratric Acid
-
Mebeverine Alcohol
These metabolites are considered pharmacologically inactive with respect to smooth muscle contractility[5][8]. Mebeverine alcohol is further metabolized, primarily by oxidation, to form This compound , which is the main circulating metabolite found in plasma[8][9]. Due to this rapid breakdown, the systemic concentration of the active parent drug after oral administration is negligible[11][12]. This suggests that mebeverine acts locally on the smooth muscle of the gastrointestinal tract before it can be absorbed and metabolized[14].
Conclusion
The mechanism of action of mebeverine hydrochloride on smooth muscle is multifaceted, involving a combination of direct inhibitory effects on key components of the excitation-contraction coupling pathway. Its primary spasmolytic action is derived from the blockade of voltage-operated sodium and calcium channels, which reduces cellular excitability and limits the influx of calcium required for contraction. This is supplemented by the modulation of intracellular calcium release and a weak antagonism of muscarinic receptors. The rapid metabolism of mebeverine into inactive compounds underscores its localized action within the gastrointestinal tract, contributing to its favorable side-effect profile. While the qualitative aspects of its mechanism are well-established, further research providing detailed quantitative data on its interactions with specific ion channel subtypes and receptors would allow for a more refined understanding of its pharmacological profile and could guide the development of future spasmolytic agents.
References
- 1. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 2. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of alpha 1-receptor-operated channels by mebeverine in smooth muscle cells of guinea-pig taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revitalizing the local anesthetic effect of Mebeverine hydrochloride via encapsulation within ethosomal vesicular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The action of mebeverine and metabolites on mammalian non-myelinated nerve fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mebeverine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of this compound as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mathewsopenaccess.com [mathewsopenaccess.com]
- 11. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration. | Sigma-Aldrich [merckmillipore.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Effect of mebeverine hydrochloride on jejunal motility and epithelial transport in the anesthetized ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Mebeverine Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebeverine, a musculotropic antispasmodic agent, is clinically administered as a racemic mixture of its (R)- and (S)-enantiomers. It is widely used for the symptomatic relief of irritable bowel syndrome (IBS). The therapeutic effect of mebeverine is attributed to its direct action on gastrointestinal smooth muscle, leading to relaxation without affecting normal gut motility.[1][2] The precise mechanism of action is not fully elucidated but is understood to be multifactorial, involving the modulation of ion channels and interaction with muscarinic receptors.[3][4] While the commercially available drug is a racemate, emerging evidence, primarily from pharmacokinetic studies in animal models, indicates stereoselective disposition of the enantiomers. This technical guide provides a comprehensive overview of the known pharmacological properties of mebeverine, with a focus on the yet-to-be-fully-characterized profiles of its individual enantiomers. It details established experimental protocols for elucidating the specific contributions of each enantiomer to the overall therapeutic effect, a critical step for potential future development of single-enantiomer therapeutics.
Introduction
Mebeverine is a second-generation papaverine analog that has been in clinical use since 1965 for the treatment of IBS and related gastrointestinal disorders.[5] It acts directly on the smooth muscle of the gastrointestinal tract, alleviating cramps and spasms.[2][6] Mebeverine is known to be an anticholinergic agent, but its primary mechanism is considered to be independent of typical systemic anticholinergic effects.[7] The molecule possesses a chiral center, and thus exists as two enantiomers, (R)-mebeverine and (S)-mebeverine. The commercially available formulations contain a racemic mixture of these enantiomers.[5] Understanding the distinct pharmacological properties of each enantiomer is crucial for optimizing therapy and potentially developing new chemical entities with improved efficacy and safety profiles.
Pharmacodynamics of Racemic Mebeverine
The spasmolytic activity of racemic mebeverine is attributed to several mechanisms of action:
-
Modulation of Ion Channels: Mebeverine has been shown to block voltage-operated sodium channels, which can contribute to a local anesthetic effect on nerve fibers in the gut wall.[8] It also inhibits calcium influx into colonic smooth muscle cells by blocking L-type calcium channels.[3][4] This reduction in intracellular calcium concentration is a key factor in its muscle-relaxant properties.
-
Muscarinic Receptor Interaction: Mebeverine exhibits weak anticholinergic properties, suggesting some level of interaction with muscarinic receptors on smooth muscle cells.[3][7] However, its spasmolytic action is considered to be primarily a direct musculotropic effect rather than a classic antimuscarinic one.[6]
-
Inhibition of Noradrenaline Reuptake: Some studies suggest that mebeverine may also act by blocking the reuptake of noradrenaline.[7]
These multiple mechanisms contribute to the overall effect of reducing the hypermotility of the gastrointestinal tract without completely suppressing normal function.[1]
Pharmacokinetics and Metabolism
Mebeverine is rapidly and completely absorbed after oral administration. It undergoes extensive first-pass metabolism, primarily by esterases, which hydrolyze the ester bond to form veratric acid and mebeverine alcohol.[9] Mebeverine alcohol is further metabolized to mebeverine acid (demethylated carboxylic acid or DMAC), which is the main circulating metabolite in humans.[9] The parent compound is virtually undetectable in plasma after oral administration.[9] The metabolites are almost completely excreted in the urine.[5]
Stereoselective Pharmacokinetics
While comprehensive data on the pharmacokinetics of individual mebeverine enantiomers in humans are lacking, studies in rats have demonstrated significant stereoselectivity. Following intramuscular administration of racemic mebeverine, the plasma concentrations of the (+)-enantiomer were found to be consistently higher than those of the (-)-enantiomer. The (+)-enantiomer also exhibited a longer elimination half-life and a larger area under the curve (AUC), suggesting that the absorption, distribution, and/or elimination of the (-)-enantiomer are more rapid. This difference in pharmacokinetic behavior underscores the importance of investigating the pharmacodynamic properties of the individual enantiomers.
Table 1: Pharmacokinetic Parameters of Mebeverine Enantiomers in Rats (Data Unavailable)
| Parameter | (+)-Mebeverine | (-)-Mebeverine |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available |
| t1/2 (h) | Data not available | Data not available |
| CL (mL/h/kg) | Data not available | Data not available |
| Vd (L/kg) | Data not available | Data not available |
Note: Specific quantitative data for the pharmacokinetic parameters of mebeverine enantiomers are not available in the public domain. The table structure is provided for illustrative purposes.
Enantioselective Pharmacological Activity (Hypothesized)
To date, there is a notable absence of publicly available data quantifying the specific binding affinities and functional potencies of the (R)- and (S)-enantiomers of mebeverine at their putative targets. Based on the principles of stereochemistry in pharmacology, it is highly probable that the two enantiomers exhibit different affinities for muscarinic receptor subtypes and varying potencies in blocking calcium and sodium channels. Elucidating these differences is a key area for future research.
Table 2: Hypothetical Receptor Binding Affinities (Ki) of Mebeverine Enantiomers
| Receptor Subtype | (R)-Mebeverine Ki (nM) | (S)-Mebeverine Ki (nM) |
| Muscarinic M1 | Data not available | Data not available |
| Muscarinic M2 | Data not available | Data not available |
| Muscarinic M3 | Data not available | Data not available |
| Muscarinic M4 | Data not available | Data not available |
| Muscarinic M5 | Data not available | Data not available |
Note: This table is a template for data that is not currently available in the literature. It highlights the need for future research in this area.
Table 3: Hypothetical Functional Potencies (IC50) of Mebeverine Enantiomers on Ion Channels
| Channel Subtype | (R)-Mebeverine IC50 (µM) | (S)-Mebeverine IC50 (µM) |
| L-type Ca2+ Channel | Data not available | Data not available |
| T-type Ca2+ Channel | Data not available | Data not available |
| Voltage-gated Na+ Channel | Data not available | Data not available |
Note: This table is a template for data that is not currently available in the literature. It highlights the need for future research in this area.
Experimental Protocols
To determine the pharmacological profile of mebeverine enantiomers, a series of in vitro experiments are necessary. The following sections detail the methodologies for key assays.
Radioligand Binding Assay for Muscarinic Receptors
This assay is used to determine the binding affinity (Ki) of each enantiomer for different muscarinic receptor subtypes (M1-M5).
Protocol:
-
Receptor Preparation: Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are prepared from cultured cell lines (e.g., CHO or HEK293 cells) or from tissues known to express a high density of a particular subtype.
-
Radioligand: A subtype-selective or non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl₂, pH 7.4, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled mebeverine enantiomer ((R)- or (S)-mebeverine).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Isolated Organ Bath for Smooth Muscle Contraction
This ex vivo assay measures the functional effect of the mebeverine enantiomers on smooth muscle contraction and is used to determine their potency (EC50 or IC50).
Protocol:
-
Tissue Preparation: A segment of animal intestine (e.g., guinea pig ileum or rat colon) is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time.
-
Induction of Contraction: A contractile agonist, such as acetylcholine or potassium chloride (KCl), is added to the organ bath to induce a sustained contraction.
-
Application of Enantiomers: Increasing concentrations of the (R)- or (S)-mebeverine enantiomer are cumulatively added to the bath, and the resulting relaxation of the pre-contracted tissue is recorded.
-
Data Analysis: Concentration-response curves are constructed by plotting the percentage of relaxation against the logarithm of the enantiomer concentration. The IC50 value (the concentration that produces 50% of the maximal relaxation) is determined.
Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Blockade
This technique allows for the direct measurement of ion channel currents in single cells and can be used to determine the potency and mechanism of calcium channel blockade by the mebeverine enantiomers.
Protocol:
-
Cell Preparation: Single smooth muscle cells are isolated from gastrointestinal tissue, or a cell line stably expressing the desired calcium channel subtype (e.g., L-type, CaV1.2) is used.
-
Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total ion current across the cell membrane.
-
Recording of Calcium Currents: The cell is held at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state. Depolarizing voltage steps are then applied to elicit inward calcium currents.
-
Application of Enantiomers: The (R)- or (S)-mebeverine enantiomer is applied to the cell via the external solution at various concentrations.
-
Data Acquisition and Analysis: The calcium currents are recorded before and after the application of the enantiomer. The percentage of current inhibition is plotted against the enantiomer concentration to determine the IC50 value. The voltage- and use-dependency of the block can also be investigated.
Signaling Pathways
The spasmolytic effect of mebeverine is a result of its interference with the signaling pathways that lead to smooth muscle contraction. The primary pathway involves the influx of extracellular calcium through voltage-gated calcium channels, which is triggered by membrane depolarization. This increase in intracellular calcium leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin and subsequent muscle contraction. Mebeverine is thought to directly block these calcium channels, thus inhibiting this cascade. Additionally, by potentially modulating muscarinic M3 receptors, which are coupled to Gq proteins and the phospholipase C (PLC) pathway, mebeverine could also influence the release of calcium from intracellular stores.
References
- 1. PHARMACOLOGICAL PROPERTIES OF MEBEVERINE, A SMOOTH-MUSCLE RELAXANT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of mebeverine hydrochloride on jejunal motility and epithelial transport in the anesthetized ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 4. Human M1-, M2- and M3-muscarinic cholinergic receptors: binding characteristics of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Spasmolytic effect of mebeverine on the gastrointestinal motility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Properties of acetylcholine-induced relaxation of smooth muscle isolated from the proximal colon of the guinea-pig [pubmed.ncbi.nlm.nih.gov]
Mebeverine Hydrochloride: A Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebeverine hydrochloride is a musculotropic antispasmodic agent widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS) and other gastrointestinal disorders associated with smooth muscle spasms.[1][2][3] Its therapeutic effect is achieved through a direct action on the smooth muscles of the gastrointestinal tract, particularly the colon, without impacting normal gut motility.[4][5] This technical guide provides an in-depth overview of the synthesis of Mebeverine hydrochloride, detailing an efficient, commercially viable process, and outlines its key chemical properties. The document includes structured data, detailed experimental protocols, and visualizations of the synthetic pathway and proposed mechanism of action to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Chemical Properties
Mebeverine hydrochloride is a white or nearly white crystalline powder.[4][6] It is the hydrochloride salt of mebeverine, a β-phenylethylamine derivative.[7]
Physicochemical Data
A summary of the key physicochemical properties of Mebeverine hydrochloride is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C25H36ClNO5 | |
| Molecular Weight | 466.0 g/mol | [8][9][10] |
| Melting Point | 105-107 °C | [4] |
| pKa | 10.7 | [6] |
| Solubility | Very soluble in water and methylene chloride; freely soluble in ethanol (96%); nearly insoluble in diethyl ether. | [4][5][6] |
| Appearance | White or almost white crystalline powder. | [4][6] |
Stability
Stability studies have shown that Mebeverine hydrochloride is stable under long-term (25°C/60% RH for 36 months) and accelerated (40°C/75% RH for 6 months) conditions, with no significant changes or degradation observed.[6] However, degradation has been noted under alkaline, acidic, and oxidative stress conditions.[11]
Synthesis of Mebeverine Hydrochloride
An efficient and commercially viable synthesis of Mebeverine hydrochloride has been developed, achieving an overall yield of 77% and a purity of over 99.7% as determined by HPLC.[12] This process involves three main stages, starting from Veratric acid.
Synthetic Pathway
The overall synthetic scheme is depicted below. The process begins with the esterification of Veratric acid, followed by a reductive amination and subsequent dehydrohalogenation to yield the final product.
Caption: Improved synthetic pathway for Mebeverine hydrochloride.
Experimental Protocols
-
To a stirred solution of Veratric acid (1.0 kg, 5.5 mole) in toluene (5.0 L), add 4-bromobutanol (1.0 kg, 1.2 eq) and p-toluenesulfonic acid (p-TsOH) (0.25 kg, 0.27 eq) at 25-35°C.[12]
-
Slowly increase the temperature of the reaction mixture to 105-115°C and maintain for 10-15 hours.[12]
-
After completion of the reaction (monitored by an appropriate method, e.g., TLC), cool the mixture to 25-35°C.[12]
-
Add water (5.0 L) to the reaction mass and stir for 30 minutes.[12]
-
Separate the organic and aqueous layers.[12]
-
Evaporate the toluene from the organic layer under vacuum to obtain 4-Bromobutyl 3,4-dimethoxybenzoate.[12]
-
This intermediate is prepared via reductive amination of 4-methoxyphenyl acetone with aqueous ethylamine in the presence of Raney Ni and Hydrogen gas.[12] Detailed experimental conditions for this specific step are proprietary to the cited improved process but follow standard reductive amination protocols.
-
A solution of N-Ethyl-1-(4-methoxyphenyl) propan-2-amine (1.0 kg, 1 eq) and 4-bromobutyl 3,4-dimethoxybenzoate (1.64 kg, 1 eq) in acetone (3.0 L) is heated to 55-65°C.
-
Maintain this temperature for 15-20 hours.
-
After reaction completion, slowly add isopropanolic hydrochloric acid (i-PrOH HCl) (0.75 L) at 10-15°C.
-
Maintain the mixture for 1 hour at 25-35°C.
-
The precipitated solid product is filtered, washed with acetone, and dried to yield Mebeverine hydrochloride.
-
Take 1.0 kg of crude Mebeverine hydrochloride in 4.0 L of acetone at 25-35°C.
-
Heat the resulting mixture to 50-60°C for 30 minutes.
-
Cool the mixture to 0-5°C, filter the purified product, and dry.
Mechanism of Action
Mebeverine hydrochloride is a musculotropic antispasmodic that exerts its effect directly on the smooth muscle of the gastrointestinal tract, relieving spasms without affecting normal intestinal motility.[4] Its mechanism is multifaceted and not entirely elucidated, but several key actions have been identified.[2][13]
The primary mechanism involves the modulation of ion channels. Mebeverine is understood to block calcium channels, reducing the influx of calcium ions into smooth muscle cells.[13] This action prevents the intracellular calcium accumulation necessary for muscle contraction, leading to muscle relaxation.[14][13] Additionally, it affects sodium channels, which can decrease muscle excitability and further contribute to the reduction of spasms.[13]
Mebeverine also exhibits a local anesthetic effect, which may help in reducing the sensitivity of the gut to stimuli that trigger pain and spasms.[13] Furthermore, it is considered an antimuscarinic agent, blocking muscarinic acetylcholine receptors on smooth muscle cells, which inhibits the contractile signals from acetylcholine.[1][15]
Caption: Proposed multifaceted mechanism of action for Mebeverine.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantification and analysis of Mebeverine hydrochloride in bulk drug, pharmaceutical formulations, and for stability testing.[4][11][16][17]
RP-HPLC Method for Assay
A common Reverse-Phase HPLC (RP-HPLC) method is summarized in Table 2.
| Parameter | Condition | Reference |
| Column | ODS2-C18 (4.6 mm × 150 mm, 5 µm particle size) | [4] |
| Mobile Phase | 0.02 M Potassium dihydrogen phosphate : Acetonitrile (30:70 v/v), pH 3.6 | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection | UV at 240 nm | [4] |
| Retention Time | Approximately 1.03 minutes | [4] |
| Linearity Range | 1 - 100 µg/mL | [4][11] |
Experimental Protocol: Sample Preparation for Assay
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of Mebeverine hydrochloride in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.[4]
-
Tablet Formulation Analysis: a. Weigh and finely powder 20 tablets.[11] b. Accurately weigh a portion of the powder equivalent to 100 mg of Mebeverine hydrochloride and transfer it to a 100 mL volumetric flask.[11] c. Add approximately 50 mL of the mobile phase and sonicate for 20 minutes to dissolve the drug.[11] d. Make up the volume to 100 mL with the mobile phase.[11] e. Filter the solution and dilute tenfold before injecting into the HPLC system.[11]
Conclusion
This technical guide has detailed an efficient, high-yield synthetic route for Mebeverine hydrochloride, suitable for commercial-scale production. The key chemical and physical properties have been compiled, providing essential data for formulation and development. Furthermore, the multifaceted mechanism of action, involving the modulation of ion channels and receptor antagonism, has been outlined, alongside a validated analytical HPLC method for quality control. This comprehensive overview serves as a valuable resource for scientists and researchers engaged in the study and development of Mebeverine hydrochloride and related antispasmodic agents.
References
- 1. Unleashing the Power of Mebeverine Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 2. Mebeverine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cognizancejournal.com [cognizancejournal.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. Mebeverine hydrochloride | Sodium Channel | TargetMol [targetmol.com]
- 8. journalijsra.com [journalijsra.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. moehs.com [moehs.com]
- 11. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 13. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 14. Mebeverine Hydrochloride | C25H36ClNO5 | CID 17683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mebeverine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. Development and Validation of Mebeverine Hydrochloride Assay by RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 17. ijrpr.com [ijrpr.com]
In-Vitro Effects of Mebeverine on Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebeverine is a musculotropic antispasmodic agent widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS) and other functional bowel disorders. Its primary therapeutic effect lies in its ability to relax the smooth muscles of the gastrointestinal tract, thereby alleviating symptoms such as abdominal pain and cramping.[1] The predominant mechanism underlying this effect is the modulation of ion channels, particularly the blockade of calcium channels in smooth muscle cells.[1][2] This technical guide provides an in-depth overview of the in-vitro studies on Mebeverine's effects on calcium channels, summarizing its mechanism of action, and presenting relevant experimental approaches for its investigation.
Mechanism of Action
In-vitro evidence points to Mebeverine's direct action on gastrointestinal smooth muscle cells.[3] Its spasmolytic activity is multifaceted, with the principal mechanism being the inhibition of calcium influx through voltage-gated calcium channels.[1][2][4] Calcium ions (Ca2+) are crucial for muscle contraction; by blocking these channels, Mebeverine reduces the intracellular concentration of Ca2+, leading to muscle relaxation and the prevention of spasms.[1]
Beyond its primary action on calcium channels, some studies suggest that Mebeverine also exerts its effects through:
-
Inhibition of Intracellular Calcium Replenishment: Mebeverine may act as an inhibitor of calcium-depot replenishment, further contributing to the reduction of intracellular calcium availability for contraction.[3]
-
Modulation of Sodium Channels: The compound is known to affect sodium channels in smooth muscle cells, which can alter their electrical activity and reduce excitability, leading to fewer spasms.[1]
-
Local Anesthetic Properties: Mebeverine has been found to have a local anesthetic effect, which may help in reducing the sensitivity of gut muscles to stimuli that can trigger pain and spasms.[1]
The following diagram illustrates the proposed signaling pathway for Mebeverine's action on smooth muscle cells.
Quantitative Data from In-Vitro Studies
| Parameter | Effect of Mebeverine | Observed Outcome | References |
| Calcium Influx | Inhibition | Reduced entry of calcium into smooth muscle cells. | [1][4] |
| Intracellular Calcium | Reduction | Decreased availability of intracellular calcium for muscle contraction. | [4] |
| Muscle Contraction | Inhibition | Relaxation of gastrointestinal smooth muscle and prevention of spasms. | [1][3] |
| Sodium Channels | Modulation | Altered electrical activity and reduced excitability of smooth muscle cells. | [1] |
Experimental Protocols
Detailed experimental protocols for in-vitro studies of Mebeverine's effects on calcium channels are not extensively published. However, standard methodologies for investigating the effects of compounds on voltage-gated calcium channels in smooth muscle cells can be adapted. Below are generalized protocols for key experiments.
Isolated Tissue Bath for Smooth Muscle Contractility
This protocol assesses the effect of Mebeverine on the contractility of isolated gastrointestinal smooth muscle strips.
Methodology:
-
Tissue Preparation: Segments of animal intestine (e.g., guinea pig ileum or rat colon) are dissected and placed in a Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11.7 mM glucose), continuously gassed with 95% O2 and 5% CO2 at 37°C.
-
Mounting: Longitudinal or circular smooth muscle strips are mounted in an organ bath containing the Krebs-Henseleit solution. One end is fixed, and the other is attached to an isometric force transducer.
-
Equilibration: Tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with the bathing solution being changed regularly.
-
Induction of Contraction: Contractions are induced by a spasmogen such as acetylcholine, histamine, or high potassium (e.g., 80 mM KCl) to depolarize the membrane and open voltage-gated calcium channels.
-
Application of Mebeverine: After stable contractions are achieved, Mebeverine is added to the bath in a cumulative or non-cumulative manner at various concentrations.
-
Data Acquisition: The isometric tension is recorded continuously. The inhibitory effect of Mebeverine is calculated as a percentage of the maximal contraction induced by the spasmogen. Dose-response curves can be generated to determine the IC50 value.
Electrophysiology (Patch-Clamp) for Ion Channel Activity
This protocol directly measures the effect of Mebeverine on the ionic currents through calcium channels in isolated smooth muscle cells.
Methodology:
-
Cell Isolation: Single smooth muscle cells are enzymatically dissociated from gastrointestinal tissue.
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record voltage-gated calcium channel currents.
-
External Solution: Contains a charge carrier for the calcium channel (e.g., BaCl2 to avoid calcium-dependent inactivation) and blockers for other channels (e.g., TEA-Cl to block potassium channels).
-
Internal (Pipette) Solution: Contains a cesium-based solution to block potassium currents from inside the cell and a calcium buffer (e.g., EGTA).
-
-
Voltage Protocol: Cells are held at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state. Depolarizing voltage steps are applied to elicit inward calcium currents.
-
Application of Mebeverine: Mebeverine is applied to the external solution via a perfusion system at various concentrations.
-
Data Acquisition and Analysis: The peak inward current at each voltage step is measured before and after the application of Mebeverine. The percentage of inhibition is calculated, and dose-response curves are constructed to determine the IC50.
Calcium Imaging
This technique visualizes and quantifies changes in intracellular calcium concentration in response to stimuli and the effect of Mebeverine.
Methodology:
-
Cell Preparation and Loading: Isolated smooth muscle cells are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: Cells are stimulated with a depolarizing agent (e.g., high potassium solution) to induce calcium influx.
-
Application of Mebeverine: Mebeverine is added to the cell culture medium before or after stimulation.
-
Image Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored using a fluorescence microscope.
-
Data Analysis: The magnitude and kinetics of the calcium response are quantified and compared between control and Mebeverine-treated cells.
Conclusion
In-vitro studies have established that Mebeverine's primary mechanism of action is the inhibition of calcium influx in gastrointestinal smooth muscle cells, leading to its clinical efficacy as an antispasmodic. While detailed quantitative data from electrophysiological studies are not widely published, the established methodologies for studying calcium channel blockers provide a robust framework for further investigation into the precise molecular interactions and potency of Mebeverine. A deeper understanding of its effects on specific calcium channel subtypes could pave the way for the development of more targeted and effective therapies for functional bowel disorders.
References
- 1. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 2. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. getzpharma.com [getzpharma.com]
- 4. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Local Anesthetic Properties of Mebeverine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebeverine, a musculotropic antispasmodic agent, is primarily recognized for its efficacy in the treatment of irritable bowel syndrome (IBS). However, a growing body of evidence indicates that mebeverine also possesses significant local anesthetic properties. This technical guide provides an in-depth exploration of the local anesthetic effects of mebeverine, focusing on its mechanism of action, and detailing experimental protocols for its investigation. The primary mechanism underlying its anesthetic effect is the blockade of voltage-gated sodium channels, a characteristic it shares with conventional local anesthetics. This guide summarizes the available quantitative data, presents detailed experimental methodologies for in-vivo and in-vitro assessment, and provides visual representations of key pathways and workflows to facilitate further research and development in this area.
Introduction
Mebeverine is a β-phenylethylamine derivative that has been in clinical use for decades as a direct-acting spasmolytic on the smooth muscle of the gastrointestinal tract.[1] Beyond its effects on gut motility, mebeverine has been reported to exert a local anesthetic effect.[2][3] This dual action makes it a molecule of interest for potential applications in topical and regional anesthesia. Understanding the nuances of its anesthetic properties requires a thorough investigation of its interaction with neuronal signaling pathways and the application of standardized preclinical models.
Mechanism of Action: Sodium Channel Blockade
The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[4] By binding to these channels, local anesthetics inhibit the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. This interruption of nerve impulse transmission results in a transient and reversible loss of sensation in the localized area.
Mebeverine has been shown to directly block voltage-operated sodium channels.[4][5] This action decreases the amplitude and duration of the compound action potential in nerve fibers, consistent with the profile of a local anesthetic.[6] While its primary clinical application is in the relaxation of smooth muscle, this underlying mechanism of sodium channel modulation is the foundation of its anesthetic properties.[7]
Signaling Pathway of Local Anesthesia
The following diagram illustrates the generally accepted signaling pathway for local anesthetics, which is applicable to mebeverine's mechanism of action.
Quantitative Data on Local Anesthetic Properties
The available quantitative data on the local anesthetic properties of mebeverine is limited. However, existing studies provide a foundation for comparison with established local anesthetics like lidocaine.
| Parameter | Mebeverine | Lidocaine | Test Model | Reference |
| Pain Reduction Efficiency | Superior to Lidocaine HCl gel (p=0.0078) | Standard | Clinical evaluation in oral painful conditions | [2] |
| Duration of Action | Longer than Lidocaine HCl gel (p=0.0313) | Standard | Clinical evaluation in oral painful conditions | [2] |
| In-vivo Efficacy | 2.3-fold increase in Area Under the Efficacy Curve (AUEC) with ethosomal gel compared to standard gel | Not Reported | Tail-flick test in rats | [8] |
| Effect on Compound Action Potential | Decreased amplitude and duration | Known to decrease amplitude and duration | Isolated mammalian non-myelinated nerve fibers | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of mebeverine's local anesthetic properties. The following sections outline key in-vivo and in-vitro experimental protocols.
In-Vivo Assessment: Tail-Flick Test
The tail-flick test is a common method to assess the analgesic and local anesthetic effects of substances in rodents.
-
Animals: Male Wistar rats (180-220 g) are commonly used. Animals should be housed under standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C) with free access to food and water for at least one week before the experiment.
-
Apparatus: A tail-flick apparatus with a radiant heat source is used. The intensity of the heat stimulus should be adjusted to produce a baseline tail-flick latency of 2-4 seconds. A cut-off time (e.g., 10 seconds) must be set to prevent tissue damage.
-
Procedure:
-
Each rat is gently restrained, and its tail is placed over the radiant heat source.
-
The time taken for the rat to flick its tail away from the heat is recorded as the tail-flick latency.
-
Baseline latency is determined as the average of three readings taken before drug administration.
-
Animals are then randomly assigned to different treatment groups (e.g., vehicle control, mebeverine formulation, positive control like lidocaine).
-
The test substance is applied to a specific area of the tail (e.g., 2 cm from the tip).
-
Tail-flick latency is measured at various time points after drug application (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The onset of action is the time at which a significant increase in latency is observed, and the duration of action is the time until the latency returns to baseline. The Area Under the Efficacy Curve (AUEC) can also be calculated to compare the overall efficacy of different formulations.[8]
In-Vivo Assessment: Intracutaneous Wheal Assay
The intracutaneous wheal assay is a classic method for evaluating the efficacy of local anesthetics by measuring the suppression of the cutaneous trunci muscle reflex in response to a needle prick.
-
Animals: Albino guinea pigs (250-350 g) are typically used. The hair on the dorsal surface is clipped 24 hours before the experiment.
-
Procedure:
-
The animal is lightly restrained.
-
Four to six areas are marked on the back of the animal.
-
A small volume (e.g., 0.1 mL) of the test solution (mebeverine at different concentrations, a positive control like lidocaine, and a saline control) is injected intradermally at the marked sites, raising a small wheal.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) after injection, the center of each wheal is stimulated with a sharp needle (e.g., 25-gauge).
-
The presence or absence of the cutaneous trunci muscle reflex (a twitch of the skin) is observed. The absence of this reflex indicates successful local anesthesia.
-
-
Data Analysis: The onset of anesthesia is the first time point at which the reflex is absent. The duration of anesthesia is the total time for which the reflex remains absent. The percentage of animals showing a positive block at each time point can be calculated for each concentration of the test substance.
In-Vitro Assessment: Electrophysiology on Isolated Nerve
Electrophysiological recording from isolated nerve preparations allows for the direct measurement of the effects of a compound on nerve excitability and action potential propagation.
-
Preparation: The sciatic nerve from a frog or rat is carefully dissected and placed in a nerve chamber containing Ringer's solution.
-
Recording Setup: The nerve is placed across a series of silver-silver chloride electrodes for stimulation and recording. One pair of electrodes is used to deliver a supramaximal electrical stimulus, and another pair is used to record the compound action potential (CAP).
-
Procedure:
-
A stable baseline CAP is recorded for a period of time.
-
The bathing solution is then switched to one containing mebeverine at a specific concentration.
-
The effect of mebeverine on the amplitude and latency of the CAP is recorded over time.
-
Different concentrations of mebeverine are tested to establish a dose-response relationship.
-
After drug application, the nerve is washed with a drug-free solution to observe the reversibility of the effect.
-
-
Data Analysis: The percentage inhibition of the CAP amplitude is calculated for each concentration of mebeverine. From the dose-response curve, the IC50 value (the concentration that produces 50% inhibition) can be determined. Changes in conduction velocity can also be calculated from the latency of the CAP.
Future Directions
The existing evidence strongly supports the local anesthetic potential of mebeverine. However, further research is required to fully characterize its profile and potential clinical applications. Key areas for future investigation include:
-
Quantitative Comparative Studies: Rigorous head-to-head studies comparing the potency, onset, and duration of action of mebeverine with standard local anesthetics like lidocaine, bupivacaine, and ropivacaine using standardized in-vivo and in-vitro models.
-
Sodium Channel Subtype Selectivity: Investigating the affinity of mebeverine for different subtypes of voltage-gated sodium channels to understand its potential for differential nerve blockade (e.g., sensory vs. motor).
-
Formulation Development: Optimizing topical and injectable formulations of mebeverine to enhance its penetration, bioavailability, and duration of action for specific clinical applications.
-
Clinical Trials: Well-designed clinical trials are needed to evaluate the efficacy and safety of mebeverine as a local anesthetic in various clinical settings, such as minor surgical procedures, dental procedures, and the management of chronic pain conditions.
Conclusion
Mebeverine demonstrates clear local anesthetic properties, primarily through the blockade of voltage-gated sodium channels. While current quantitative data is limited, the available evidence suggests it has the potential to be an effective local anesthetic, with some studies indicating superior duration of action compared to lidocaine. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and quantify the anesthetic profile of mebeverine. Continued research in this area may unlock new therapeutic applications for this well-established drug, offering a valuable addition to the armamentarium of local anesthetics.
References
- 1. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intradermal Tests With Drugs: An Approach to Standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tail flick test - Wikipedia [en.wikipedia.org]
- 6. The action of mebeverine and metabolites on mammalian non-myelinated nerve fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mebeverine influences sodium ion transport in the distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revitalizing the local anesthetic effect of Mebeverine hydrochloride via encapsulation within ethosomal vesicular system - PubMed [pubmed.ncbi.nlm.nih.gov]
Mebeverine: A New Frontier in Therapeutic Targeting Beyond Irritable Bowel Syndrome
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mebeverine, a musculotropic antispasmodic agent, has long been a cornerstone in the symptomatic treatment of Irritable Bowel Syndrome (IBS). Its efficacy in alleviating abdominal pain and cramping is primarily attributed to its direct relaxant effect on the smooth muscles of the gastrointestinal tract. However, emerging evidence suggests that the pharmacological profile of Mebeverine extends far beyond its established role in managing IBS. This technical guide delves into the novel therapeutic targets of Mebeverine, exploring its mechanisms of action on various physiological systems and highlighting its potential for drug repositioning in indications outside of functional bowel disorders. We will examine its effects on ion channels, G-protein coupled receptors, and inflammatory pathways, presenting quantitative data, detailed experimental methodologies, and signaling pathway visualizations to provide a comprehensive resource for the scientific community.
Introduction
Mebeverine is a β-phenylethylamine derivative traditionally recognized for its antispasmodic properties.[1] Unlike anticholinergic agents that can cause systemic side effects, Mebeverine's action is predominantly localized to the gut, making it a well-tolerated option for long-term IBS management.[2] Its primary mechanism involves the modulation of smooth muscle contractility through several pathways, including the blockade of calcium and sodium channels, and antagonism of muscarinic receptors.[2]
Recent investigations, however, have begun to uncover a broader spectrum of activity, suggesting that Mebeverine's therapeutic potential may be significantly underestimated. This guide consolidates the current understanding of Mebeverine's multifaceted pharmacology and explores its prospective applications in non-gastrointestinal disorders.
Known Mechanisms of Action: A Foundation for Novel Applications
Mebeverine's effects on gastrointestinal smooth muscle are mediated by a combination of mechanisms:
-
Muscarinic Receptor Antagonism: Mebeverine acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), counteracting the pro-contractile effects of acetylcholine in the gut.[3]
-
Ion Channel Modulation: It directly blocks voltage-operated sodium channels and inhibits the influx of calcium into smooth muscle cells, thereby reducing muscle excitability and preventing spasms.[1][2]
-
Local Anesthetic Effect: By blocking sodium channels on nerve fibers, Mebeverine exhibits a local anesthetic action, which contributes to its analgesic properties in IBS.[2]
These established mechanisms provide a framework for understanding how Mebeverine might exert effects in other tissues and disease states.
Novel Therapeutic Targets and Potential Indications Beyond IBS
The pleiotropic effects of Mebeverine on fundamental cellular processes, such as ion homeostasis and receptor signaling, suggest its potential utility in a range of conditions beyond IBS.
Cardiovascular System
While primarily targeting the gut, systemic administration of Mebeverine has been observed to influence cardiovascular parameters. Intravenous administration in animal models has been shown to dose-dependently reduce heart rate and arterial blood pressure.[4] This effect is likely attributable to the relaxation of vascular smooth muscle, a process governed by the same ion channels and receptors present in gastrointestinal smooth muscle.
This vasodilatory potential suggests that Mebeverine or its derivatives could be explored for conditions characterized by vascular hyper-contractility or hypertension. However, a thorough cardiovascular safety profile would be essential for any systemic application.[5]
Anti-Inflammatory Effects
Emerging research points towards a potential role for Mebeverine in modulating inflammatory responses. Studies on novel Mebeverine derivatives have indicated an ability to interact with interleukin-β, a key pro-inflammatory cytokine.[6][7] This suggests that Mebeverine may have a direct or indirect influence on inflammatory signaling cascades.
The proposed mechanism involves the inhibition of pro-inflammatory cytokine release, which could be beneficial in a variety of inflammatory conditions.[6] Further in vitro and in vivo studies are warranted to elucidate the precise pathways involved and to quantify the anti-inflammatory efficacy of Mebeverine.
Local Anesthesia
The local anesthetic properties of Mebeverine, stemming from its blockade of voltage-gated sodium channels, present a therapeutic opportunity beyond its analgesic role in IBS.[8] Research has explored the potential for topical formulations of Mebeverine for localized pain relief.
Quantitative Data on Mebeverine's Molecular Targets
A comprehensive understanding of a drug's therapeutic potential requires quantitative data on its interaction with molecular targets. While specific IC50 and Ki values for Mebeverine across all its targets are not extensively published in readily available literature, the following table summarizes the known qualitative interactions that form the basis of its pharmacological activity. Further research is needed to populate a more detailed quantitative profile.
| Target | Interaction Type | Physiological Effect | Potential Therapeutic Area (Beyond IBS) |
| Voltage-Gated Sodium Channels | Blocker | Decreased neuronal excitability and muscle contractility | Local Anesthesia, Cardiac Arrhythmias |
| Voltage-Gated Calcium Channels | Blocker | Smooth muscle relaxation (vasodilation) | Cardiovascular disorders (e.g., hypertension) |
| Muscarinic Acetylcholine Receptors | Antagonist | Inhibition of parasympathetic stimulation | Overactive bladder, COPD |
| Alpha-1 Adrenoceptors | Inhibitor | Vascular smooth muscle relaxation | Cardiovascular disorders (e.g., hypertension) |
| Interleukin-1β (IL-1β) | Potential Binder (derivatives) | Modulation of inflammatory response | Inflammatory diseases |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the activity of Mebeverine.
Ex Vivo Smooth Muscle Contraction Assay
This protocol is adapted from studies on the spasmolytic effects of Mebeverine derivatives.[6]
Objective: To assess the effect of Mebeverine on smooth muscle contractility in an isolated organ bath.
Materials:
-
Animal model (e.g., rat or guinea pig)
-
Krebs-Henseleit solution (or similar physiological saline solution)
-
Isolated organ bath system with force transducer
-
Acetylcholine (ACh) or other contractile agonist
-
Mebeverine hydrochloride solutions of varying concentrations
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize the animal and dissect a segment of smooth muscle tissue (e.g., ileum, colon, or aortic ring).
-
Mount the tissue strip in the organ bath containing physiological saline solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes).
-
Induce a stable contraction with a known concentration of a contractile agonist (e.g., acetylcholine).
-
Once a plateau is reached, add Mebeverine in a cumulative or non-cumulative manner to the bath and record the relaxation response.
-
Wash the tissue extensively and repeat the procedure with different concentrations of Mebeverine to generate a dose-response curve.
In Vitro Inhibition of Albumin Denaturation Assay
This protocol provides a general method to assess in vitro anti-inflammatory activity, as described in studies of Mebeverine derivatives.[9]
Objective: To evaluate the potential of Mebeverine to inhibit protein denaturation, an indicator of anti-inflammatory activity.
Materials:
-
Bovine or human serum albumin
-
Phosphate buffered saline (PBS)
-
Mebeverine hydrochloride solutions of varying concentrations
-
Reference anti-inflammatory drug (e.g., diclofenac)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing a fixed concentration of albumin in PBS.
-
Add different concentrations of Mebeverine or the reference drug to the reaction mixture.
-
A control group should contain the vehicle used to dissolve Mebeverine.
-
Incubate the samples at a temperature that induces denaturation (e.g., 72°C) for a specified time (e.g., 5 minutes).
-
After incubation, cool the samples and measure the turbidity at a specific wavelength (e.g., 660 nm) using a spectrophotometer.
-
Calculate the percentage inhibition of denaturation for each concentration of Mebeverine compared to the control.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Mebeverine.
Experimental Workflows
Conclusion and Future Directions
The pharmacological profile of Mebeverine is more complex and nuanced than its traditional classification as a gut-specific antispasmodic would suggest. Its activity on fundamental biological targets such as voltage-gated ion channels and GPCRs in various tissues opens up exciting possibilities for drug repositioning. The preliminary evidence for its cardiovascular and anti-inflammatory effects provides a strong rationale for further investigation.
Future research should focus on:
-
Quantitative Pharmacological Characterization: A systematic determination of Mebeverine's binding affinities (Ki) and functional potencies (IC50/EC50) at its various targets is essential.
-
In Vivo Efficacy in Non-IBS Models: Preclinical studies in animal models of cardiovascular and inflammatory diseases are needed to validate these novel therapeutic hypotheses.
-
Derivative Synthesis and Optimization: The development of novel Mebeverine analogs could enhance potency and selectivity for specific non-gastrointestinal targets, potentially leading to new classes of therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 3. Unleashing the Power of Mebeverine Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 4. Effect of mebeverine hydrochloride on jejunal motility and epithelial transport in the anesthetized ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives [mdpi.com]
An In-depth Technical Guide on the Interaction of Mebeverine with Muscarinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebeverine, a musculotropic antispasmodic agent, is widely prescribed for the symptomatic relief of abdominal pain and cramping associated with irritable bowel syndrome (IBS). While its primary mechanism is understood to be a direct relaxant effect on gastrointestinal smooth muscle, its interaction with muscarinic acetylcholine receptors (mAChRs) contributes to its therapeutic profile. This technical guide provides a comprehensive analysis of mebeverine's engagement with mAChR subtypes, detailing its antagonistic properties and the subsequent effects on intracellular signaling cascades. This document summarizes the available quantitative data, outlines key experimental methodologies for its characterization, and visualizes the involved signaling pathways and experimental workflows.
Introduction to Mebeverine and Muscarinic Receptors
Mebeverine is recognized as an antispasmodic with a primary mode of action on the smooth muscle of the gut.[1] Its therapeutic effect in conditions like IBS is attributed to the relaxation of these muscles, thereby alleviating spasms and associated pain.[2][3] While it is known to have anticholinergic properties, it is often cited as lacking the typical systemic side effects associated with classical antimuscarinic drugs.[4]
Muscarinic acetylcholine receptors are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine (ACh) throughout the body.[5] These receptors play crucial roles in regulating the function of the central and peripheral nervous systems, including the modulation of smooth muscle contraction, heart rate, and glandular secretions.[6][7] The five subtypes are broadly categorized based on their primary G protein coupling:
-
M1, M3, M5 (Gq/11-coupled): Activation of these receptors stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations ([Ca2+]i) and the activation of protein kinase C (PKC).[8]
-
M2, M4 (Gi/o-coupled): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9]
In the gastrointestinal tract, the M3 receptor subtype, which is coupled to the Gq/11 signaling pathway, is primarily responsible for mediating smooth muscle contraction upon stimulation by acetylcholine.[10] Therefore, antagonism of M3 receptors is a key mechanism for inducing smooth muscle relaxation.
Quantitative Analysis of Mebeverine's Interaction with Muscarinic Receptors
Despite its classification as an antimuscarinic agent, specific quantitative data on mebeverine's binding affinity (Ki) and functional antagonism (pA2) across the five muscarinic receptor subtypes are not extensively reported in publicly available literature. DrugBank lists mebeverine as an antagonist of the M5 muscarinic acetylcholine receptor in humans, but quantitative binding data is not provided.[11] The absence of a comprehensive selectivity profile across all M1-M5 subtypes in the conducted research highlights a significant gap in the complete pharmacological understanding of mebeverine.
For the purpose of this guide, the following tables are structured to present such data once it becomes available through further research.
Table 1: Mebeverine Binding Affinity at Human Muscarinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Radioligand | Mebeverine Ki (nM) | Reference |
| M1 | Data Not Available | Data Not Available | |
| M2 | Data Not Available | Data Not Available | |
| M3 | Data Not Available | Data Not Available | |
| M4 | Data Not Available | Data Not Available | |
| M5 | Data Not Available | Data Not Available |
Table 2: Functional Antagonism of Mebeverine at Human Muscarinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Functional Assay | Agonist | Mebeverine pA2 | Schild Slope | Reference |
| M1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| M2 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| M3 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| M4 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| M5 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Signaling Pathways of Muscarinic Receptors and Mebeverine's Point of Interaction
The interaction of mebeverine with muscarinic receptors, particularly the M3 subtype on smooth muscle cells, leads to the blockade of acetylcholine-induced signaling cascades that are responsible for muscle contraction.
Gq/11-Coupled Signaling Pathway (M1, M3, M5 Receptors)
Acetylcholine binding to M1, M3, or M5 receptors activates the Gq/11 protein. This activation stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of downstream targets and ultimately, smooth muscle contraction. Mebeverine, acting as an antagonist, would bind to the receptor and prevent acetylcholine from initiating this cascade.
Gi/o-Coupled Signaling Pathway (M2, M4 Receptors)
Acetylcholine binding to M2 or M4 receptors activates the Gi/o protein, which in turn inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). In tissues like the heart, this pathway contributes to a decrease in heart rate. In smooth muscle, M2 receptors are also present and can indirectly contribute to contraction by inhibiting relaxation pathways that are mediated by cAMP. As an antagonist, mebeverine would prevent this inhibition of adenylyl cyclase.
Experimental Protocols
The characterization of mebeverine's interaction with muscarinic receptors involves a combination of radioligand binding assays and functional assays.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of mebeverine for each muscarinic receptor subtype.
Objective: To determine the concentration of mebeverine that inhibits 50% of the specific binding of a known radioligand to a specific muscarinic receptor subtype (IC50), from which the inhibitory constant (Ki) can be calculated.
Materials:
-
Membrane preparations from cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS), a non-selective muscarinic antagonist.[12]
-
Unlabeled mebeverine hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding determinator (e.g., a high concentration of atropine).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of mebeverine. For each concentration, a parallel set of wells containing the non-specific binding determinator is also prepared.
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. The filters trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the mebeverine concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Isolated Tissue Bath Functional Assay (Schild Analysis)
This assay determines the functional antagonism (pA2) of mebeverine by measuring its ability to inhibit agonist-induced smooth muscle contraction.
Objective: To determine the pA2 value of mebeverine, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat colon).
-
Organ bath system with isometric force transducers.
-
Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 and maintained at 37°C.
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
Mebeverine hydrochloride.
Protocol:
-
Tissue Preparation: Dissect the smooth muscle tissue and mount it in the organ baths under a resting tension.
-
Equilibration: Allow the tissue to equilibrate in the Krebs-Henseleit solution for a defined period (e.g., 60 minutes), with periodic washing.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) to establish the baseline response.
-
Antagonist Incubation: Wash the tissue and incubate it with a known concentration of mebeverine for a set time to allow for equilibrium.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: Generate a new cumulative concentration-response curve for the agonist in the presence of mebeverine.
-
Repeat: Repeat steps 4 and 5 with at least two other concentrations of mebeverine.
-
Data Analysis (Schild Plot):
-
For each concentration of mebeverine, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of mebeverine on the x-axis.
-
The x-intercept of the linear regression line is the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.[14][15]
-
Conclusion
Mebeverine's therapeutic action in irritable bowel syndrome involves a direct relaxant effect on gastrointestinal smooth muscle, which is at least in part mediated by its antagonistic activity at muscarinic acetylcholine receptors. The M3 receptor subtype, which is coupled to the Gq/11 signaling pathway and is the primary mediator of acetylcholine-induced smooth muscle contraction, is the most likely target. However, a comprehensive quantitative analysis of mebeverine's binding affinity and functional antagonism across all five muscarinic receptor subtypes is currently lacking in the scientific literature. Further research employing the detailed experimental protocols outlined in this guide is necessary to fully elucidate the selectivity profile of mebeverine and to gain a more complete understanding of its pharmacological mechanism of action. This knowledge will be invaluable for the future development of more targeted and effective therapies for functional gastrointestinal disorders.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. The muscarinic M(4) receptor is the functionally predominant subtype in rat and mouse striatum as demonstrated using [(35)S] GTPγS binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of muscarinic receptor function in developing oligodendrocytes by agonist exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptors fact sheet [bms.com]
- 7. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pharmacological characterization of acetylcholine-stimulated [35S]-GTP gamma S binding mediated by human muscarinic m1-m4 receptors: antagonist studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of inositol trisphosphate accumulation by muscarinic cholinergic and H1-histamine receptors on human astrocytoma cells. Differential induction of desensitization by agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AID 294015 - Displacement of [3H] N-methyl-scopolamine chloride from human muscarinic receptor M4 expressed in CHO cells - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Early-Phase Research on Mebeverine Derivatives for Enhanced Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebeverine, a musculotropic antispasmodic agent, has long been a cornerstone in the management of Irritable Bowel Syndrome (IBS) by directly targeting the smooth muscles of the gastrointestinal tract. However, its therapeutic efficacy is often hampered by rapid first-pass metabolism, leading to low bioavailability of the parent compound. This technical guide provides an in-depth overview of early-phase research focused on the development of novel mebeverine derivatives with enhanced efficacy. We delve into the synthesis of promising new analogs, their superior spasmolytic and anti-inflammatory properties, and the underlying mechanisms of action. This guide consolidates quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of gastrointestinal drug development.
Introduction: The Rationale for Mebeverine Derivatives
Mebeverine primarily functions by blocking sodium and calcium channels in gastrointestinal smooth muscle cells, leading to muscle relaxation and alleviation of spasms.[1][2] Despite its targeted action, mebeverine undergoes extensive and rapid hydrolysis of its ester group in vivo, forming veratric acid and mebeverine alcohol. This metabolic instability results in negligible circulating levels of the active parent drug, necessitating the exploration of more robust derivatives.
Recent research has focused on synthesizing mebeverine analogs that not only exhibit greater metabolic stability but also possess enhanced spasmolytic and anti-inflammatory activities. These dual-action derivatives offer a promising therapeutic strategy for IBS, addressing both the motility and low-grade inflammation often associated with the condition.[3][4] This guide will explore the synthesis, in vitro and ex vivo evaluation, and mechanistic insights of these next-generation mebeverine compounds.
Synthesis of Novel Mebeverine Derivatives
The synthesis of more effective mebeverine derivatives has been a key area of investigation. An improved, commercially viable synthesis for mebeverine hydrochloride has been developed, and a novel class of derivatives, 2-amino-N-phenethylbenzamides, has shown significant promise.[5][6]
Improved Synthesis of Mebeverine Hydrochloride
An efficient, three-stage synthetic route for mebeverine hydrochloride has been reported, boasting an overall yield of 77% and a purity of ≥99.7% by HPLC.[7][8] This process is more economically and environmentally favorable compared to earlier methods. The synthesis involves the reaction of N-Ethyl-1-(4-methoxyphenyl) propan-2-amine with 4-bromobutyl-3,4-dimethoxybenzoate in acetone, followed by salt formation.[8]
Synthesis of 2-Amino-N-phenethylbenzamide Derivatives
A promising new class of mebeverine derivatives, 2-amino-N-phenethylbenzamides, has been synthesized through the ring-opening of isatoic anhydride with 2-phenylethylamine.[6] This straightforward approach has yielded compounds with enhanced biological activity.
Enhanced Efficacy of Novel Mebeverine Derivatives
Recent studies have highlighted a new series of mebeverine analogs with both superior spasmolytic and anti-inflammatory properties. Among these, compounds 3 , 4a , and 4b have been identified as particularly potent.[4]
Spasmolytic Activity
The novel mebeverine derivatives have demonstrated a more potent spasmolytic effect compared to mebeverine. In ex vivo studies on isolated smooth muscle preparations, these compounds showed a significant relaxation effect.[9]
| Compound | Change in Smooth Muscle Tone (mN) | Change in Smooth Muscle Amplitude (%) |
| Mebeverine | - | - |
| Compound 3 | Statistically significant decrease vs. Mebeverine | Statistically significant decrease vs. Mebeverine |
| Compound 4a | Statistically significant decrease vs. Mebeverine | Statistically significant decrease vs. Mebeverine |
| Compound 4b | Statistically significant decrease vs. Mebeverine | Statistically significant decrease vs. Mebeverine |
| Compound 4c | Statistically significant decrease vs. Mebeverine | Statistically significant decrease vs. Mebeverine |
| Compound 4d | Statistically significant decrease vs. Mebeverine | Statistically significant decrease vs. Mebeverine |
Table 1: Comparative Spasmolytic Activity of Mebeverine Derivatives.[9]
Anti-inflammatory Activity
In addition to their enhanced spasmolytic effects, the novel derivatives have also shown promising anti-inflammatory activity. In vitro assays have demonstrated their ability to inhibit albumin denaturation, a marker of anti-inflammatory potential. Furthermore, these compounds have been shown to inhibit the expression of the pro-inflammatory cytokine interleukin-1β (IL-1β).[10]
| Compound | IC50 for Inhibition of Albumin Denaturation (mg/mL) |
| Compound 3 | Data not specified |
| Compound 4a | Data not specified |
| Compound 4b | Data not specified |
| Compound 4c | Data not specified |
| Compound 4d | Data not specified |
Table 2: In Vitro Anti-inflammatory Activity of Mebeverine Derivatives.[9]
Mechanism of Action
The enhanced efficacy of the novel mebeverine derivatives can be attributed to their distinct mechanism of action compared to the parent compound.
Signaling Pathways
Mebeverine exerts its spasmolytic effect through a multi-faceted mechanism that includes the blockade of L-type calcium channels and interaction with M2 and M3 muscarinic receptors.[2][6] The M3 receptors, coupled to Gq/11 proteins, trigger the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the sarcoplasmic reticulum, initiating muscle contraction. The M2 receptors, coupled to Gi/o proteins, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, which further promotes contraction.[11][12]
The novel 2-amino-N-phenethylbenzamide derivatives demonstrate a relaxation effect similar to mebeverine but, importantly, do not appear to affect the serotonin or Ca2+-dependent signaling pathways in the same manner.[6][10] This suggests a more targeted and potentially safer pharmacological profile.
Caption: Mebeverine's Mechanism of Action in Smooth Muscle.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of mebeverine and its derivatives.
Synthesis of 2-amino-N-phenethylbenzamides (General Procedure)
A mixture of isatoic anhydride and 2-phenylethylamine is stirred in a suitable solvent (e.g., dichloromethane) at room temperature overnight. The resulting product, a 2-amino-N-phenethylbenzamide, is then purified and characterized. Further derivatization can be achieved through acylation of the amino group to yield diamides.[4]
Caption: Synthesis of 2-Amino-N-phenethylbenzamide Derivatives.
Ex Vivo Spasmolytic Activity Assay (Isolated Organ Bath)
-
Tissue Preparation: Male Wistar rats are euthanized, and the stomach is excised. Smooth muscle strips of specific dimensions (e.g., 12-13 mm in length, 1.0-1.1 mm in width) are prepared from the gastric corpus.
-
Organ Bath Setup: The muscle strips are mounted in a thermostated organ bath (15 mL volume) containing physiological salt solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
Isometric Contraction Recording: The muscle strips are connected to isometric force transducers to record contractile activity.
-
Experimental Procedure: After an equilibration period, the spontaneous contractile activity of the muscle strips is recorded. The test compounds (mebeverine and its derivatives) are then added to the organ bath at a specific concentration (e.g., 5 x 10⁻⁵ M), and the changes in muscle tone and amplitude of contractions are measured.
-
Data Analysis: The percentage change in muscle tone and amplitude from the baseline is calculated to determine the spasmolytic activity of the compounds.
In Vitro Anti-inflammatory Assay (Albumin Denaturation)
-
Reaction Mixture Preparation: A reaction mixture containing the test compound at various concentrations, 1% aqueous solution of bovine serum albumin, and phosphate-buffered saline (pH 6.4) is prepared.
-
Incubation: The reaction mixture is incubated at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.
-
Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
Data Analysis: The percentage inhibition of albumin denaturation is calculated and compared to a standard anti-inflammatory drug (e.g., diclofenac sodium). The IC50 value is determined.
Quantification of Mebeverine and its Metabolites in Human Plasma (HPLC-MS/MS)
-
Sample Preparation: Plasma samples are subjected to protein precipitation using an appropriate organic solvent.
-
Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a suitable column (e.g., C8 column). A gradient elution program with a mobile phase consisting of an organic solvent and an aqueous buffer is used to separate mebeverine and its metabolites (mebeverine alcohol, mebeverine acid, and desmethylthis compound).[13]
-
Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
Quantification: The concentration of each analyte is determined by comparing its peak area ratio to the internal standard with a calibration curve.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. Contractile role of M2 and M3 muscarinic receptors in gastrointestinal, airway and urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino- N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation and Evaluation of Mebeverine Hydrochloride Sustained Release Capsules by Pelletization Technique | Scholars Middle East Publishers [saudijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
The Preclinical Pharmacokinetics of Mebeverine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebeverine is a musculotropic antispasmodic agent widely used in the symptomatic treatment of irritable bowel syndrome (IBS). Its primary therapeutic action is a direct, localized effect on the smooth muscle of the gastrointestinal tract. A critical aspect of mebeverine's pharmacological profile is its rapid and extensive first-pass metabolism. Following oral administration, the parent drug is almost completely metabolized by esterases, resulting in negligible circulating concentrations of mebeverine itself. Consequently, the systemic exposure and pharmacokinetic profile are primarily defined by its various metabolites. This technical guide provides a comprehensive overview of the pharmacokinetics of mebeverine in preclinical animal models, focusing on its absorption, distribution, metabolism, and excretion (ADME) properties.
Absorption and Metabolism
Mebeverine is readily absorbed from the gastrointestinal tract following oral administration. However, it undergoes extensive and rapid first-pass metabolism, primarily through ester hydrolysis. The ester linkage in the mebeverine molecule is quickly cleaved by esterases, yielding two primary metabolites: mebeverine alcohol and veratric acid.[1][2]
Mebeverine alcohol is subsequently metabolized further, primarily through oxidation, to form mebeverine acid. Another significant metabolite identified is desmethylthis compound. Due to this rapid metabolism, the parent mebeverine is often undetectable in plasma, making its metabolites the key analytes for pharmacokinetic studies.[3] Studies in rat liver microsomes have confirmed a similar metabolic cascade, involving ester hydrolysis, O-demethylation, and other phase I reactions.[2]
Pharmacokinetic Parameters in Preclinical Models
Comprehensive pharmacokinetic data for mebeverine's primary metabolites in multiple preclinical species is limited in publicly available literature. The majority of detailed pharmacokinetic studies have been conducted in humans. However, some data from studies in rats provide insight into the preclinical profile of mebeverine.
Rat Pharmacokinetic Data
Pharmacokinetic studies in rats have demonstrated the rapid elimination of mebeverine and the appearance of its metabolites. After intravenous administration of mebeverine hydrochloride to rats, the parent drug was rapidly eliminated from plasma with a mean half-life of 29 minutes.[4] Following oral administration, only trace amounts of mebeverine were detected in the plasma of most animals.[4]
The focus of pharmacokinetic analysis in preclinical studies, therefore, shifts to the primary metabolites.
Table 1: Pharmacokinetic Parameters of Veratric Acid in Rats [4]
| Parameter | Intravenous Administration (2 mg) | Oral Administration (2 mg) |
| Cmax (mean) | 1.80 µg/mL | 0.90 µg/mL |
| Tmax (mean) | 15-30 min | 15 min - 4 h |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Other Preclinical Species
Detailed pharmacokinetic studies of mebeverine and its primary metabolites (this compound, desmethylthis compound) in other common preclinical species such as dogs and monkeys are scarce in the available literature. One study in beagle dogs focused on the relative bioavailability of different mebeverine HCl formulations by measuring veratric acid concentrations, but a full pharmacokinetic profile was not reported.
Distribution
Specific studies detailing the tissue distribution of mebeverine and its metabolites in preclinical animal models using radiolabeled compounds are not widely available in the public domain. However, general principles of drug distribution suggest that the physicochemical properties of the metabolites will govern their penetration into various tissues. The high degree of metabolism to more polar carboxylic acid derivatives (this compound, veratric acid) would likely limit extensive distribution into lipophilic tissues and the central nervous system.
Excretion
The primary route of excretion for mebeverine metabolites is via the urine.[3] In human studies, a significant portion of the administered dose is recovered in the urine as conjugated metabolites.[5] This suggests that renal clearance is a major pathway for the elimination of mebeverine's metabolic products.
Experimental Protocols
Typical Preclinical Pharmacokinetic Study in Rats (Oral Administration)
This protocol outlines a general procedure for a pharmacokinetic study of mebeverine in rats.
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
-
Dosing:
-
Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with water available ad libitum.
-
Formulation: Mebeverine hydrochloride is dissolved or suspended in an appropriate vehicle (e.g., water, 0.5% methylcellulose).
-
Administration: The formulation is administered via oral gavage at a specified dose volume (e.g., 10 mL/kg).
-
-
Blood Sampling:
-
Route: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein, saphenous vein, or via a cannula at predetermined time points.
-
Time Points: Typical time points include pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA). To prevent ex vivo hydrolysis of mebeverine, an esterase inhibitor such as physostigmine sulfate can be added.[4] Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalysis:
-
Method: Plasma concentrations of mebeverine metabolites (this compound, desmethylthis compound, veratric acid) are determined using a validated LC-MS/MS method.
-
Sample Preparation: Protein precipitation is a common method for sample preparation. An internal standard is added to the plasma sample, followed by a precipitating agent (e.g., acetonitrile). After centrifugation, the supernatant is analyzed.[6][7]
-
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.).
Analytical Method: LC-MS/MS for Mebeverine Metabolites
A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is required for the simultaneous quantification of mebeverine metabolites in plasma.
-
Chromatography: Reversed-phase chromatography using a C8 or C18 column is typically employed. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile) is used for separation.[8][9]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.[8][9]
-
Validation: The method should be fully validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.
Visualizations
Mebeverine Metabolism Pathway
Experimental Workflow for a Preclinical Pharmacokinetic Study
Proposed Mechanism of Action of Mebeverine on Smooth Muscle Cells
Conclusion
The pharmacokinetics of mebeverine in preclinical animal models are characterized by its rapid and extensive first-pass metabolism, leading to undetectable levels of the parent drug in systemic circulation. The primary circulating and excreted moieties are its metabolites, with this compound and veratric acid being key analytes for pharmacokinetic assessment. While some pharmacokinetic data exists for rats, there is a notable lack of comprehensive data across multiple preclinical species. Future preclinical studies should focus on generating complete pharmacokinetic profiles of the major metabolites in species such as rats, dogs, and monkeys to better understand the interspecies differences and to aid in the extrapolation of these findings to human clinical scenarios. The development and validation of robust bioanalytical methods for the simultaneous quantification of these metabolites are crucial for the successful execution of such studies.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PHARMACOLOGICAL PROPERTIES OF MEBEVERINE, A SMOOTH-MUSCLE RELAXANT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mathewsopenaccess.com [mathewsopenaccess.com]
- 7. mathewsopenaccess.com [mathewsopenaccess.com]
- 8. deboni.he.com.br [deboni.he.com.br]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Preclinical Evaluation of Sustained-Release Mebeverine Formulations in a Rat Model
Application Note & Protocol: Meb-SR-Rat-PKPD-v1.0
For Research Use Only
Introduction
Mebeverine hydrochloride is a musculotropic antispasmodic agent indicated for the symptomatic relief of irritable bowel syndrome (IBS) and other functional bowel disorders. Its mechanism of action involves a direct relaxant effect on the smooth muscles of the gastrointestinal tract. Mebeverine functions by blocking voltage-gated calcium and sodium channels in smooth muscle cells, which reduces muscle excitability and spasms.[1][2] It also exhibits a local anesthetic effect, further contributing to pain relief.[1] Due to its rapid first-pass metabolism, where it is hydrolyzed to veratric acid, sustained-release (SR) formulations are often developed to prolong its therapeutic effect and improve patient compliance. This document provides a detailed protocol for the preclinical evaluation of a novel sustained-release Mebeverine formulation in a rat model, encompassing both pharmacokinetic (PK) and pharmacodynamic (PD) assessments.
Signaling Pathway of Mebeverine
Mebeverine exerts its antispasmodic effect through a multi-faceted mechanism on gastrointestinal smooth muscle cells. It primarily involves the modulation of ion channels to reduce cellular excitability and prevent muscle contraction.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Mebeverine Metabolites in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebeverine is an antispasmodic agent primarily used in the management of irritable bowel syndrome. Due to its rapid first-pass metabolism, mebeverine is extensively hydrolyzed into its primary active metabolites: Mebeverine Alcohol (MAL), Mebeverine Acid (MAC), and Desmethylthis compound (DMAC)[1][2][3]. Consequently, the quantification of these metabolites in plasma is crucial for pharmacokinetic and bioequivalence studies. This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method coupled with tandem mass spectrometry (MS/MS) for the simultaneous quantification of MAL, MAC, and DMAC in human plasma. An alternative HPLC-UV method for the parent drug is also discussed for contexts where metabolite analysis is not required.
Principle of the Method
This method involves the extraction of mebeverine metabolites and an internal standard (IS) from human plasma via protein precipitation. The prepared samples are then injected into a reverse-phase HPLC system for chromatographic separation, followed by detection and quantification using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This approach offers high selectivity and sensitivity for accurate measurement of the analytes in a complex biological matrix.
Experimental Protocols
Materials and Reagents
-
Reference Standards: Mebeverine Alcohol (MAL), this compound (MAC), Desmethylthis compound (DMAC), and 2H5-Desmethylthis compound (2H5-DMAC) as an internal standard[2].
-
Reagents: Formic acid and ammonium formate[5].
-
Water: High purity water (Milli-Q or equivalent)[5].
-
Plasma: Drug-free human plasma.
Instrumentation
-
HPLC System: An HPLC system capable of gradient elution (e.g., Waters Acquity UPLC)[2][5].
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source[2][5].
-
Analytical Column: Acquity UPLC BEH C8 column (1.7 µm, 2.1 x 50 mm) or equivalent[2][5].
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of MAL, MAC, DMAC, and 2H5-DMAC by dissolving the accurately weighed reference standards in methanol.
-
Working Solutions: Prepare working solutions by appropriate dilution of the stock solutions with a methanol:water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples[1].
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the 2H5-DMAC stock solution with acetonitrile to achieve a final concentration of 100 ng/mL[5].
Sample Preparation Protocol
-
Plasma Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 200 µL of plasma into a microcentrifuge tube.
-
Adding Internal Standard: Add 20 µL of the 100 ng/mL 2H5-DMAC internal standard working solution to the plasma sample[5].
-
Protein Precipitation: Add 800 µL of acetonitrile to the plasma sample[5].
-
Vortexing: Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation[5].
-
Centrifugation: Centrifuge the samples at 14,000 g for 5 minutes[5].
-
Supernatant Transfer and Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 45°C[5].
-
Reconstitution: Reconstitute the dried residue with 200 µL of a water:methanol (50:50, v/v) solution[5].
-
Injection: Inject 1-5 µL of the reconstituted sample into the HPLC-MS/MS system[1][5].
Chromatographic and Mass Spectrometric Conditions
Table 1: HPLC and Mass Spectrometer Parameters
| Parameter | Condition |
| HPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C8 (1.7 µm, 2.1 x 50 mm)[2][5] |
| Mobile Phase A | 5 mM Ammonium Formate in water with 0.1% Formic Acid[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient Elution | 0 min (1% B), 1.5 min (99% B), 2.5 min (99% B), 2.6 min (1% B)[5] |
| Flow Rate | 0.5 mL/min[5] |
| Column Temperature | 40°C[5] |
| Injection Volume | 1-5 µL[1][5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Workflow Diagram
Caption: Experimental workflow for Mebeverine metabolite quantification in plasma.
Method Validation and Performance
The described HPLC-MS/MS method has been validated according to regulatory guidelines, demonstrating excellent performance for the quantification of mebeverine metabolites in human plasma.
Table 2: Method Validation Parameters
| Parameter | Mebeverine Alcohol (MAL) | This compound (MAC) | Desmethylthis compound (DMAC) |
| Linearity Range (ng/mL) | 0.1 - 10[2] | 1 - 100[2] | 5 - 1000[2] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[5] | 1.0 ng/mL[5] | 5 ng/mL[5] |
| Accuracy (%RE) | -4.04% to 4.60%[2] | -4.04% to 4.60%[2] | -4.04% to 4.60%[2] |
| Precision (CV%) | 0.31% to 6.43%[2] | 0.31% to 6.43%[2] | 0.31% to 6.43%[2] |
| Recovery | >85%[2] | >85%[2] | >85%[2] |
Alternative HPLC-UV Method for Mebeverine
For applications not requiring the analysis of metabolites, such as the quality control of pharmaceutical formulations, a simpler HPLC-UV method can be employed for the parent drug, Mebeverine Hydrochloride.
Table 3: Example HPLC-UV Method Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile:Ammonium Acetate Buffer (pH 5.2) (38:62 v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | 263 nm[6] |
| Injection Volume | 20 µL[6] |
| Column Temperature | 25°C[6] |
Logical Relationship of Mebeverine Metabolism
Caption: Simplified metabolic pathway of Mebeverine.
Conclusion
The presented HPLC-MS/MS method provides a reliable, sensitive, and specific protocol for the simultaneous quantification of the major metabolites of Mebeverine in human plasma. The detailed experimental procedure and validated performance characteristics make this method highly suitable for pharmacokinetic, toxicokinetic, and bioequivalence studies in drug development. For quality control purposes of the parent drug, the alternative HPLC-UV method offers a simpler, yet effective, analytical solution.
References
- 1. mathewsopenaccess.com [mathewsopenaccess.com]
- 2. HPLC-MS/MS method for the simultaneous quantification of desmethylthis compound, this compound and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mathewsopenaccess.com [mathewsopenaccess.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. ijrpr.com [ijrpr.com]
Application Notes & Protocols: Establishing a Post-Inflammatory Animal Model of Irritable Bowel Syndrome for Mebeverine Efficacy Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Irritable Bowel Syndrome (IBS) is a prevalent functional gastrointestinal disorder marked by chronic abdominal pain, discomfort, bloating, and altered bowel habits, in the absence of any discernible organic cause.[1][2] A key pathophysiological hallmark of IBS is visceral hypersensitivity, an increased pain perception in response to stimuli like colorectal distension.[3][4] Animal models that effectively replicate these symptoms are crucial for understanding the underlying mechanisms and for the preclinical evaluation of therapeutic agents.[1][5]
Mebeverine is a musculotropic antispasmodic drug used to alleviate the symptoms of IBS, particularly abdominal pain and cramps.[6][7] It acts directly on the smooth muscles of the gastrointestinal tract, causing relaxation without affecting normal gut motility.[8][9] Its mechanism is thought to involve the modulation of calcium and sodium ion channels in smooth muscle cells, leading to a reduction in muscle spasms.[10]
This document provides a detailed protocol for establishing a post-inflammatory IBS model in rats using intra-colonic administration of acetic acid. This model induces a transient inflammation that resolves, leaving a sustained visceral hypersensitivity, which is a relevant feature for studying IBS.[11][12] We further describe the protocols for evaluating the efficacy of Mebeverine in alleviating this visceral hypersensitivity.
Principle of the Model
The model is established by inducing a mild, acute chemical colitis in adult rats via a single intra-colonic instillation of dilute acetic acid.[11] The resulting inflammation typically subsides within approximately seven days.[11][12] Following the resolution of inflammation, the animals develop a persistent visceral hypersensitivity to mechanical stimuli, such as colorectal distension (CRD).[11] This post-inflammatory state mimics features of post-infectious IBS in humans, providing a valid platform to test the analgesic and antispasmodic properties of compounds like Mebeverine.
Experimental Design and Workflow
The overall experimental workflow involves animal acclimatization, baseline sensitivity measurement, IBS model induction, a recovery period, drug administration, and a final visceral sensitivity assessment.
Caption: Workflow from acclimatization to endpoint assessment.
Materials and Reagents
-
Animals: Adult male Sprague-Dawley or Wistar rats (200-250g).
-
Anesthetics: Isoflurane or ether.
-
Reagents: Acetic acid (glacial), Saline (0.9% NaCl), Mebeverine Hydrochloride.
-
Equipment:
-
Animal caging and handling equipment.
-
Flexible catheters (e.g., 8 Fr Foley catheter or similar).
-
1 mL syringes.
-
Colorectal distension system (Barostat or pressure-controlled air pump).
-
Latex balloons for distension catheters.
-
Small transparent observation boxes (for Abdominal Withdrawal Reflex scoring).[13]
-
(For EMG) Electromyography recording system, implantable electrodes, surgical tools.
-
Detailed Experimental Protocols
Animal Grouping and Acclimatization
-
House animals under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Allow a minimum of 7 days for acclimatization before any procedures.
-
Randomly assign animals to the following experimental groups (n=8-10 per group):
-
Group 1 (Sham Control): Receive intra-colonic saline; treated with vehicle.
-
Group 2 (IBS Model): Receive intra-colonic acetic acid; treated with vehicle.
-
Group 3 (Mebeverine Treatment): Receive intra-colonic acetic acid; treated with Mebeverine.
-
Protocol 1: Induction of IBS Animal Model
-
Fast the rats overnight but allow free access to water.
-
Lightly anesthetize the rat using isoflurane or ether.[11]
-
Gently insert a flexible catheter (coated with a lubricant) into the colon via the anus to a depth of 8 cm.[11]
-
Slowly instill 1 mL of 4% acetic acid (for the IBS Model and Treatment groups) or 1 mL of saline (for the Sham Control group).[11]
-
Keep the rat in a head-down position for approximately 30 seconds to prevent leakage.
-
Return the animal to its home cage and monitor its recovery. The acute inflammation will resolve over the next 7 days.[12]
Protocol 2: Mebeverine Administration
-
Starting on Day 8 post-induction, begin the treatment regimen.
-
Prepare Mebeverine hydrochloride solution in a suitable vehicle (e.g., distilled water or saline). A typical dose for preclinical studies might range from 25-100 mg/kg, but this should be optimized.
-
Administer Mebeverine or the vehicle to the respective groups via oral gavage once or twice daily for 7 consecutive days.
Protocol 3: Assessment of Visceral Hypersensitivity by Colorectal Distension (CRD) and Abdominal Withdrawal Reflex (AWR)
This procedure should be performed on Day 15, approximately 60 minutes after the final drug administration.
-
Fast the rats for 12-24 hours before the assessment, with free access to water.[13]
-
Lightly sedate the rat (if necessary for insertion) and insert a flexible balloon catheter (e.g., 4-5 cm long) into the descending colon, approximately 1 cm proximal to the anus. Secure the catheter to the base of the tail with tape.[14]
-
Place the rat in a small, transparent observation box and allow it to adapt for at least 30 minutes.[13]
-
Connect the catheter to a pressure-controlled distension device.
-
Apply graded phasic distensions by inflating the balloon to pressures of 20, 40, 60, and 80 mmHg. Each distension should last for 20 seconds with a 4-minute rest interval between stimuli.[15]
-
During each 20-second distension period, a trained observer who is blind to the experimental groups should score the behavioral response using the Abdominal Withdrawal Reflex (AWR) scale.[14]
Data Presentation and Analysis
Quantitative data should be summarized in tables for clear comparison between groups.
Table 1: Abdominal Withdrawal Reflex (AWR) Scores in Response to Graded Colorectal Distension
| Treatment Group | Distension Pressure (mmHg) | AWR Score (Mean ± SEM) |
| Sham Control | 20 | |
| 40 | ||
| 60 | ||
| 80 | ||
| IBS Model (Vehicle) | 20 | |
| 40 | ||
| 60 | ||
| 80 | ||
| IBS + Mebeverine | 20 | |
| 40 | ||
| 60 | ||
| 80 |
-
0: No behavioral response to distension.
-
1: Brief head movement followed by immobility.
-
2: Mild contraction of abdominal muscles.
-
3: Lifting of the abdomen from the platform.
-
4: Body arching and lifting of pelvic structures.
Statistical Analysis: Analyze AWR scores using a two-way ANOVA with treatment group and distension pressure as factors, followed by an appropriate post-hoc test (e.g., Bonferroni or Tukey's) for multiple comparisons. A p-value < 0.05 is typically considered statistically significant.
Visualizations: Pathways and Relationships
Mebeverine's Proposed Mechanism of Action
Mebeverine exerts its antispasmodic effect by directly targeting the smooth muscle cells (myocytes) of the colon. It is believed to block the influx of extracellular calcium and interfere with sodium channels, preventing the sustained muscle contraction that leads to spasms and pain.[10]
Caption: Mebeverine's action on ion channels to promote muscle relaxation.
Logical Model Relationship
This diagram illustrates the cause-and-effect relationship between the experimental procedures and the expected outcomes.
Caption: Relationship between model induction, phenotype, and intervention.
Expected Outcomes
-
IBS Model Group: Compared to the sham control group, rats treated with acetic acid are expected to exhibit significantly higher AWR scores at distension pressures of 40, 60, and 80 mmHg, confirming the successful induction of visceral hypersensitivity.
-
Mebeverine Treatment Group: Rats treated with Mebeverine are expected to show significantly lower AWR scores compared to the vehicle-treated IBS model group. The scores may approach the levels observed in the sham control group, indicating a therapeutic effect of Mebeverine on visceral pain.
Alternative Methods: Electromyography (EMG)
For a more objective and quantitative assessment of the visceromotor response, EMG recordings of the external oblique or rectus abdominis muscles can be performed.[17][18] This requires surgical implantation of bipolar electrodes into the abdominal musculature several days prior to the CRD procedure. The EMG signal is then recorded, amplified, and integrated. The area under the curve (AUC) of the EMG signal during distension is used as a quantitative measure of the visceromotor response.[17]
Table 2: Visceromotor Response (EMG) to Graded Colorectal Distension
| Treatment Group | Distension Pressure (mmHg) | EMG Response (AUC, mV*s, Mean ± SEM) |
| Sham Control | 20 | |
| 40 | ||
| 60 | ||
| 80 | ||
| IBS Model (Vehicle) | 20 | |
| 40 | ||
| 60 | ||
| 80 | ||
| IBS + Mebeverine | 20 | |
| 40 | ||
| 60 | ||
| 80 |
References
- 1. Frontiers | Animal Models for Functional Gastrointestinal Disorders [frontiersin.org]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Maternal Separation Induced Visceral Hypersensitivity from Childhood to Adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. galaxypub.co [galaxypub.co]
- 6. Mebeverine - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ijpsr.com [ijpsr.com]
- 10. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. P2Y1R is involved in visceral hypersensitivity in rats with experimental irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Abdominal withdraw reflex (AWR) test [bio-protocol.org]
- 14. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stress-induced visceral analgesia assessed non-invasively in rats is enhanced by prebiotic diet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Telemetric animal model to evaluate visceral pain in the freely moving rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Altered visceral sensation in response to somatic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Mebeverine as a Positive Control in Antispasmodic Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebeverine is a musculotropic antispasmodic agent widely used in the symptomatic treatment of irritable bowel syndrome (IBS) and other gastrointestinal disorders characterized by smooth muscle spasms.[1][2][3] Its direct action on the smooth muscles of the gastrointestinal tract, independent of the autonomic nervous system, makes it an ideal positive control for screening new chemical entities for antispasmodic activity.[4][5] These application notes provide detailed protocols and expected data for using mebeverine in common in vitro antispasmodic assays.
Mechanism of Action
Mebeverine exerts its spasmolytic effect through a multi-faceted mechanism, primarily by acting directly on gastrointestinal smooth muscle cells.[4][6] Its primary modes of action include:
-
Blockade of Ion Channels : Mebeverine inhibits the influx of calcium ions (Ca²⁺) into the smooth muscle cells by blocking voltage-gated calcium channels.[5] It is also known to affect sodium channels.[5] This reduction in intracellular calcium prevents the activation of the contractile machinery.
-
Local Anesthetic Effect : It has a local anesthetic action which helps in reducing the sensitivity of the gut muscles to stimuli that might trigger spasms.[5][7]
-
Muscarinic Receptor Interaction : While primarily a direct-acting musculotropic agent, some studies suggest it may also have weak anticholinergic (atropine-like) properties, potentially affecting muscarinic receptors.[7][8]
This combination of effects leads to the relaxation of hypertonic intestinal smooth muscle, alleviating cramps and pain without affecting normal gut motility.[7]
Signaling Pathway of Smooth Muscle Contraction and Mebeverine's Intervention
Caption: Mebeverine's primary mechanism in preventing smooth muscle contraction.
Application Protocol: In Vitro Antispasmodic Assay
This protocol describes the use of an isolated tissue bath to evaluate the spasmolytic activity of test compounds against induced contractions, using Mebeverine as a positive control. The rat ileum is a common and suitable tissue for this purpose.[9]
Experimental Workflow
Caption: Workflow for the isolated tissue antispasmodic assay.
Detailed Protocol
1. Materials and Reagents
-
Animals : Male Wistar rats (180-250 g).
-
Physiological Salt Solution (PSS) : Tyrode's solution (composition in g/L: NaCl 8.0, KCl 0.2, CaCl₂ 0.2, MgCl₂ 0.1, NaHCO₃ 1.0, NaH₂PO₄ 0.05, Glucose 1.0).[10] Prepare fresh and bubble continuously with carbogen (95% O₂ / 5% CO₂).[11][12]
-
Spasmogens :
-
Positive Control : Mebeverine Hydrochloride solution.
-
Equipment : Isolated tissue organ bath system, isometric force transducer, data acquisition system, aeration pump (carbogen).
2. Tissue Preparation
-
Humanely euthanize the rat according to institutional guidelines.
-
Immediately perform a laparotomy to expose the abdominal cavity.
-
Carefully isolate a segment of the ileum, handling it gently to avoid damage.
-
Place the isolated tissue in a petri dish containing fresh, aerated Tyrode's solution.
-
Gently flush the lumen to remove contents and cut the ileum into 2-3 cm segments.[10]
3. Experimental Setup
-
Fill the organ bath chambers with Tyrode's solution and maintain the temperature at 37°C, continuously bubbling with carbogen.[9][12]
-
Mount a tissue segment in the chamber by securing one end to a fixed hook and the other end to the isometric force transducer.
-
Apply a basal resting tension of 1 gram to the tissue.[9]
-
Allow the tissue to equilibrate for at least 30-45 minutes. During this period, wash the tissue with fresh PSS every 15 minutes.[12]
4. Contraction and Relaxation Measurement
-
After equilibration, induce a sustained contraction by adding a spasmogen to the bath. For example, add KCl to a final concentration of 80 mM.[9]
-
Once the contraction reaches a stable plateau, begin the cumulative addition of Mebeverine (or the test compound) in increasing concentrations (e.g., from 10⁻⁹ M to 10⁻⁴ M).
-
Allow the tissue response to stabilize at each concentration before adding the next.
-
Record the relaxation of the tissue as a decrease in tension using the data acquisition system.
-
After a complete concentration-response curve is obtained, wash the tissue thoroughly to return to baseline before testing the next compound.
5. Data Analysis
-
Express the relaxation at each concentration as a percentage of the maximum contraction induced by the spasmogen.
-
Calculate the Percentage Inhibition using the formula: % Inhibition = [(Max Contraction - Response with Drug) / Max Contraction] * 100
-
Plot the percentage inhibition against the logarithm of the compound concentration to generate a concentration-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that produces 50% of the maximum inhibitory effect) from the curve using non-linear regression analysis.
Data Presentation: Expected Results for Mebeverine
The potency of Mebeverine can vary depending on the specific tissue and spasmogen used. The following table summarizes representative data for Mebeverine, which can be used as a benchmark for comparison against novel compounds.
| Parameter | Tissue | Spasmogen | Mebeverine IC₅₀ (µg/mL) | Mebeverine IC₅₀ (µM) | Reference |
| IC₅₀ | Rat Ileum | KCl (80 mM) | ~9.5 | ~22.1 | Synthesized from[9] |
| IC₅₀ | Rat Ileum | Acetylcholine (ACh) | ~8.0 | ~18.6 | Synthesized from[9] |
| IC₅₀ | Rat Stomach | Acetylcholine (ACh) | ~1.5 - 2.5 | ~3.5 - 5.8 | Synthesized from[14] |
Note: IC₅₀ values are approximate and synthesized from graphical or comparative data in the cited literature. Molar mass of Mebeverine HCl (466.0 g/mol ) was used for conversion. Researchers should establish their own baseline values.
Conclusion
Mebeverine serves as a robust and reliable positive control in antispasmodic drug screening due to its well-characterized, direct-acting mechanism on gastrointestinal smooth muscle.[4][6] Its consistent performance in in vitro models, such as the isolated rat ileum assay, provides a clear benchmark against which the potency and efficacy of new therapeutic candidates can be measured. The protocols and data presented here offer a comprehensive guide for incorporating Mebeverine into a drug discovery workflow, ensuring the generation of comparable and valid screening results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mebeverine - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. ijarmps.org [ijarmps.org]
- 11. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 13. Smooth muscle signalling pathways in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In-Vitro Drug Release Studies of Mebeverine Niosomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mebeverine hydrochloride is an antispasmodic drug primarily used to alleviate the symptoms of irritable bowel syndrome (IBS). Its therapeutic action is localized to the smooth muscle of the gastrointestinal tract. However, its short biological half-life of approximately 2.5 hours necessitates frequent administration, which can lead to fluctuations in plasma concentration and potential side effects[1]. Encapsulating Mebeverine in niosomal vesicles presents a promising strategy to develop a controlled-release drug delivery system. Niosomes, which are non-ionic surfactant-based vesicles, can enhance the bioavailability and prolong the release of encapsulated drugs[1][2].
These application notes provide a comprehensive overview of the preparation, characterization, and in-vitro drug release analysis of Mebeverine niosomes. The protocols detailed below are based on established methodologies to ensure reproducibility and accuracy in a research setting.
Data Presentation
The following tables summarize the physicochemical properties and in-vitro release characteristics of different Mebeverine niosome formulations.
Table 1: Physicochemical Characterization of Mebeverine Niosomes
| Formulation | Composition (Molar Ratio) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Simple Niosome | Surfactant : Cholesterol | Not specified | -5 | Not specified | Not specified |
| PEGylated Niosome | Surfactant : Cholesterol : PEG | 125 | -38 | 95 | 10 |
Data synthesized from a study by Hosseini et al.[2]
Table 2: In-Vitro Cumulative Drug Release of PEGylated Mebeverine Niosomes
| Time (hours) | Cumulative Release (%) at pH 7.4 |
| 2 | >7% |
| 24 | >85% |
Data synthesized from a study by Hosseini et al.[1][2]
Experimental Protocols
Protocol 1: Preparation of Mebeverine Niosomes using the Thin Film Hydration Technique
This protocol describes a common method for the preparation of Mebeverine-loaded niosomes.
Materials:
-
Mebeverine hydrochloride
-
Non-ionic surfactant (e.g., Tween 80, Span 60)
-
Cholesterol
-
Polyethylene Glycol (PEG) (for PEGylated niosomes)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Round bottom flask
Procedure:
-
Accurately weigh the non-ionic surfactant and cholesterol in the desired molar ratio. For PEGylated niosomes, also include the specified amount of PEG.
-
Dissolve the weighed components in a sufficient volume of a chloroform-methanol mixture (typically in a 2:1 or 3:1 v/v ratio) in a round bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature of 60°C.
-
Continue rotation until a thin, dry film of the lipid mixture is formed on the inner wall of the flask.
-
Hydrate the thin film with a pre-warmed aqueous solution of Mebeverine hydrochloride in PBS (pH 7.4) by rotating the flask at 60°C for a specified duration.
-
The resulting suspension contains multilamellar niosomes.
-
To achieve smaller, unilamellar vesicles, sonicate the niosomal suspension using a bath sonicator for a defined period.
Protocol 2: In-Vitro Drug Release Study using the Dialysis Bag Method
This protocol outlines the procedure for assessing the in-vitro release of Mebeverine from the prepared niosomal formulations.[1][2]
Materials:
-
Mebeverine niosome suspension
-
Dialysis bag (molecular weight cut-off 12,000-14,000 Da)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer with a hot plate
-
Beakers
-
UV-Vis Spectrophotometer
Procedure:
-
Soak the dialysis bag in the release medium (PBS, pH 7.4) for at least 12 hours before use.
-
Pipette a known amount of the Mebeverine niosome suspension (equivalent to a specific amount of the drug) into the dialysis bag and securely seal both ends.
-
Place the sealed dialysis bag into a beaker containing a known volume (e.g., 100 mL) of PBS (pH 7.4).
-
Maintain the temperature of the release medium at 37°C ± 0.5°C and stir the medium at a constant speed (e.g., 50 rpm) using a magnetic stirrer.[1][2]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 5 mL).[1]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS (pH 7.4) to maintain a constant volume and sink conditions.
-
Analyze the withdrawn samples for Mebeverine hydrochloride content using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength (λmax).
-
Calculate the cumulative percentage of drug release at each time point.
Mandatory Visualization
Caption: Workflow for Mebeverine Niosome Preparation.
Caption: In-Vitro Drug Release Study Workflow.
References
Application of Mebeverine in Studies of Visceral Hypersensitivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral hypersensitivity, a key pathophysiological mechanism in functional bowel disorders such as Irritable Bowel Syndrome (IBS), is characterized by a lowered pain threshold and an exaggerated response to visceral stimuli. Mebeverine, a musculotropic antispasmodic agent, has been a cornerstone in the management of IBS symptoms, primarily abdominal pain and cramping.[1] Its therapeutic effects are attributed to its direct action on the smooth muscles of the gastrointestinal tract, as well as its influence on the complex pathways of visceral sensation.[2][3] This document provides detailed application notes and experimental protocols for researchers investigating the utility of mebeverine in preclinical and clinical models of visceral hypersensitivity.
Mechanism of Action in Visceral Hypersensitivity
Mebeverine's mechanism of action in alleviating visceral hypersensitivity is multifaceted, involving direct effects on ion channels in both smooth muscle cells and afferent nerve fibers, as well as broader physiological effects.
-
Ion Channel Modulation : Mebeverine exerts its effects by blocking voltage-operated sodium and calcium channels.[2][3]
-
Sodium Channel Blockade : By blocking voltage-gated sodium channels on visceral afferent nerves, mebeverine reduces the generation and propagation of action potentials that transmit pain signals from the gut to the central nervous system.[3] This action is akin to a local anesthetic effect, dampening the excitability of sensory neurons.[4]
-
Calcium Channel Blockade : Inhibition of calcium influx into colonic smooth muscle cells leads to muscle relaxation, thereby reducing the intensity of stimuli (e.g., spasms) that can trigger visceral pain.[2]
-
-
Local Anesthetic Effect : Mebeverine has been shown to have a direct local anesthetic action, which contributes to reducing the sensitivity of the gut to painful stimuli.[4]
-
Autonomic Nervous System Modulation : Mebeverine may also help restore the balance of the autonomic nervous system, which can be dysregulated in individuals with visceral hypersensitivity.[2]
Data Presentation
Table 1: Summary of Clinical Efficacy of Mebeverine in IBS
This table summarizes the findings from a meta-analysis of randomized controlled trials assessing the efficacy of mebeverine in improving symptoms in patients with Irritable Bowel Syndrome.
| Outcome Measure | Mebeverine vs. Placebo (Pooled Relative Risk) | 95% Confidence Interval | P-value | Reference |
| Clinical Improvement | 1.13 | 0.59 - 2.16 | 0.7056 | [1] |
| Relief of Abdominal Pain | 1.33 | 0.92 - 1.93 | 0.129 | [1] |
| Outcome Measure | Mebeverine 200 mg vs. 135 mg (Pooled Relative Risk) | 95% Confidence Interval | P-value | Reference |
| Clinical/Global Improvement | 1.12 | 0.96 - 1.3 | 0.168 | [1] |
| Relief of Abdominal Pain | 1.08 | 0.87 - 1.34 | 0.463 | [1] |
Table 2: Illustrative Preclinical Data on the Effect of Mebeverine on Visceral Hypersensitivity in a Rat Model
Disclaimer: The following data are illustrative and based on typical outcomes from colorectal distension (CRD) experiments. Specific preclinical data for mebeverine in this model were not available in the public domain at the time of this writing.
This table illustrates the potential dose-dependent effect of mebeverine on the abdominal withdrawal reflex (AWR) score in a rat model of visceral hypersensitivity induced by colorectal distension.
| Treatment Group | Dose (mg/kg) | AWR Score at 20 mmHg | AWR Score at 40 mmHg | AWR Score at 60 mmHg | AWR Score at 80 mmHg |
| Vehicle Control | - | 1.5 ± 0.2 | 2.8 ± 0.3 | 3.5 ± 0.2 | 3.9 ± 0.1 |
| Mebeverine | 10 | 1.2 ± 0.3 | 2.1 ± 0.4 | 2.8 ± 0.3 | 3.2 ± 0.2 |
| Mebeverine | 30 | 0.8 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.2 | 2.5 ± 0.3 |
| Mebeverine | 100 | 0.5 ± 0.1 | 1.1 ± 0.2 | 1.6 ± 0.2 | 1.9 ± 0.2** |
*p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Preclinical Evaluation of Mebeverine on Visceral Hypersensitivity in a Rat Model of Colorectal Distension (CRD)
This protocol describes a standard method for inducing and measuring visceral pain in rats and for evaluating the analgesic effects of mebeverine.
1. Animals:
-
Male Wistar rats (200-250 g) are commonly used.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Allow at least one week for acclimatization before any experimental procedures.
2. Induction of Visceral Hypersensitivity (Optional):
-
For chronic hypersensitivity models, neonatal maternal separation or a mild colonic inflammation (e.g., with trinitrobenzenesulfonic acid) can be used. For acute studies, this step may be omitted.
3. Colorectal Distension (CRD) Procedure:
-
A flexible balloon catheter (e.g., 4-5 cm Fogarty catheter) is inserted intra-anally into the descending colon, with the tip approximately 8 cm from the anus.
-
The catheter is secured to the base of the tail with tape.
-
Rats are placed in small Plexiglas cubicles and allowed to adapt for at least 30 minutes before distension.
-
The balloon is connected to a barostat or a syringe pump and a pressure transducer to control the volume and pressure of distension.
4. Measurement of Visceral Pain Response (Abdominal Withdrawal Reflex - AWR):
-
Graded colorectal distension is performed by inflating the balloon to specific pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds), with a rest period (e.g., 4 minutes) between each distension.
-
The behavioral response of the rat is observed and scored using a standardized Abdominal Withdrawal Reflex (AWR) scale[5]:
-
0: No behavioral response.
-
1: Brief head movement followed by immobility.
-
2: Contraction of abdominal muscles.
-
3: Lifting of the abdomen off the platform.
-
4: Body arching and lifting of the pelvic structures.
-
5. Drug Administration:
-
Mebeverine hydrochloride is dissolved in a suitable vehicle (e.g., saline).
-
Administer mebeverine or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the CRD procedure (e.g., 30-60 minutes).
-
A dose-response study with multiple doses of mebeverine is recommended.
6. Data Analysis:
-
The AWR scores at each distension pressure are recorded for each animal.
-
The data are typically presented as the mean AWR score ± SEM for each treatment group.
-
Statistical analysis (e.g., two-way ANOVA followed by a post-hoc test) is used to compare the AWR scores between the mebeverine and vehicle-treated groups.
Protocol 2: In Vitro Electrophysiological Recording of Mebeverine's Effect on Dorsal Root Ganglion (DRG) Neurons
This protocol allows for the direct assessment of mebeverine's effects on the excitability of visceral afferent neurons.
1. DRG Neuron Culture:
-
Dorsal root ganglia are dissected from rats.
-
The ganglia are enzymatically dissociated (e.g., using collagenase and dispase) to obtain a single-cell suspension of neurons.
-
Neurons are plated on coated coverslips and maintained in a suitable culture medium.
2. Electrophysiological Recording (Patch-Clamp):
-
Whole-cell patch-clamp recordings are performed on small to medium-diameter DRG neurons, which are likely to be nociceptive.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane is then ruptured to allow for the recording of whole-cell currents or voltage.
3. Measurement of Neuronal Excitability:
-
Current-Clamp: The resting membrane potential is recorded, and the neuron's response to injected depolarizing currents is measured. The number of action potentials fired in response to a current step is a measure of excitability.
-
Voltage-Clamp: Voltage-gated sodium and calcium currents are isolated and recorded by applying specific voltage protocols.
4. Mebeverine Application:
-
Mebeverine is dissolved in the extracellular recording solution at various concentrations.
-
The solution containing mebeverine is perfused onto the recorded neuron.
-
The effects of mebeverine on action potential firing and on the amplitude and kinetics of sodium and calcium currents are recorded.
5. Data Analysis:
-
Changes in resting membrane potential, action potential threshold, and firing frequency are quantified.
-
The percentage of inhibition of sodium and calcium currents by mebeverine is calculated.
-
Concentration-response curves can be generated to determine the IC50 of mebeverine for the inhibition of these currents.
Mandatory Visualizations
Caption: Signaling pathway of mebeverine in visceral afferent neurons.
Caption: Experimental workflow for preclinical evaluation of mebeverine.
References
- 1. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 3. The action of mebeverine and metabolites on mammalian non-myelinated nerve fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revitalizing the local anesthetic effect of Mebeverine hydrochloride via encapsulation within ethosomal vesicular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berberine alleviates visceral hypersensitivity in rats by altering gut microbiome and suppressing spinal microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colon-Targeted Mebeverine Hydrochloride Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of colon-targeted drug delivery systems for Mebeverine hydrochloride. This information is intended to guide researchers in developing effective oral dosage forms for the localized treatment of irritable bowel syndrome (IBS) and other colonic disorders.
Introduction
Mebeverine hydrochloride is a musculotropic antispasmodic agent that acts directly on the smooth muscles of the gastrointestinal tract, primarily the colon.[1][2] It is widely used for the symptomatic relief of abdominal pain and cramping associated with IBS.[2][3] Conventional immediate-release formulations of Mebeverine hydrochloride are rapidly absorbed in the upper gastrointestinal tract, which can lead to systemic side effects and a reduced concentration of the drug at its target site in the colon.[1] Colon-targeted drug delivery systems aim to overcome these limitations by ensuring the drug is released predominantly in the colon, thereby enhancing its therapeutic efficacy and minimizing systemic exposure.[1][4]
Various formulation strategies have been explored to achieve colon-specific delivery of Mebeverine hydrochloride, primarily focusing on pH-dependent, time-dependent, and microbially-triggered systems. These often involve the use of enteric polymers that resist the acidic environment of the stomach and the pH of the small intestine, and matrices that control the drug release until the formulation reaches the higher pH and microbial environment of the colon.[4][5][6][7]
Mechanism of Action of Mebeverine Hydrochloride
Mebeverine hydrochloride exerts its spasmolytic effect through a multi-faceted mechanism that does not involve anticholinergic activity.[2] Its primary actions include:
-
Direct action on smooth muscle cells: It directly relaxes the smooth muscles of the gut, alleviating spasms.[8][9]
-
Modulation of ion channels: It is understood to block calcium and sodium channels in smooth muscle cells.[8] By inhibiting calcium influx, it prevents muscle contraction. Modulation of sodium channels reduces muscle cell excitability.[8]
-
Local anesthetic effect: Mebeverine also exhibits a local anesthetic effect, which helps in reducing the sensitivity of the gut muscles to stimuli that can trigger spasms.[8]
The following diagram illustrates the conceptual mechanism of action of Mebeverine hydrochloride on colonic smooth muscle cells.
Caption: Conceptual diagram of Mebeverine hydrochloride's mechanism of action.
Formulation Strategies and Experimental Data
Several studies have investigated different formulations for colon-targeted delivery of Mebeverine hydrochloride. The following tables summarize the quantitative data from these studies, focusing on matrix tablets and compression-coated tablets.
Table 1: Composition of Mebeverine Hydrochloride Core Tablets
| Formulation Code | Mebeverine HCl (mg) | Superdisintegrant Type | Superdisintegrant Conc. (% w/w) | Directly Compressible Carrier | Reference |
| F-1 to F-3 | - | Croscarmellose sodium | 4, 8, 12 | GQ720 | [4] |
| F-4 to F-6 | - | Crospovidone | 4, 8, 12 | GQ720 | [4] |
| MEB-CT | 130 | Croscarmellose sodium | 12 | GIQ | [10] |
| C1, C2, C3 | - | Crospovidone, Sodium starch glycolate, Croscarmellose sodium | 5 | - | [1] |
Table 2: Composition of Compression Coating for Mebeverine Hydrochloride Tablets
| Formulation Code | pH-Dependent Polymer(s) | Swellable/Rupturable Polymer(s) | Ratio | Reference |
| T1 - T15 | Eudragit S100 | Keltone, Ethocel | Varied | [10] |
| - | Eudragit L100, Eudragit S100 | Keltone, Ethocel | Varied | [4] |
| F14 | Eudragit | HPMC | 3:1 | [1] |
Table 3: In-Vitro Drug Release Profile of Colon-Targeted Mebeverine Hydrochloride Formulations
| Formulation Code | Dissolution Medium | Time (hours) | Cumulative Drug Release (%) | Reference |
| Uncoated Tablet | 0.1 N HCl | 1 | 94 | [6][11] |
| Coated CODES (F1) | Simulated Gastric/Duodenal Fluid (pH 1.2-6.1) | 3 | 0 | [6][11] |
| Coated CODES (F1) | Simulated Intestinal Fluid (pH 7.4) | 4 | Slight Release | [6][11] |
| Coated CODES (F1) | pH 7 + β-glucosidase | >4 | 95 | [6][11] |
| Coated CODES (F2) | pH 7 + β-glucosidase | >4 | 72 | [6][11] |
| Coated CODES (F3) | pH 7 + β-glucosidase | >4 | 60.4 | [6][11] |
| F14 | - | 5-6 (lag time) | - | [1] |
| F14 | - | 24 | Complete Release | [1] |
| MEB-CT (Optimized) | 0.1N HCl (2h), pH 7.4 (4h), pH 6.8 (6h) | 12 | >90 | [10] |
Table 4: Pharmacokinetic Parameters of Mebeverine Hydrochloride Formulations in Humans
| Parameter | Commercial Immediate-Release Tablet | Colon-Targeted Tablet (F14) | Reference |
| Cmax (µg/ml) | 2.24 ± 0.44 | 3.14 ± 0.56 | [1] |
| Tmax (hour) | 2 | 11.3 | [1] |
| t1/2el (hour) | 1.689 ± 0.54 | 2.877 ± 0.96 | [1] |
| AUC(0-24) (µg.hr/ml) | 20.250 ± 10.15 | 27.490 ± 2.07 | [1] |
| Relative Bioavailability (%) | - | 135.75 | [1] |
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of colon-targeted Mebeverine hydrochloride tablets, based on published literature.
Protocol 1: Preparation of Mebeverine Hydrochloride Core Tablets by Direct Compression
Objective: To prepare immediate-release core tablets of Mebeverine hydrochloride that will be further coated for colon targeting.
Materials:
-
Mebeverine hydrochloride
-
Superdisintegrant (e.g., Croscarmellose sodium, Crospovidone)
-
Directly compressible carrier (e.g., GQ720, GIQ)
-
Magnesium stearate
-
Talc
Procedure:
-
Accurately weigh all the ingredients as per the desired formulation (refer to Table 1).
-
Sift Mebeverine hydrochloride, superdisintegrant, and the directly compressible carrier through a suitable mesh sieve.
-
Blend the sifted powders in a polybag or a blender for a specified time to ensure uniform mixing.[4]
-
Add magnesium stearate and talc to the powder blend and mix for a further 2-3 minutes.
-
Compress the final blend into tablets using a rotary tablet punching machine with appropriate punches (e.g., 8 mm).[4][10]
-
Evaluate the prepared core tablets for pre-compression parameters (bulk density, tapped density, angle of repose, Carr's index, Hausner's ratio) and post-compression parameters (weight variation, thickness, hardness, friability, and drug content).[4][10]
Protocol 2: Preparation of Compression-Coated Colon-Targeted Tablets
Objective: To apply a functional coating to the core tablets to achieve pH-dependent and/or time-dependent drug release in the colon.
Materials:
-
Mebeverine hydrochloride core tablets (from Protocol 1)
-
pH-dependent polymers (e.g., Eudragit L100, Eudragit S100)
-
Swellable/rupturable polymers (e.g., HPMC, Keltone, Ethocel)
-
Magnesium stearate
-
Talc
Procedure:
-
Weigh the required quantities of the coating polymers and other excipients.
-
Mix the coating materials thoroughly to obtain a uniform blend.
-
Use a compression coating technique. This typically involves placing half of the coating material into the die, carefully centering the core tablet, and then adding the remaining half of the coating material on top.
-
Compress the materials using a tablet press to form the final compression-coated tablet.
-
Evaluate the compression-coated tablets for their physical properties, including weight variation, thickness, hardness, and friability.[4]
The following diagram outlines the workflow for the preparation of compression-coated tablets.
Caption: Workflow for the preparation of compression-coated tablets.
Protocol 3: In-Vitro Dissolution Study for Colon-Targeted Tablets
Objective: To evaluate the drug release profile of the formulated tablets under conditions simulating the gastrointestinal tract.
Apparatus: USP Type II Dissolution Apparatus (Paddle type)
Procedure:
-
Gastric Simulation: Place the tablet in 900 mL of 0.1 N HCl (pH 1.2) and stir at 50 rpm for 2 hours.[4][10]
-
Small Intestine Simulation: After 2 hours, replace the dissolution medium with 900 mL of phosphate buffer pH 7.4 and continue the dissolution for the next 3-4 hours.[4][10]
-
Colonic Simulation: After the specified time in pH 7.4 buffer, replace the medium with 900 mL of phosphate buffer pH 6.8 and continue the dissolution for up to 24 hours.[4][10]
-
At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the withdrawn samples for Mebeverine hydrochloride content using a suitable analytical method, such as UV-Vis spectrophotometry at a λmax of approximately 263 nm.[1]
-
Calculate the cumulative percentage of drug released at each time point.
The following diagram illustrates the sequential pH change in the in-vitro dissolution study.
Caption: Sequential pH changes in the in-vitro dissolution study.
Protocol 4: In-Vivo Evaluation (Pharmacokinetic Study)
Objective: To compare the pharmacokinetic profile of the developed colon-targeted formulation with a conventional immediate-release product in healthy human volunteers.
Study Design: A randomized, two-way crossover study is typically employed.
Procedure:
-
Recruit a sufficient number of healthy human volunteers who meet the inclusion criteria and obtain their informed consent.
-
Divide the volunteers into two groups. In the first phase, one group receives the test formulation (colon-targeted tablet) and the other group receives the reference formulation (commercial immediate-release tablet).
-
Administer the tablets with a standard volume of water after an overnight fast.
-
Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 10, 12, 16, 24 hours) post-dosing.
-
Separate the plasma from the blood samples and store them frozen until analysis.
-
Analyze the plasma samples for the concentration of Mebeverine hydrochloride or its major metabolite (veratric acid) using a validated analytical method (e.g., HPLC).
-
After a suitable washout period, the subjects are crossed over to the other formulation, and the procedure is repeated.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both formulations and perform statistical analysis to compare them.
Conclusion
The development of colon-targeted drug delivery systems for Mebeverine hydrochloride presents a promising approach to enhance its therapeutic efficacy for the management of IBS. The use of pH-sensitive and time-dependent polymers in matrix and compression-coated tablets has been shown to successfully delay drug release until the formulation reaches the colon. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of pharmaceutical development to design and evaluate novel colon-specific formulations of Mebeverine hydrochloride. Further in-vivo studies are crucial to establish the correlation between in-vitro release profiles and in-vivo performance.
References
- 1. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 2. Mebeverine - Wikipedia [en.wikipedia.org]
- 3. Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Preparation and in vitro evaluation of mebeverine HCl colon-targeted drug delivery system. | Semantic Scholar [semanticscholar.org]
- 6. Colon-specific drug delivery for mebeverine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 9. Unleashing the Power of Mebeverine Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 10. magnascientiapub.com [magnascientiapub.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Mebeverine's Effect on Intestinal Transit Time
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebeverine is an antispasmodic medication commonly prescribed for the symptomatic relief of irritable bowel syndrome (IBS) and other gastrointestinal conditions characterized by abdominal cramping and irregular bowel movements.[1][2][3] Its primary mechanism of action is the direct relaxation of the smooth muscles within the gastrointestinal tract, which helps to alleviate spasms without impairing normal gut motility.[1][4] The therapeutic effects of Mebeverine are attributed to its ability to modulate ion channels, such as calcium and sodium channels, in smooth muscle cells, thereby reducing muscle excitability.[4] This document provides detailed application notes and protocols for various techniques to accurately measure the effect of Mebeverine on intestinal transit time, a critical parameter in assessing its efficacy.
Mechanism of Action of Mebeverine
Mebeverine hydrochloride is a musculotropic antispasmodic agent with a direct action on the smooth muscle of the gastrointestinal tract.[1] Its multifaceted mechanism is believed to involve:
-
Inhibition of Calcium Influx : By blocking calcium channels, Mebeverine reduces the influx of calcium into smooth muscle cells, leading to muscle relaxation and the prevention of spasms.[4]
-
Modulation of Sodium Channels : Mebeverine can also affect sodium channels, which alters the electrical activity of the smooth muscle cells and decreases their excitability.[4]
-
Local Anesthetic Effect : The drug has been noted to have a local anesthetic effect, which can help in reducing the sensitivity of the gut muscles to stimuli that might trigger spasms and pain.[4]
-
Autonomic Nervous System Influence : It may help in restoring the balance of the autonomic nervous system's control over the gastrointestinal tract.[4]
Unlike traditional anticholinergic antispasmodics, Mebeverine does not typically produce systemic anticholinergic side effects.[1]
References
Troubleshooting & Optimization
Optimizing Mebeverine dosage to minimize systemic side effects in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mebeverine in in vivo experiments. The focus is on optimizing dosage to achieve desired therapeutic effects on gut motility while minimizing systemic side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Mebeverine?
A1: Mebeverine is a musculotropic antispasmodic agent that acts directly on the smooth muscle of the gastrointestinal (GI) tract. Its primary mechanism involves the blockade of voltage-gated sodium channels and L-type calcium channels in colonic smooth muscle cells. This inhibition reduces the influx of ions necessary for muscle contraction, leading to muscle relaxation and a decrease in spasmodic activity without significantly affecting normal gut motility.[1] It is not known to have typical systemic anticholinergic side effects.[1]
Q2: What is a suitable starting oral dose for Mebeverine in rodent models (rats, mice)?
A2: Based on preclinical toxicology data, the oral LD50 of Mebeverine hydrochloride in rats is approximately 1540 mg/kg.[2] Efficacy studies in ferrets have shown that intrajejunal doses of 0.1-10 mg/kg inhibit jejunal motility.[3] A study in pregnant rats used an intraperitoneal dose of 0.96 mg/kg.[4] Given the rapid first-pass metabolism of oral Mebeverine, a starting oral dose in the range of 10-50 mg/kg in rats or mice for efficacy studies, such as the castor oil-induced diarrhea model, is a reasonable starting point. Dose-response studies are highly recommended to determine the optimal dose for your specific model and experimental conditions.
Q3: What vehicle is appropriate for preparing Mebeverine for oral gavage?
A3: Mebeverine hydrochloride is soluble in water. Therefore, sterile water or a 0.9% saline solution are suitable vehicles for preparing Mebeverine for oral gavage in rodents. Formulations using pectin or other agents for colon-specific delivery have also been explored.
Q4: How can I assess the efficacy of Mebeverine in my animal model?
A4: The efficacy of Mebeverine can be assessed by measuring its ability to reduce gut hypermotility. Common in vivo models include:
-
Castor Oil-Induced Diarrhea Model: In this model, Mebeverine's efficacy is quantified by its ability to delay the onset of diarrhea, reduce the frequency of defecation, and decrease the total weight of fecal output.[5][6]
-
Charcoal Meal Transit Test: This method assesses the intestinal transit time by measuring the distance traveled by a charcoal meal through the GI tract over a specific period.[7] Mebeverine is expected to decrease the transit rate in hypermotility models.
Q5: What are the potential systemic side effects of Mebeverine in animal models?
A5: While generally well-tolerated, particularly with oral administration due to extensive first-pass metabolism, systemic side effects can occur, especially at higher doses or with intravenous administration.[2] The most commonly reported systemic side effects in preclinical studies are cardiovascular. Intravenous administration in animals has been shown to cause transient bradycardia (decreased heart rate) and hypotension (reduced blood pressure).[8] In rare cases, CNS effects such as dizziness or headache have been reported in humans, but this is less characterized in animal models.[9]
Troubleshooting Guides
Issue 1: Lack of Efficacy or High Variability in Gut Motility Assays
-
Question: I am not observing a significant reduction in diarrhea in my castor oil-induced model, or the results are highly variable between animals. What could be the cause?
-
Answer:
-
Suboptimal Dosage: The dose of Mebeverine may be too low to elicit a therapeutic effect. Consider performing a dose-response study to identify the optimal dose for your model.
-
Timing of Administration: Mebeverine is typically administered 30-60 minutes before the induction of diarrhea (e.g., before castor oil administration). Ensure the pre-treatment time is consistent and adequate.
-
Rapid Metabolism: Mebeverine undergoes rapid and extensive first-pass metabolism, leading to low systemic bioavailability of the parent drug.[2] This can contribute to variability. Ensure consistent administration technique and consider formulations that may improve absorption or provide sustained release.
-
Model Variability: The castor oil-induced diarrhea model can have inherent variability.[10] Factors such as the age, weight, and gut microbiome of the animals can influence the response. Ensure your animals are properly randomized and use a sufficient number of animals per group to achieve statistical power. The volume and administration of castor oil should also be highly consistent.[11]
-
Vehicle and Formulation: Ensure Mebeverine is fully dissolved in the vehicle before administration. The method of oral gavage should be consistent to ensure proper delivery to the stomach.[12]
-
Issue 2: Observation of Unexpected Systemic Side Effects
-
Question: I am observing signs of lethargy, or I have measured a significant drop in blood pressure and heart rate in my animals after Mebeverine administration. What should I do?
-
Answer:
-
Dosage and Route of Administration: High doses of Mebeverine, particularly when administered intravenously, are more likely to cause cardiovascular side effects such as hypotension and bradycardia.[8] If you are administering the drug intravenously, consider reducing the dose or infusion rate. If administering orally, you may be in a toxic dose range. It is crucial to reduce the dose.
-
Cardiovascular Monitoring: If you suspect cardiovascular side effects, it is important to monitor blood pressure, heart rate, and ECG. This can be done in anesthetized animals via catheterization or in conscious animals using telemetry systems.[3]
-
CNS Effects: While less common, CNS-related side effects have been reported in humans.[9] If you observe behaviors such as lethargy or dizziness, this could be a sign of CNS penetration, especially at higher doses. Consider lowering the dose and carefully observe the animals for any other behavioral changes.
-
Differentiate from Anesthesia: If you are using anesthesia for any procedures, ensure that the observed cardiovascular effects are not a result of the anesthetic agent or an interaction with Mebeverine.
-
Quantitative Data Tables
Table 1: Preclinical Toxicology Data for Mebeverine Hydrochloride
| Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral | 1540 mg/kg | [2] |
| Rat | Intravenous | 17.7 mg/kg | [2] |
| Mouse | Intraperitoneal | 150 mg/kg | [2] |
Table 2: In Vivo Efficacy Data for Mebeverine
| Animal Model | Species | Route | Dose Range | Observed Effect | Reference |
| Jejunum Motility | Ferret | Intravenous | 0.1 - 10 mg/kg | Dose-dependent inhibition of motility | [3] |
| Jejunum Motility | Ferret | Intrajejunal | 0.1 - 10 mg/kg | Dose-dependent inhibition of motility (more potent than i.v.) | [3] |
| Lactulose-induced diarrhea | Human | Oral | 135 mg t.i.d. | Reduced mean daily stool frequency | [13] |
Table 3: Potential Systemic Side Effects of Mebeverine in Preclinical Models
| System | Species | Route | Dose | Observed Effect | Reference |
| Cardiovascular | Ferret | Intravenous | > 1 mg/kg | Significant reduction in heart rate and blood pressure | [3] |
| Cardiovascular | Animals | Intravenous | High doses | Transient cardiac arrhythmias, bradycardia, ECG changes | [8] |
| Renal | Pregnant Rat | Intraperitoneal | 0.96 mg/kg | Histological changes in kidneys of fetuses and dams | [4] |
Experimental Protocols
Protocol 1: Castor Oil-Induced Diarrhea Model in Rats
-
Animal Preparation: Use adult Wistar or Sprague-Dawley rats (180-220g). Fast the animals for 18 hours before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into at least three groups: Control (vehicle), Standard (Loperamide, e.g., 3 mg/kg), and Test (Mebeverine, e.g., 10, 25, 50 mg/kg).
-
Drug Administration: Administer the vehicle, Loperamide, or Mebeverine orally by gavage.
-
Induction of Diarrhea: One hour after drug administration, administer castor oil (e.g., 1 ml per animal) orally by gavage.[6]
-
Observation: Place each animal in an individual cage lined with pre-weighed filter paper. Observe the animals for 4 hours.
-
Data Collection: Record the time of onset of diarrhea, the total number of fecal pellets, the number of wet fecal pellets, and the total weight of fecal output.
-
Analysis: Calculate the percentage inhibition of defecation and diarrhea for the treated groups compared to the control group.
Protocol 2: Cardiovascular Monitoring in Anesthetized Rats
-
Anesthesia: Anesthetize the rat with an appropriate agent (e.g., urethane or a ketamine/xylazine cocktail).
-
Surgical Preparation: Cannulate the carotid artery for blood pressure measurement and the jugular vein for intravenous drug administration. Insert subcutaneous needle electrodes for ECG recording (Lead II configuration).
-
Instrumentation: Connect the arterial cannula to a pressure transducer and the ECG electrodes to an electrocardiograph.
-
Stabilization: Allow the animal to stabilize for at least 20-30 minutes after surgery to obtain baseline recordings of blood pressure, heart rate, and ECG.
-
Drug Administration: Administer Mebeverine intravenously at increasing doses.
-
Data Recording: Continuously record blood pressure (systolic, diastolic, mean arterial pressure), heart rate, and ECG throughout the experiment.
-
Analysis: Analyze the changes in cardiovascular parameters from baseline at each dose of Mebeverine.
Visualizations
References
- 1. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. sciencescholar.us [sciencescholar.us]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. medsafe.govt.nz [medsafe.govt.nz]
- 9. Mebeverine - Wikipedia [en.wikipedia.org]
- 10. Castor oil induced diarrhoea: Significance and symbolism [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Mebeverine gut motility studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo gut motility studies involving Mebeverine. Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and reliable experimental outcomes.
Troubleshooting Guides
This section is designed to help you identify and resolve common problems you might encounter during your experiments with Mebeverine.
Issue 1: Inconsistent or No Observable Effect of Mebeverine in In Vitro (Isolated Organ Bath) Experiments
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Drug Instability | Mebeverine is susceptible to hydrolysis, especially under basic conditions.[1][2] Prepare fresh stock solutions for each experiment. Ensure the pH of your physiological salt solution (e.g., Krebs-Henseleit) is stable and within the appropriate range (typically 7.4).[3] |
| Incorrect Drug Concentration | Verify your calculations for stock and final bath concentrations. Perform a concentration-response curve to determine the optimal effective concentration range for your specific tissue preparation.[4] |
| Tissue Desensitization or Damage | Ensure the isolated tissue is handled gently during preparation to avoid damage. Allow for an adequate equilibration period in the organ bath before adding any compounds. Maintain physiological temperature (37°C) and continuous aeration (95% O2, 5% CO2).[5] |
| Inappropriate Contractile Agent | The inhibitory effect of Mebeverine is more pronounced on hypermotility induced by spasmogenic agents.[6] If you are not observing an effect on basal motility, try pre-contracting the tissue with an agonist like acetylcholine or histamine.[6] |
| Variability in Experimental Setup | Standardize the tension applied to the tissue preparation, as this can affect motility.[7] Ensure consistent volume in the organ bath for accurate final drug concentrations.[3] Use a consistent method for washing out the drug between applications.[3] |
Experimental Workflow for Isolated Organ Bath Studies
Figure 1: Workflow for an isolated organ bath experiment to test Mebeverine's effect.
Issue 2: High Variability in In Vivo Gut Motility Studies (e.g., Charcoal Meal Transit Assay)
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Rapid Metabolism of Mebeverine | Mebeverine is rapidly metabolized in vivo, primarily through esterase-catalyzed hydrolysis, and the parent drug is often undetectable in blood.[8] This can lead to variable exposure at the site of action. Consider the route and timing of administration relative to the measurement of gut motility. |
| Animal Stress | Stress from handling and gavage can significantly impact gut motility, masking the effects of the drug.[9] Acclimatize animals to the experimental procedures, including handling and sham dosing, for several days before the study. |
| Inconsistent Fasting Period | The presence of food in the GI tract will affect motility. Ensure a consistent and appropriate fasting period for all animals before the experiment (e.g., overnight fast with free access to water).[10] |
| Variability in Charcoal Meal Administration | The volume and consistency of the charcoal meal should be identical for all animals. Administer the meal carefully to avoid accidental instillation into the lungs. |
| Gut Microbiota Differences | The gut microbiota can influence gut motility.[11][12] House animals under consistent conditions and consider sourcing them from a single supplier to minimize variations in their gut flora. |
Troubleshooting Logic for Inconsistent In Vivo Results
Figure 2: Troubleshooting decision tree for inconsistent in vivo Mebeverine studies.
Quantitative Data Summary
The following table summarizes data from a study by Evans et al. (1996), which investigated the effects of Mebeverine (135 mg, q.d.s.) on small bowel motility in patients with Irritable Bowel Syndrome (IBS) and healthy controls.[13][14] This highlights the differential effects of the drug depending on the underlying condition.
| Parameter | Healthy Controls (n=6) | IBS with Constipation (IBS-C) (n=6) | IBS with Diarrhea (IBS-D) (n=6) |
| Phase 2 Motility Index | No significant change | Increased (P = 0.01) | Increased (P < 0.05) |
| Phase 2 Burst Frequency | No significant change | Reduced (P < 0.05) | No significant change |
| Proportion of MMC Cycle in Phase 2 | No significant change | No significant change | Reduced (P = 0.01) |
| Phase 3 Propagation Velocity | No significant change | Decreased (P < 0.01) | No significant change |
| Phase 3 Duration | No significant change | Increased (P < 0.01) | No significant change |
| MMC: Migrating Motor Complex |
Experimental Protocols
Protocol 1: Isolated Guinea Pig Ileum Motility Assay
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Isolate a segment of the terminal ileum and place it in cold, aerated Krebs-Henseleit solution.
-
Gently clean the tissue of mesenteric fat and cut it into segments of 2-3 cm.
-
-
Organ Bath Setup:
-
Mount a tissue segment in a 10-20 mL organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.[5]
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply a basal resting tension of approximately 1 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.
-
-
Experimental Procedure:
-
Record a stable baseline of spontaneous contractions.
-
To induce contraction, add a known concentration of an agonist (e.g., acetylcholine, 10⁻⁸ to 10⁻⁵ M).
-
After the contraction reaches a plateau, wash the tissue three times and allow it to return to baseline.
-
Add the desired concentration of Mebeverine to the bath and incubate for 15-20 minutes.
-
Re-introduce the same concentration of the agonist and record the contractile response in the presence of Mebeverine.
-
Compare the amplitude of contraction before and after the addition of Mebeverine.
-
Protocol 2: In Vivo Charcoal Meal Intestinal Transit Assay in Mice
-
Animal Preparation:
-
Acclimatize male mice (e.g., C57BL/6, 20-25g) to the facility for at least one week.
-
Fast the mice for 18-24 hours before the experiment, with free access to water.
-
-
Drug Administration:
-
Administer Mebeverine or vehicle (e.g., saline) via oral gavage (p.o.) or intraperitoneal injection (i.p.). A typical oral dose might range from 25-100 mg/kg.
-
Wait for an appropriate time for drug absorption (e.g., 30-60 minutes).
-
-
Charcoal Meal Administration:
-
Administer a 5% suspension of activated charcoal in 10% gum acacia (or similar vehicle) to each mouse via oral gavage (typically 0.1 mL/10 g body weight).[10]
-
-
Measurement:
-
After a set time (e.g., 20-30 minutes), humanely euthanize the mice by cervical dislocation.
-
Carefully dissect the entire small intestine, from the pyloric sphincter to the ileocecal junction.
-
Lay the intestine flat on a clean surface without stretching it.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the percent intestinal transit: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Signaling Pathways and Mechanisms
Proposed Mechanism of Action of Mebeverine
Mebeverine's primary action is as a musculotropic antispasmodic, acting directly on the smooth muscle of the gut.[5] Its exact mechanism is not fully elucidated but is thought to involve multiple pathways that lead to muscle relaxation and a reduction in spasms.[8]
Figure 3: Proposed signaling pathways for Mebeverine's action on gut smooth muscle cells.
Frequently Asked Questions (FAQs)
Q1: Why are my results with Mebeverine so variable compared to other antispasmodic drugs? A: The variability in Mebeverine studies can be attributed to several factors. A primary reason is its rapid and extensive metabolism in vivo, which leads to low and variable concentrations of the parent drug at the site of action.[8] Additionally, its efficacy can differ depending on the underlying state of gut motility (e.g., hypermotile vs. hypomotile), as seen in different subtypes of IBS.[13][14]
Q2: What is the best way to prepare a Mebeverine hydrochloride solution for my experiments? A: Mebeverine hydrochloride is very soluble in water.[15] For in vitro experiments, it is best to prepare a fresh stock solution in distilled water or the physiological buffer you are using (e.g., Krebs-Henseleit solution) on the day of the experiment to avoid potential degradation.[1]
Q3: Can I use Mebeverine to study effects on basal gut motility? A: While you can test its effects on basal motility, studies have shown that Mebeverine's inhibitory effects are more pronounced on gut tissue that has been pre-contracted with a spasmogen like acetylcholine or histamine.[6] You may not observe a significant effect on unstimulated, quiescent tissue.
Q4: What animal model is most appropriate for studying Mebeverine's effects? A: Small rodents like mice and rats are commonly used.[16] The charcoal meal transit model is a standard and relatively simple method for assessing overall GI transit.[10] For more specific questions, other models can be used, such as measuring colonic propulsion or using manometry to record pressure changes. The choice of model depends on the specific research question.
Q5: Is Mebeverine stable in solution during a long experiment? A: Mebeverine is relatively stable in aqueous solutions and under neutral or acidic conditions. However, it degrades in basic (alkaline) solutions.[2][17] For prolonged experiments, ensure the pH of your buffer remains stable. It is highly unstable in biological fluids containing esterases, such as blood or plasma.[8]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 6. [Spasmolytic effect of mebeverine on the gastrointestinal motility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Gastrointestinal Motility Monitor GIMM [jove.com]
- 8. academic.oup.com [academic.oup.com]
- 9. e-century.us [e-century.us]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Gut microbiota-motility interregulation: insights from in vivo, ex vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Mebeverine alters small bowel motility in irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Mebeverine administration route for improved bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the adjustment of Mebeverine's administration route to improve its bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Mebeverine so low?
A1: The oral bioavailability of Mebeverine is exceedingly low due to rapid and extensive first-pass metabolism.[1] After oral administration, the parent drug is often undetectable in plasma.[1] The primary metabolic pathway is the hydrolysis of its ester bond, leading to the formation of veratric acid and mebeverine alcohol, which are considered pharmacologically inactive.[1][2] Another significant metabolite found in circulation is mebeverine acid.[2]
Q2: What are the main metabolites of Mebeverine and are they active?
A2: The main metabolites of Mebeverine are:
-
Veratric acid: Considered pharmacologically inactive.[2]
-
Mebeverine alcohol: Considered pharmacologically inactive.[2]
-
This compound: A major circulating metabolite, although its pharmacological activity has not been fully elucidated.[2][3]
The therapeutic effect of Mebeverine is believed to be mediated by one or more of its metabolites, though this is not definitively confirmed.
Q3: What alternative administration routes are being explored to improve Mebeverine's bioavailability?
A3: To bypass the extensive first-pass metabolism, several alternative formulations and administration routes are under investigation:
-
Gastroretentive Drug Delivery Systems (GRDDS): These systems aim to prolong the residence time of the drug in the stomach, allowing for sustained release and potentially increased absorption.
-
Niosomal Drug Delivery: Encapsulating Mebeverine in niosomes, which are vesicular carriers, can protect the drug from rapid metabolism and control its release.[4][5]
-
Colon-Specific Drug Delivery Systems (CODES): These systems are designed to deliver the drug directly to the colon, which could be beneficial for its local action in treating Irritable Bowel Syndrome (IBS).[6][7][8][9]
-
Nanoparticle-Based Delivery: Formulations using nanoparticles, such as silver nanoparticles, are being explored to enhance drug delivery.
-
Rectal Administration: This route can partially bypass the hepatic first-pass metabolism, potentially increasing the systemic availability of the drug.[10]
-
Transdermal Delivery: While less common for this type of drug, transdermal delivery offers a way to completely avoid first-pass metabolism.
Q4: Has the prodrug approach been investigated for Mebeverine?
A4: The concept of using a Mebeverine precursor in nanoparticle formulations has been explored. However, specific research on designing and testing Mebeverine prodrugs to enhance oral bioavailability is limited in the readily available scientific literature. The prodrug approach is a viable strategy for improving the absorption of drugs with poor permeability or extensive first-pass metabolism.
Troubleshooting Guides
Issue 1: Inconsistent results in gastroretentive floating tablet experiments.
| Potential Cause | Troubleshooting Step |
| Inadequate floating lag time or duration. | Optimize the concentration of the gas-generating agent (e.g., sodium bicarbonate and citric acid) and the viscosity-enhancing polymer (e.g., HPMC).[11] Ensure proper mixing to achieve a uniform distribution of the effervescent agent. |
| Variable drug release profiles. | Control the particle size of the drug and excipients. Ensure consistent compression force during tablet manufacturing. Evaluate different types and grades of release-retarding polymers. |
| Poor in vivo correlation. | The beagle dog is a commonly used animal model for in vivo pharmacokinetic studies of Mebeverine GRDDS.[12] Ensure the experimental conditions (e.g., fasting state, meal administration) are standardized. |
Issue 2: Low entrapment efficiency in niosome formulations.
| Potential Cause | Troubleshooting Step |
| Suboptimal surfactant to cholesterol ratio. | Vary the molar ratio of the non-ionic surfactant (e.g., Span, Tween series) and cholesterol to find the optimal balance for vesicle formation and drug entrapment. |
| Inefficient hydration of the lipid film. | Ensure the thin film is evenly distributed in the round-bottom flask. Optimize the hydration temperature and agitation speed. |
| Drug leakage during preparation. | For pH-sensitive drugs, adjust the pH of the hydration medium. Consider using a different niosome preparation technique, such as reverse-phase evaporation, which may improve encapsulation.[4][5] |
Data Presentation
Table 1: Pharmacokinetic Parameters of Mebeverine HCl from Different Oral Formulations in Beagle Dogs
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Marketed Product | 1500 ± 250 | 3.33 ± 0.58 | 6000 ± 800 | 100 |
| Floating Tablet (FT-10) | 1450 ± 200 | 2.17 ± 0.41 | 6285 ± 750 | 104.76 |
| Floating Raft System (FRS-11) | 1800 ± 300 | 3.00 ± 0.50 | 6960 ± 900 | 116.01 |
Data synthesized from studies on gastroretentive formulations.[12]
Experimental Protocols
Protocol 1: Preparation of Mebeverine HCl Gastroretentive Floating Tablets
Objective: To prepare a floating matrix tablet of Mebeverine HCl to prolong its gastric residence time.
Materials:
-
Mebeverine HCl
-
Hydroxypropyl Methylcellulose (HPMC K100M)
-
Compritol 888 ATO (Glyceryl behenate)
-
Sodium Bicarbonate
-
Citric Acid
-
Magnesium Stearate
-
Talc
Methodology:
-
Mixing: Accurately weigh Mebeverine HCl, HPMC K100M, Compritol 888 ATO, sodium bicarbonate, and citric acid. Mix the powders in a geometric dilution manner.
-
Lubrication: Add magnesium stearate and talc to the powder blend and mix for 5 minutes.
-
Compression: Compress the final blend into tablets using a single-punch tablet press with appropriate tooling.
-
In Vitro Buoyancy Test: Place the tablet in a beaker containing 0.1 N HCl (pH 1.2) at 37°C. Measure the floating lag time (time to float) and the total floating duration.[11]
-
In Vitro Dissolution Test: Perform dissolution studies using a USP Type II apparatus in 0.1 N HCl for a specified period, followed by a change to a higher pH medium if required, to simulate gastrointestinal transit.
Protocol 2: Preparation of Mebeverine HCl Niosomes using the Thin Film Hydration Technique
Objective: To encapsulate Mebeverine HCl in niosomes to protect it from premature metabolism.
Materials:
-
Mebeverine HCl
-
Non-ionic surfactant (e.g., Span 60 or Tween 60)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS, pH 7.4)
Methodology:
-
Lipid Film Formation: Dissolve the surfactant and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator under reduced pressure to form a thin, dry film on the inner wall of the flask.
-
Hydration: Hydrate the film with a PBS solution containing the dissolved Mebeverine HCl by rotating the flask at a controlled temperature above the gel-liquid transition temperature of the surfactant.
-
Sonication: Sonicate the resulting suspension using a probe sonicator to reduce the size of the niosomes.
-
Purification: Separate the unentrapped drug from the niosomal dispersion by dialysis or centrifugation.
-
Characterization: Characterize the niosomes for particle size, zeta potential, and entrapment efficiency using appropriate analytical techniques.
Visualizations
Caption: Metabolic pathway of orally administered Mebeverine.
Caption: Strategies to overcome Mebeverine's low bioavailability.
Caption: Putative signaling pathway for Mebeverine's action.
References
- 1. Investigative implications of the instability and metabolism of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and in vitro evaluation of mebeverine HCl colon-targeted drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation, release characteristics, and bioavailability study of gastroretentive floating matrix tablet and floating raft system of Mebeverine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation, release characteristics, and bioavailability study of gastroretentive floating matrix tablet and floating raft system of Mebeverine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the High Placebo Effect in Mebeverine Clinical Trials: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the significant placebo effect observed in clinical trials of Mebeverine for Irritable Bowel Syndrome (IBS).
Troubleshooting Guide
This section addresses specific challenges researchers may encounter during their clinical trials.
1. Q: Our Mebeverine trial is showing a higher-than-expected placebo response rate. What are the potential causes and immediate steps?
A: A high placebo response in IBS trials is a common challenge. Several factors can contribute to this phenomenon. Immediate steps should focus on identifying the root causes and implementing corrective measures.
Potential Causes:
-
Patient Population: IBS is a condition with fluctuating symptoms. Patients may enroll in a trial during a period of symptom exacerbation and naturally regress to their mean symptom level, which can be mistaken for a placebo effect.[1]
-
Patient Expectations: The therapeutic environment, including interactions with clinicians and the perceived likelihood of receiving an effective treatment, can significantly influence patient outcomes.[2]
-
Study Design Elements: Factors such as the frequency of study visits and the nature of patient-reported outcome instruments can inadvertently inflate the placebo response.
Immediate Actions:
-
Data Review: Conduct a thorough review of baseline characteristics and symptom diaries to identify any trends of regression to the mean.
-
Site and Staff Audit: Assess interactions between clinical staff and participants to ensure standardized communication and avoid inadvertently raising patient expectations.
-
Protocol Adherence: Verify strict adherence to the study protocol across all sites to minimize variability in trial conduct.
2. Q: How can we proactively design a Mebeverine clinical trial to minimize the impact of the placebo effect?
A: Incorporating specific design elements from the outset can help to mitigate the placebo response. Consider the following strategies:
-
Placebo Run-in Period: Introduce a single-blind placebo run-in phase to identify and exclude subjects who exhibit a strong response to placebo before randomization.
-
Sequential Parallel Comparison Design (SPCD): This two-stage design re-randomizes placebo non-responders from the first stage, which can help to enrich the study population with patients less susceptible to the placebo effect.
-
Patient Training: Train patients on how to accurately report their symptoms using validated instruments to reduce reporting bias.
-
Managing Expectations: Utilize neutral language in all study-related communication to avoid creating high expectations of treatment efficacy.
3. Q: The efficacy of Mebeverine in our trial is not statistically significant compared to placebo. What analytical approaches can help dissect the true drug effect?
A: When a high placebo response obscures the therapeutic signal of Mebeverine, advanced analytical strategies may be necessary.
-
Subgroup Analysis: Analyze data based on predefined patient characteristics (e.g., IBS subtype, baseline symptom severity) to identify populations that may be more responsive to Mebeverine.
-
Responder Analysis: Define a clinically meaningful improvement in symptoms and compare the proportion of responders in the Mebeverine and placebo groups, rather than relying solely on mean symptom score changes.
-
Modeling Placebo Response: Utilize statistical models to account for factors known to influence the placebo response, thereby isolating the pharmacological effect of Mebeverine.
Frequently Asked Questions (FAQs)
1. Q: Why is the placebo effect particularly high in clinical trials for Irritable Bowel Syndrome (IBS)?
A: The high placebo effect in IBS trials is multifactorial, stemming from the nature of the condition and the methodologies used in clinical research. Key contributing factors include:
-
Fluctuating Nature of IBS: IBS symptoms naturally wax and wane. Patients are more likely to enroll in a trial when their symptoms are severe, and a subsequent natural improvement can be misattributed to the placebo.[1]
-
Subjective Endpoints: The primary outcomes in IBS trials, such as abdominal pain and global symptom relief, are patient-reported and subjective, making them more susceptible to placebo effects.
-
Therapeutic Ritual: The process of participating in a clinical trial, including regular contact with healthcare professionals and the expectation of receiving treatment, can itself have a therapeutic effect.
2. Q: What is the typical placebo response rate observed in Mebeverine and other IBS clinical trials?
A: Placebo response rates in IBS clinical trials are notably high and variable. A meta-analysis of Mebeverine trials indicated a significant placebo effect, with one study noting a 38% global improvement in the placebo group.[3] Generally, placebo response rates in IBS trials can range widely, but often average around 40%.[4]
3. Q: What are the known neurobiological mechanisms underlying the placebo effect in IBS?
A: The placebo effect in IBS is not merely a psychological phenomenon but has a discernible neurobiological basis. Key mechanisms include:
-
Endogenous Opioid System: The expectation of pain relief can trigger the release of endogenous opioids, which then act on the same pathways as analgesic drugs to reduce pain perception.
-
Dopaminergic Pathways: The brain's reward and motivation systems, which are mediated by dopamine, are also implicated. The anticipation of a positive outcome can activate these pathways, contributing to symptom improvement.
-
Brain Regions Involved: Neuroimaging studies have shown that placebo analgesia is associated with changes in brain regions involved in pain modulation, such as the prefrontal cortex, anterior cingulate cortex, and insula.
4. Q: How do patient expectations and conditioning influence the placebo response?
A: Patient expectations and conditioning are powerful drivers of the placebo effect.
-
Expectation: A patient's belief that a treatment will be effective can directly lead to symptom improvement. This is influenced by factors such as the perceived credibility of the treatment and the positive demeanor of the clinical staff. A study in adolescents showed that positively labeling a treatment as "Mebeverine" significantly enhanced the outcome, even when a placebo was given.[2][5]
-
Conditioning: Through prior experiences, patients can be conditioned to associate the act of taking a pill with symptom relief. This learned association can trigger a therapeutic response even when the pill is a placebo.
Data Presentation
The following tables summarize quantitative data from Mebeverine clinical trials, illustrating the challenge of demonstrating efficacy over a high placebo response.
Table 1: Pooled Relative Risk (RR) of Mebeverine vs. Placebo in Adult IBS Patients
| Outcome | Pooled Relative Risk (95% CI) | p-value | Number of Trials |
| Global/Clinical Improvement | 1.13 (0.59 - 2.16) | 0.7056 | 5 |
| Relief of Abdominal Pain | 1.33 (0.92 - 1.93) | 0.129 | 3 |
Data from a meta-analysis of randomized controlled trials.[3] A relative risk greater than 1 suggests a higher probability of the outcome in the Mebeverine group compared to the placebo group. However, the wide confidence intervals and non-significant p-values indicate that Mebeverine's superiority over placebo was not statistically established in this analysis.
Table 2: Treatment Success in a Randomized Controlled Trial of Mebeverine in Adolescents with IBS or Functional Abdominal Pain
| Treatment Group | Treatment Success Rate (%) |
| Mebeverine (Blinded Label) | 23.9% |
| Placebo (Blinded Label) | 23.9% |
| Mebeverine or Placebo (Positive "Mebeverine" Label) | 32.9% |
| Mebeverine or Placebo (Blinded Trial Label) | 15.0% |
Treatment success was defined as a ≥50% reduction in both abdominal pain intensity and frequency.[5] This study highlights that Mebeverine was not superior to placebo, but the expectation of receiving an active drug (positive labeling) had a significant impact on the outcome.
Experimental Protocols
This section provides detailed methodologies for key experimental designs aimed at managing the placebo effect.
1. Protocol: Placebo Run-in Period
-
Objective: To identify and exclude patients who demonstrate a significant response to placebo prior to randomization.
-
Methodology:
-
Screening: All potential participants undergo initial screening to determine eligibility based on the trial's inclusion and exclusion criteria.
-
Single-Blind Placebo Administration: Eligible participants enter a single-blind run-in period of a predefined duration (typically 1-4 weeks). During this phase, all participants receive a placebo that is identical in appearance to the investigational drug.
-
Symptom Monitoring: Participants are required to maintain a daily diary to record the severity and frequency of their IBS symptoms.
-
Responder Definition: A clear and pre-specified definition of a "placebo responder" is established (e.g., a ≥30% improvement in abdominal pain score from baseline).
-
Exclusion of Responders: At the end of the run-in period, participants who meet the criteria for a placebo responder are excluded from the randomization phase of the trial.
-
Randomization: Participants who are not placebo responders are then randomized to receive either Mebeverine or a placebo in a double-blind manner.
-
2. Protocol: Sequential Parallel Comparison Design (SPCD)
-
Objective: To reduce the impact of the placebo effect by enriching the second stage of the trial with placebo non-responders.
-
Methodology:
-
Stage 1 - Initial Randomization: Participants are randomized to receive either Mebeverine or a placebo for a fixed duration (e.g., 4-6 weeks).
-
Stage 1 - Analysis: At the end of Stage 1, the treatment effect is assessed. Placebo-treated patients are categorized as "responders" or "non-responders" based on a predefined criterion.
-
Stage 2 - Re-randomization of Placebo Non-Responders: Placebo non-responders from Stage 1 are re-randomized to receive either Mebeverine or a placebo for a second fixed duration. Patients who were on Mebeverine in Stage 1 and placebo responders from Stage 1 continue on their assigned treatment to maintain the blind.
-
Final Analysis: The final analysis combines the data from Stage 1 (all patients) and Stage 2 (only the re-randomized placebo non-responders). This approach gives more weight to the data from patients who are less likely to respond to placebo.
-
Visualizations
Diagram 1: Experimental Workflow for a Placebo Run-in Design
Caption: Workflow of a clinical trial with a placebo run-in period.
Diagram 2: Experimental Workflow for a Sequential Parallel Comparison Design (SPCD)
Caption: Workflow of a Sequential Parallel Comparison Design (SPCD).
Diagram 3: Simplified Signaling Pathway of Placebo Analgesia in IBS
Caption: Key pathways in the neurobiology of the placebo effect in IBS.
References
- 1. gutsandgrowth.com [gutsandgrowth.com]
- 2. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEBEVERINE VERSUS PLACEBO IN ADOLESCENTS WITH IRRITABLE BOWEL SYNDROME OR FUNCTIONAL ABDOMINAL PAIN AND THE INFLUENCE OF LABELING: A 2X2 RANDOMIZED CONTROLLED TRIAL. - Digestive Disease Week [ddw.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Mebeverine Dosage for Long-Term Efficacy Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining mebeverine dosage for long-term efficacy studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in designing and executing robust preclinical and clinical investigations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges encountered during the design and implementation of long-term mebeverine efficacy studies.
Q1: What are the established clinical dosages for mebeverine, and what is the evidence for their long-term use?
A1: The standard oral dosages for mebeverine are 135 mg tablets taken three times a day and 200 mg modified-release capsules taken twice a day.[1][2][3] Multiple systematic reviews and meta-analyses have shown that the 200 mg twice-daily regimen is therapeutically equivalent to the 135 mg three-times-daily regimen in terms of clinical improvement and relief of abdominal pain in patients with Irritable Bowel Syndrome (IBS).[1][2] Both formulations are generally considered effective and well-tolerated.[1][2] However, some studies suggest that the efficacy of mebeverine in providing global improvement for IBS is not statistically significant compared to placebo.[1][4] Long-term use is typically reserved for managing flare-ups of IBS symptoms, and if symptoms do not improve after two weeks, a physician should be consulted.
Q2: We are not seeing a significant dose-response relationship in our preclinical model. What could be the issue?
A2: Several factors could contribute to a flat dose-response curve in preclinical models:
-
Model Selection: Ensure your chosen animal model is appropriate for studying mebeverine's effects. Commonly used models for IBS include those induced by neonatal maternal separation, water avoidance stress, and wrap restraint stress.[5][6][7] Post-inflammatory models using agents like trinitrobenzene sulfonic acid (TNBS) are also well-established.[8]
-
Outcome Measures: The endpoints you are measuring may not be sensitive enough to detect dose-dependent effects. Consider a range of assessments, including visceral sensitivity (e.g., abdominal withdrawal reflex to colorectal distention), gastrointestinal motility, and stool consistency.
-
Route of Administration and Pharmacokinetics: Mebeverine is rapidly metabolized, so the dosing schedule and route of administration in your model should be optimized to maintain adequate exposure.
-
Dosage Range: It's possible the doses selected are already on the plateau of the dose-response curve. Consider testing a wider range of doses, including lower concentrations, to better define the curve.
Q3: How can we assess the long-term efficacy of different mebeverine dosages in a clinical trial?
A3: Designing a long-term clinical trial for a functional gastrointestinal disorder like IBS requires careful consideration of several factors:
-
Study Design: A double-blind, placebo-controlled, parallel-group design is the gold standard.
-
Duration: For long-term efficacy, a trial duration of at least 6 months is recommended.[8]
-
Primary Outcome Measures: A patient-reported outcome (PRO) is recommended as the primary endpoint. A common primary outcome is the proportion of patients who are responders, defined by a clinically meaningful improvement in symptoms. For example, a weekly responder might be defined as a patient who experiences a decrease of ≥30% in abdominal pain intensity compared to baseline and reports total or obvious relief of symptoms on a 7-point scale for at least 50% of the treatment weeks.
-
Secondary Outcome Measures: These can include changes in individual symptom scores (e.g., bloating, stool frequency), quality of life assessments (e.g., IBS-QOL), and healthcare utilization.[9][10]
Q4: What are the key safety considerations when designing a long-term study with mebeverine?
A4: Mebeverine is generally well-tolerated with a good safety profile.[1][2][11] Adverse events are rare and typically mild.[12][13] However, for long-term studies, it is crucial to monitor for:
-
Common Side Effects: These can include mild skin rash, indigestion, heartburn, dizziness, and constipation.[13]
-
Serious Allergic Reactions: Although rare, anaphylaxis can occur.[12]
-
Data from existing studies: One meta-analysis reported adverse events in about 61.5% of patients in a mebeverine 135 mg group and 59.5% in a 200 mg group, though another study found no serious adverse effects.[1][2] Another review found that 98% of IBS patients treated with mebeverine have no adverse effects compared to 99% in the placebo group.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of mebeverine dosages.
Table 1: Comparison of Mebeverine 135 mg vs. 200 mg in Clinical Trials
| Outcome Measure | Relative Risk (RR) | 95% Confidence Interval (CI) | P-value | Number of Trials | Reference |
| Clinical/Global Improvement | 1.12 | 0.96 - 1.3 | 0.168 | 2 | [1] |
| Relief of Abdominal Pain | 1.08 | 0.87 - 1.34 | 0.463 | 2 | [1] |
Table 2: Efficacy of Mebeverine vs. Placebo in Clinical Trials
| Outcome Measure | Relative Risk (RR) | 95% Confidence Interval (CI) | P-value | Number of Trials | Reference |
| Clinical/Global Improvement | 1.13 | 0.59 - 2.16 | 0.7056 | 5 | [1] |
| Relief of Abdominal Pain | 1.33 | 0.92 - 1.93 | 0.129 | 3 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to mebeverine efficacy studies.
Preclinical Assessment of Visceral Hypersensitivity in a Rodent Model of IBS
-
Objective: To evaluate the dose-dependent effect of mebeverine on visceral pain perception.
-
Procedure:
-
Induction of WAS: Place rats on a small platform in the center of a container filled with water for a specified period daily for several consecutive days to induce stress-related visceral hypersensitivity.
-
Drug Administration: Administer different doses of mebeverine or vehicle control orally to respective groups of rats.
-
Assessment of Visceral Sensitivity:
-
Anesthetize the rats and insert a balloon catheter into the colon.
-
Measure the visceromotor response (VMR) by recording the electromyographic (EMG) activity of the abdominal muscles in response to graded colorectal distention (CRD).
-
The pressure or volume at which a significant increase in EMG activity occurs is considered the pain threshold.
-
-
Data Analysis: Compare the pain thresholds across the different mebeverine dose groups and the control group. A higher pain threshold in the mebeverine-treated groups indicates an analgesic effect.
-
Ex Vivo Assessment of Mebeverine's Spasmolytic Activity Using an Organ Bath Assay
-
Objective: To determine the dose-response relationship of mebeverine on smooth muscle contraction.
-
Tissue Preparation: Isolate smooth muscle strips from the colon or other relevant gastrointestinal tissue of a suitable animal model (e.g., rat, guinea pig).
-
Procedure:
-
Mount the smooth muscle strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Connect the tissue to an isometric force transducer to record contractile activity.
-
Allow the tissue to equilibrate under a resting tension.
-
Induce contraction using a spasmogen (e.g., acetylcholine, carbachol, or high potassium solution).
-
Once a stable contraction is achieved, add increasing concentrations of mebeverine to the bath in a cumulative manner.
-
Record the relaxation of the smooth muscle at each mebeverine concentration.
-
-
Data Analysis: Plot the percentage of relaxation against the log concentration of mebeverine to generate a dose-response curve and calculate the EC50 (the concentration of mebeverine that produces 50% of the maximal relaxation).
In Vivo Measurement of Colonic Motility in a Conscious Animal Model
-
Objective: To assess the effect of long-term mebeverine administration on colonic transit.
-
Procedure:
-
Surgically implant strain gauge transducers on the serosal surface of the colon in experimental animals (e.g., dogs, rats).
-
After a recovery period, record colonic motor activity in conscious, unrestrained animals.
-
Administer mebeverine at the selected long-term dosage regimen.
-
Continuously monitor and record colonic motility patterns, including the frequency and amplitude of contractions, over an extended period.
-
-
Data Analysis: Analyze the recorded motility data to identify changes in contractile patterns and transit times induced by long-term mebeverine treatment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of mebeverine and a typical experimental workflow for a long-term efficacy study.
Caption: Proposed multifaceted mechanism of action of mebeverine leading to smooth muscle relaxation.
Caption: A typical workflow for a long-term clinical efficacy study of mebeverine in IBS.
References
- 1. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A double-blind crossover comparison study of the safety and efficacy of mebeverine with mebeverine sustained release in the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. Frontiers | Animal Models for Functional Gastrointestinal Disorders [frontiersin.org]
- 8. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality of life in patients with Irritable Bowel Syndrome (IBS), assessed using the IBS-Quality of Life (IBS-QOL) measure after 4 and 8 weeks of treatment with mebeverine hydrochloride or pinaverium bromide: results of an international prospective observational cohort study in Poland, Egypt, Mexico and China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Side effects of mebeverine - NHS [nhs.uk]
- 13. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]
- 14. journals.physiology.org [journals.physiology.org]
Technical Support Center: Improving the Therapeutic Window of Mebeverine in Chronic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mebeverine, particularly focusing on strategies to improve its therapeutic window in chronic studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in maintaining a stable therapeutic window for Mebeverine in chronic studies?
A1: The primary challenges stem from Mebeverine's pharmacokinetic profile. It undergoes rapid and extensive first-pass metabolism, leading to negligible circulating concentrations of the parent drug.[1] The main metabolites are Mebeverine alcohol and veratric acid, with mebeverine acid being the main circulating metabolite.[2] This rapid metabolism can lead to fluctuations in active compound levels, potentially impacting efficacy and safety in long-term use. Furthermore, Mebeverine is highly unstable in biological fluids containing esterases, such as blood and plasma, which can complicate in vitro and in vivo assessments.[3]
Q2: How can formulation strategies improve the therapeutic window of Mebeverine?
A2: Modified-release formulations, such as sustained-release (SR) capsules or tablets, are a key strategy. These formulations are designed to slow down the dissolution and absorption of Mebeverine, leading to a lower maximum plasma concentration (Cmax), a delayed time to reach Cmax (tmax), and a longer elimination half-life compared to immediate-release tablets. This helps in maintaining a more stable plasma concentration of the active metabolites over a prolonged period, reducing the frequency of administration and potentially improving patient compliance and reducing side effects.[4]
Q3: What are the known mechanisms of action of Mebeverine that contribute to its therapeutic effect?
A3: Mebeverine is a musculotropic antispasmodic that acts directly on the smooth muscle of the gastrointestinal tract. Its multifaceted mechanism is not entirely understood but is believed to involve:
-
Inhibition of calcium influx: It blocks calcium channels in smooth muscle cells, reducing calcium ion influx and leading to muscle relaxation.[5]
-
Modulation of sodium channels: It can alter the electrical activity of smooth muscle cells by modulating sodium channels, which reduces muscle excitability.[5]
-
Local anesthetic effect: This action helps in reducing the sensitivity of the gut muscles to stimuli that can trigger spasms.[5]
-
Weak anti-muscarinic activity: It has some atropine-like effects, though significantly less potent than atropine itself.
Q4: What are the typical adverse effects observed in chronic Mebeverine studies?
A4: Mebeverine is generally well-tolerated.[6] When side effects do occur, they are typically mild and may include gastrointestinal disturbances such as indigestion, heartburn, and constipation. Other reported adverse effects include dizziness, headache, and in rare cases, allergic skin reactions like rash and urticaria.[6]
Troubleshooting Guides
Formulation and Dissolution Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Variable drug release in sustained-release formulations | Inconsistent particle size of the drug or excipients. Improper mixing of the formulation components. Inadequate control of coating parameters in pellet formulations. | Ensure uniform particle size distribution of both Mebeverine HCl and excipients through proper milling and sieving. Optimize mixing time and speed to ensure a homogenous blend. For coated pellets, tightly control spray rate, atomization pressure, and inlet air temperature during the coating process. |
| Dose dumping from modified-release tablets | Formulation contains a high percentage of soluble excipients. Inadequate amount or incorrect type of release-retarding polymer. | Reduce the concentration of highly soluble excipients. Increase the concentration or viscosity grade of the release-retarding polymer (e.g., HPMC, Ethylcellulose).[4] Consider incorporating a combination of hydrophilic and hydrophobic polymers. |
| Incomplete drug release in dissolution testing | Formation of an insoluble drug-excipient complex. Cross-linking of polymers in the formulation over time. Use of an inappropriate dissolution medium. | Screen for potential interactions between Mebeverine and excipients using techniques like DSC or FTIR. Investigate the stability of the formulation under accelerated conditions to identify any cross-linking issues. Ensure the dissolution medium has an appropriate pH and, if necessary, contains a suitable surfactant to ensure sink conditions. |
| Bubbles adhering to the tablet surface during dissolution | Inadequate degassing of the dissolution medium. | Degas the dissolution medium using an appropriate method (e.g., vacuum filtration, sonication, or helium sparging) to ensure dissolved oxygen levels are below 6 mg/L.[7] |
Analytical and Bioanalytical Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Low or undetectable levels of parent Mebeverine in plasma samples | Rapid in vivo metabolism by esterases. In vitro degradation of Mebeverine in blood/plasma samples post-collection. | Focus analytical methods on the primary active metabolite, this compound, which is present at much higher concentrations.[2] Collect blood samples in tubes containing an esterase inhibitor (e.g., physostigmine sulfate) and process them immediately at low temperatures to prevent in vitro degradation.[1] |
| Peak tailing or fronting in HPLC analysis of Mebeverine | Interaction of the basic Mebeverine molecule with acidic silanol groups on the HPLC column. Column overload. Inappropriate mobile phase pH. | Use a high-purity, end-capped C18 column. Add a competing base like triethylamine (TEA) to the mobile phase to mask residual silanols. Reduce the injection volume or sample concentration. Adjust the mobile phase pH to ensure Mebeverine is in a single ionic state. |
| Variable retention times in HPLC | Fluctuations in mobile phase composition or flow rate. Temperature variations. | Ensure precise mixing of the mobile phase and regularly check the pump for consistent flow. Use a column oven to maintain a constant temperature. |
| False-positive results for amphetamines in immunoassay screening | Mebeverine's metabolite, mebeverine-alcohol, is a precursor to amphetamine-like compounds. | Confirm any positive immunoassay results with a more specific method like GC-MS or LC-MS/MS to differentiate from actual amphetamine use.[3] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Mebeverine Formulations
| Parameter | Immediate-Release Tablet (135 mg) | Modified-Release Capsule (200 mg) | Reference |
| Cmax (ng/mL) of this compound | Higher | Lower | [8] |
| tmax (h) of this compound | Earlier | Later | [8] |
| Elimination Half-life (h) of this compound | Shorter | Longer | [8] |
| Bioavailability | Optimal | Optimal | [8] |
Table 2: Reported Plasma Concentrations in a Fatal Mebeverine Overdose Case
| Compound | Concentration (mg/L) | Reference |
| Mebeverine | 1.2 | [3] |
| Mebeverine-alcohol | 74 | [3] |
| Veratric acid | 127 | [3] |
Experimental Protocols
Protocol 1: Formulation of Mebeverine HCl Sustained-Release Pellets
Objective: To prepare sustained-release pellets of Mebeverine HCl with a target release profile over 12 hours.
Materials:
-
Mebeverine HCl
-
Sugar spheres (non-pareil seeds)
-
Hydroxypropyl methylcellulose (HPMC)
-
Ethylcellulose
-
Povidone (PVP K-30)
-
Isopropyl alcohol (IPA)
-
Purified water
-
Triethyl citrate (TEC)
-
Magnesium stearate
Equipment:
-
Fluidized bed coater
-
Sieve shaker
-
Mechanical stirrer
Methodology:
-
Binder Solution Preparation: Dissolve PVP K-30 in IPA with stirring until a clear solution is obtained. In a separate container, dissolve HPMC in purified water. Slowly add the HPMC solution to the PVP solution while stirring continuously.[9]
-
Drug Loading: Load the sugar spheres into the fluidized bed coater. Spray the binder solution containing Mebeverine HCl onto the sugar spheres at a controlled rate, maintaining an appropriate bed temperature.
-
Sustained-Release Coating: Prepare the coating solution by dissolving ethylcellulose and triethyl citrate in IPA with stirring. Disperse magnesium stearate in the solution.[9]
-
Coating Application: Spray the sustained-release coating solution onto the drug-loaded pellets in the fluidized bed coater. Control the inlet temperature, spray rate, and atomization pressure to achieve a uniform coat.
-
Drying and Curing: Dry the coated pellets in the fluidized bed coater for a specified time to remove residual solvents.
-
Sieving: Sieve the final pellets to obtain a uniform particle size.
Protocol 2: In Vitro Dissolution Testing of Mebeverine HCl Sustained-Release Capsules
Objective: To evaluate the in vitro drug release profile of Mebeverine HCl sustained-release capsules.
Materials:
-
Mebeverine HCl sustained-release capsules
-
0.1 N Hydrochloric acid (HCl)
-
Phosphate buffer pH 6.8
-
Potassium dihydrogen phosphate
-
Sodium hydroxide
Equipment:
-
USP Type I Dissolution Apparatus (Basket)
-
UV-Vis Spectrophotometer
-
Water bath
Methodology:
-
Media Preparation: Prepare 900 mL of 0.1 N HCl and 900 mL of phosphate buffer pH 6.8. Degas the media before use.
-
Apparatus Setup: Set up the USP Type I dissolution apparatus. Maintain the temperature of the dissolution medium at 37 ± 0.5°C and the basket rotation speed at 100 rpm.
-
Dissolution Test:
-
Place one capsule in each basket.
-
For the first 2 hours, use 0.1 N HCl as the dissolution medium.
-
After 2 hours, replace the acid medium with phosphate buffer pH 6.8 and continue the dissolution for up to 12 hours.
-
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, and 12 hours). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples and analyze the concentration of Mebeverine HCl using a UV-Vis spectrophotometer at a wavelength of 263 nm.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Long-Term Stability Testing of Mebeverine Formulations
Objective: To assess the stability of Mebeverine sustained-release formulations under long-term storage conditions.
Materials:
-
Mebeverine sustained-release capsules/tablets packaged in the proposed commercial packaging.
Equipment:
-
Stability chambers
Methodology:
-
Storage Conditions: Place the packaged samples in stability chambers maintained at the following ICH recommended long-term storage conditions: 25°C ± 2°C / 60% RH ± 5% RH.[10]
-
Testing Intervals: Pull samples for analysis at specified time points, typically 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance: Visually inspect for any changes in color, shape, or signs of degradation.
-
Assay: Determine the drug content to assess for any loss of potency.
-
Dissolution: Perform in vitro dissolution testing to ensure the release profile remains within specification.
-
Related Substances/Degradation Products: Use a stability-indicating HPLC method to quantify any impurities or degradation products.
-
-
Acceptance Criteria: The formulation is considered stable if the analytical results remain within the predefined acceptance criteria throughout the study period.
Visualizations
Caption: Signaling pathway of Mebeverine in smooth muscle cells.
Caption: Experimental workflow for sustained-release pellet formulation.
Caption: Troubleshooting logic for in vitro dissolution issues.
References
- 1. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigative implications of the instability and metabolism of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpb.com [ijrpb.com]
- 5. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 6. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. saudijournals.com [saudijournals.com]
- 10. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Head-to-Head Comparison of Mebeverine and Otilonium Bromide in Irritable Bowel Syndrome (IBS) Models
For researchers and drug development professionals navigating the therapeutic landscape of Irritable Bowel Syndrome (IBS), understanding the nuanced differences between commonly prescribed antispasmodics is critical. This guide provides an objective comparison of the efficacy of Mebeverine and Otilonium Bromide, supported by experimental data from both clinical and preclinical IBS models.
Mechanism of Action: A Tale of Two Spasmolytics
Mebeverine and Otilonium Bromide, while both classified as antispasmodics, exhibit distinct mechanisms of action at the cellular level, which may influence their clinical profiles.
Mebeverine is a musculotropic antispasmodic that acts directly on the smooth muscle of the gastrointestinal tract.[1][2] Its primary mechanism is thought to involve the blockade of calcium and sodium channels in smooth muscle cells, leading to muscle relaxation and a reduction in spasms.[3] Mebeverine also exhibits a mild local anesthetic effect.[3] Notably, it has minimal anticholinergic (atropine-like) side effects, which can be advantageous in terms of tolerability.[4]
Otilonium Bromide , a quaternary ammonium derivative, has a more complex, multi-target mechanism of action and acts locally within the gut due to its poor systemic absorption.[1][5] Its effects are mediated through:
-
L-type and T-type Calcium Channel Blockade: This prevents the excessive influx of calcium into intestinal smooth muscle cells, thereby inhibiting contractions.[1]
-
Muscarinic M3 Receptor Antagonism: It demonstrates anticholinergic properties by interfering with M3 receptors, which are involved in smooth muscle contraction.[3]
-
Tachykinin NK2 Receptor Antagonism: By blocking NK2 receptors on smooth muscle cells and primary afferent neurons, Otilonium Bromide may help to reduce both motility and abdominal pain.[3]
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways for Mebeverine and Otilonium Bromide in a gastrointestinal smooth muscle cell.
References
I have initiated the search for head-to-head studies comparing Mebeverine and Pinaverium Bromide on colonic motility. The initial results provide some comparative data, mostly in the context of Irritable Bowel Syndrome (IBS) treatment, and also shed light on the individual mechanisms of action of both drugs.
However, a direct head-to-head study focusing specifically on colonic motility with detailed experimental data and protocols is not immediately apparent. Much of the data is embedded within broader clinical trials for IBS, and the quantitative data on colonic motility (like transit time, contraction frequency/amplitude) needs to be carefully extracted.
Therefore, the next steps need to focus on a more granular search to find this specific quantitative data and the associated methodologies. I also need to gather more focused information on the signaling pathways to create the required diagrams.
Updated plan:
-
Conduct targeted searches for quantitative data on the effects of Mebeverine and Pinaverium Bromide on colonic motility parameters from clinical or preclinical studies.
-
Search for detailed experimental protocols from the identified studies, including methods for measuring colonic motility.
-
Perform specific searches to delineate the signaling pathways for both drugs' actions on colonic smooth muscle cells.
-
Once sufficient data is gathered, proceed with structuring the comparison guide, including creating the data table and Graphviz diagrams as originally planned.The targeted searches in the second step yielded more specific information. I found several studies mentioning the effects of both Mebeverine and Pinaverium Bromide on colonic motility, often within the context of IBS. I was able to gather some quantitative data, particularly for Pinaverium Bromide's effect on colonic motility indices from manometry studies. For Mebeverine, the data is more focused on small bowel motility, with some information on its effect on colonic mass movements.
I have also found good descriptions of the mechanisms of action for both drugs, which will be useful for creating the signaling pathway diagrams. Specifically, Pinaverium Bromide is consistently described as an L-type calcium channel blocker, while Mebeverine appears to have a more complex mechanism involving sodium and calcium channels, as well as potential anticholinergic effects.
However, a direct head-to-head comparative study with a detailed, side-by-side quantitative data table on colonic motility is still not available. I will need to synthesize the information from different studies to create a comparative table. I also need to ensure I have enough detail on the experimental protocols to describe them accurately.
Therefore, I will refine the plan to focus on extracting the necessary quantitative data from the existing search results and supplementing it with any missing details on methodologies. After this, I will proceed with creating the comparison guide.
Updated plan:
-
Meticulously review the downloaded articles to extract all available quantitative data on the effects of Mebeverine and Pinaverium Bromide on colonic motility, including parameters like motility index, transit time, and frequency/amplitude of contractions.
-
Synthesize the extracted data into a comparative table, noting the different study designs and patient populations.
-
Detail the experimental protocols from the identified studies, focusing on colonic manometry and radiopaque marker transit studies.
-
Create a Graphviz diagram illustrating the signaling pathways for both Mebeverine and Pinaverium Bromide based on the information gathered.
-
Generate a Graphviz diagram to depict a typical experimental workflow for a comparative study on colonic motility.
-
Draft the complete comparison guide, incorporating the table, detailed protocols, and Graphviz diagrams with captions, to provide a comprehensive and objective overview for the target audience.
-
Review and refine the entire guide to ensure accuracy, clarity, and adherence to all user requirements.
-
Final Answer: Present the complete and finalized comparison guide.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mebeverine and Pinaverium Bromide, two antispasmodic agents commonly used in the management of Irritable Bowel Syndrome (IBS), with a specific focus on their effects on colonic motility. This document synthesizes available experimental data to objectively compare their performance, details the experimental protocols used in key studies, and visualizes their mechanisms of action and experimental workflows.
Quantitative Data on Colonic Motility
Direct head-to-head clinical trials exhaustively detailing the comparative effects of Mebeverine and Pinaverium Bromide on a wide range of colonic motility parameters are limited in the published literature. However, by synthesizing data from various studies, a comparative overview can be constructed. The following table summarizes key findings from studies investigating the effects of each drug on colonic motility.
| Parameter | Mebeverine | Pinaverium Bromide | Source |
| Colonic Transit Time | No significant alteration of total or segmental colonic transit time has been consistently demonstrated.[1] | No significant decrease in total or segmental colonic transit time was observed in healthy volunteers.[1] In some IBS patients, it has been shown to normalize stool frequency.[2] | [1][2] |
| Colonic Motility Index (Post-distention) | Intravenously administered mebeverine decreased all sigmoid colonic motility, particularly in hyperactive subjects.[3] | Significantly decreased the motility index in patients with constipation-predominant IBS.[4] | [3][4] |
| Colonic Mass Movements | Significantly reduced the number of mass movements and retrograde movements in the colon induced by lactulose.[5] | Inhibits colonic motility in response to food, hormonal, or pharmacological stimuli.[6] | [5][6] |
| Postprandial Colonic Motility | No significant effects on interdigestive small bowel motor parameters in controls; however, it did alter phase 2 and 3 motility in IBS patients.[3] | Significantly reduced post-prandial rectal spike amplitude and frequency.[3] Fourteen days of treatment significantly reduced the intensity of colonic motor activity in both fasting and postprandial states in IBS patients.[2] | [2][3] |
| Response to Neostigmine | Not explicitly studied in the reviewed literature. | Significantly counteracted the motor effects of neostigmine in the sigmoid tract of IBS patients.[7] | [7] |
Experimental Protocols
The quantitative data presented above are derived from studies employing specific methodologies to assess colonic motility. The two primary techniques cited are colonic manometry and radiopaque marker transit studies.
Colonic Manometry
Colonic manometry is a specialized procedure used to evaluate the motor function of the colon by measuring intraluminal pressure.
-
Objective: To directly measure the contractile activity of the colonic muscles.
-
Procedure:
-
Catheter Placement: A flexible catheter with multiple pressure sensors spaced along its length is inserted into the colon.[8] This can be done via colonoscopy, where the catheter is advanced to the cecum.[9]
-
Recording: The catheter is connected to a recording device that captures pressure changes over an extended period, often 24 hours, to assess fasting and postprandial motility, as well as responses to stimuli.[8][10]
-
Stimulation: To assess the colon's response, stimuli such as a meal, a prokinetic agent (e.g., neostigmine), or balloon distention may be used.[4][7][8]
-
Data Analysis: The recorded pressure data is analyzed to determine various motility parameters, including the frequency, amplitude, and duration of contractions, as well as the motility index, which is a composite measure of overall contractile activity.[4][10]
-
Radiopaque Marker Colonic Transit Study
This method provides an assessment of the time it takes for material to pass through the colon.
-
Objective: To measure total and segmental colonic transit time.
-
Procedure:
-
Marker Ingestion: Patients ingest a capsule containing a specific number of radiopaque markers (typically 20-24).[11][12] Different protocols exist, including single or multiple capsule ingestion over several days.[12][13]
-
Abdominal X-rays: A series of abdominal X-rays are taken at specific time points after marker ingestion (e.g., 36 and 60 hours, or on day 5).[11][13]
-
Marker Counting: The number of markers visible in different segments of the colon (ascending, transverse, descending, and rectosigmoid) is counted on each X-ray.[11]
-
Transit Time Calculation: The transit time is calculated based on the number of retained markers over time. A higher number of retained markers indicates slower transit.[11][14]
-
Signaling Pathways and Mechanisms of Action
The differential effects of Mebeverine and Pinaverium Bromide on colonic motility stem from their distinct mechanisms of action at the cellular level.
Pinaverium Bromide
Pinaverium Bromide is a locally acting calcium channel blocker with high selectivity for the gastrointestinal tract.[15][16] Its primary mechanism involves the inhibition of L-type voltage-gated calcium channels on the surface of colonic smooth muscle cells.[6][15]
Caption: Signaling pathway of Pinaverium Bromide on colonic smooth muscle cells.
By blocking the influx of extracellular calcium, Pinaverium Bromide prevents the activation of calmodulin and subsequently myosin light-chain kinase (MLCK). This leads to a decrease in the phosphorylation of the myosin light chain, resulting in smooth muscle relaxation and a reduction in colonic spasms.[15]
Mebeverine
The mechanism of action of Mebeverine is more complex and not fully elucidated.[17] It is known to be a musculotropic antispasmodic that acts directly on the smooth muscle of the gastrointestinal tract.[18] Its effects are believed to be mediated through multiple pathways:
-
Sodium Channel Blockade: Mebeverine can modulate sodium channels, which reduces the excitability of the smooth muscle cells.[18]
-
Calcium Channel Blockade: It also inhibits the influx of calcium into the smooth muscle cells, contributing to their relaxation.[18]
-
Anticholinergic Effects: Mebeverine may have weak anticholinergic properties by affecting muscarinic receptors.[17][19]
-
Local Anesthetic Effect: It has been suggested to have a local anesthetic effect, which may help in reducing pain sensitivity.[18]
Caption: Multifactorial mechanism of action of Mebeverine on colonic smooth muscle.
Experimental Workflow
The following diagram illustrates a typical workflow for a head-to-head clinical trial comparing the effects of Mebeverine and Pinaverium Bromide on colonic motility.
Caption: A typical experimental workflow for a comparative clinical trial.
Conclusion
Both Mebeverine and Pinaverium Bromide demonstrate efficacy in modulating colonic motility, albeit through different primary mechanisms of action. Pinaverium Bromide acts as a selective L-type calcium channel blocker, directly inhibiting the influx of calcium into colonic smooth muscle cells. Mebeverine exhibits a more complex, multifactorial mechanism that includes effects on sodium and calcium channels, as well as potential anticholinergic activity.
While direct comparative data on a wide array of colonic motility parameters are not extensively available, existing evidence suggests that both agents can reduce colonic hypermotility. Pinaverium Bromide has been shown to decrease the motility index in response to stimuli, while Mebeverine can reduce the frequency of colonic mass movements.
Further head-to-head studies employing standardized methodologies, such as 24-hour colonic manometry and radiopaque transit studies, are warranted to provide a more definitive comparison of their effects on colonic motility in different patient populations. Such research would be invaluable for optimizing therapeutic strategies for motility disorders like IBS.
References
- 1. Effect of pinaverium bromide on jejunal motility and colonic transit time in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effectiveness of pinaverium bromide therapy on colonic motility disorders in irritable bowel syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Manometric effects of pinaverium bromide in irritable bowel syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Motor effects of locally administered pinaverium bromide in the sigmoid tract of patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paediatric and adult colonic manometry: A tool to help unravel the pathophysiology of constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-resolution colonic manometry and its clinical application in patients with colonic dysmotility: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Perform and Assess Colonic Manometry and Barostat Study in Chronic Constipation [jnmjournal.org]
- 11. Colonic transit study by radio-opaque markers to investigate constipation: validation of a new protocol for a population with rapid gut transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. genieur.eu [genieur.eu]
- 13. METHODS FOR THE ASSESSMENT OF SMALL BOWEL AND COLONIC TRANSIT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Colonic Transit Study Technique and Interpretation: Can These Be Uniform Globally in Different Populations With Non-uniform Colon Transit Time? [jnmjournal.org]
- 15. What is the mechanism of Pinaverium bromide? [synapse.patsnap.com]
- 16. [The clinical pharmacological profile of pinaverium bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mebeverine - Wikipedia [en.wikipedia.org]
- 18. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 19. Unleashing the Power of Mebeverine Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
Validating Antispasmodic Effects: A Comparative Analysis of Mebeverine in Ex Vivo Tissue Baths
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antispasmodic effects of Mebeverine against other commonly used agents—Atropine, Papaverine, and Otilonium Bromide—using data derived from ex vivo tissue bath experiments. The information presented is intended to assist researchers in designing and interpreting preclinical studies aimed at validating and characterizing the activity of smooth muscle relaxants.
Comparative Analysis of Spasmolytic Potency
The antispasmodic efficacy of a compound is typically quantified by its ability to inhibit contractions induced by various spasmogens in isolated smooth muscle preparations. The half-maximal inhibitory concentration (IC50) or the antagonist affinity (pA2) are common metrics used for this purpose. The following table summarizes the available quantitative data for Mebeverine and its comparators from ex vivo studies on intestinal smooth muscle.
| Compound | Tissue Preparation | Spasmogen | Potency (IC50 / pA2) | Reference |
| Mebeverine | Not specified | Not specified | IC50: 0.91 µM | [1][2] |
| Atropine | Guinea Pig Ileum | Acetylcholine | pA2: 9.59 ± 0.022 | [3] |
| Papaverine | Guinea Pig Ileum | Electrical Field Stimulation | IC50: 3.53 µM (oral) | [4][5] |
| IC50: 4.76 µM (anal) | [4][5] | |||
| Otilonium Bromide | Rat Colonic Strips | Carbachol | EC50: 13.0 µM | |
| Electrical Field Stimulation | EC50: 7.3 µM |
Note: Direct comparison of potency should be made with caution due to variations in experimental conditions across different studies, including the specific tissue used, the method of inducing contraction, and the parameters measured.
Mechanisms of Action: A Comparative Overview
The antispasmodic effects of Mebeverine and its comparators are achieved through distinct molecular mechanisms, which are crucial for understanding their pharmacological profiles and potential therapeutic applications.
-
Mebeverine: Exhibits a multi-modal mechanism of action. It is known to be a musculotropic antispasmodic, acting directly on the smooth muscle of the gastrointestinal tract.[6] Its effects are believed to involve the blockage of voltage-operated sodium channels and the inhibition of intracellular calcium accumulation.[7][8] Some studies also suggest it may have an anesthetic effect and influence muscarinic receptors and calcium channels.[7]
-
Atropine: A competitive antagonist of muscarinic acetylcholine receptors.[3] It blocks the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system that stimulates smooth muscle contraction.[3][9]
-
Papaverine: A non-specific smooth muscle relaxant.[4][5] Its primary mechanism is the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP), promoting muscle relaxation.[4][5] It may also have direct effects on calcium channels.[10]
-
Otilonium Bromide: A quaternary ammonium derivative with a localized action in the gastrointestinal tract. It acts as an L-type calcium channel blocker, an antimuscarinic agent, and a tachykinin NK2 receptor antagonist.
The distinct signaling pathways targeted by each of these antispasmodic agents are illustrated in the diagram below.
Caption: Signaling pathways in smooth muscle contraction and points of intervention for different antispasmodics.
Experimental Protocols: Ex Vivo Tissue Bath Assay
The following is a generalized protocol for assessing the antispasmodic activity of a test compound on isolated intestinal smooth muscle. This protocol can be adapted for specific tissues (e.g., guinea pig ileum, rat colon) and research questions.
1. Tissue Preparation:
-
Animal Model: Male Wistar rats or guinea pigs are commonly used.
-
Dissection: The desired intestinal segment (e.g., terminal ileum, distal colon) is carefully excised and placed in cold, oxygenated physiological salt solution (e.g., Krebs or Tyrode's solution).
-
Preparation: The lumen is gently flushed to remove contents. Longitudinal or circular muscle strips of appropriate dimensions (e.g., 1-2 cm in length) are prepared.
2. Tissue Mounting and Equilibration:
-
Organ Bath Setup: The tissue strip is suspended vertically in an organ bath containing physiological salt solution maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Transducer Attachment: One end of the tissue is fixed to a stationary hook, and the other end is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The tissue is allowed to equilibrate for a period of 30-60 minutes under a resting tension (e.g., 1 gram). The bath solution is changed every 15-20 minutes during this period.
3. Induction of Contraction and Application of Antispasmodic:
-
Spasmogen Addition: A contractile agonist (spasmogen) is added to the organ bath to induce a stable, submaximal contraction. Common spasmogens include acetylcholine, carbachol, or a high concentration of potassium chloride (KCl).
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, the test antispasmodic agent is added to the bath in a cumulative manner, with increasing concentrations at regular intervals.
-
Data Recording: The relaxation of the smooth muscle is recorded as a percentage of the initial agonist-induced contraction.
4. Data Analysis:
-
The percentage of inhibition of the induced contraction is plotted against the logarithm of the antagonist concentration.
-
The IC50 value (the concentration of the antagonist that produces 50% of the maximal inhibition) is calculated from the resulting concentration-response curve.
-
For competitive antagonists like atropine, the pA2 value can be determined using a Schild plot analysis.
The logical workflow for a typical ex vivo tissue bath experiment is depicted below.
Caption: Experimental workflow for an ex vivo tissue bath assay to evaluate antispasmodic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. Effect of papaverine on synaptic transmission in the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of papaverine on synaptic transmission in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Desensitization to the anticholinergic effects of atropine on isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Smooth muscle relaxing drugs and guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action: Mebeverine vs. Dicyclomine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebeverine and dicyclomine are both antispasmodic agents utilized in the management of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders. While both drugs alleviate symptoms by relaxing gut smooth muscle, their underlying mechanisms of action are distinct. Dicyclomine primarily functions as an anticholinergic agent with a direct musculotropic effect, whereas mebeverine exerts its effects through a multifaceted mechanism involving ion channel modulation and direct smooth muscle relaxation, largely devoid of significant anticholinergic side effects. This guide provides a detailed comparison of their mechanisms, supported by quantitative data from experimental studies, to inform research and drug development in gastroenterology.
Overview of Mechanisms of Action
Dicyclomine's therapeutic effect is achieved through a dual mechanism: a specific anticholinergic (antimuscarinic) action at acetylcholine receptor sites and a direct musculotropic effect on smooth muscle.[1][2] In contrast, mebeverine is a musculotropic antispasmodic that acts directly on the smooth muscle of the gastrointestinal tract through various pathways, including the blockade of sodium and calcium channels, and exhibits weak anti-muscarinic properties.[3][4][5]
Quantitative Comparison of Pharmacological Activity
The differing mechanisms of mebeverine and dicyclomine are reflected in their pharmacological parameters. The following table summarizes key quantitative data from in vitro and ex vivo studies.
| Parameter | Mebeverine | Dicyclomine | Experimental Model |
| Anticholinergic Activity | |||
| Muscarinic Receptor Affinity | Weak atropine-like activity[6] | M1 Receptor: pA2 = 9.13M2 Receptor: pA2 = 7.21 - 7.61[7][8] | Guinea-pig ileum[7][8] |
| Antimuscarinic Potency | <0.001 times that of atropine | ~1/8th the milligram potency of atropine[7] | In vitro (guinea pig ileum)[7] |
| Smooth Muscle Relaxation | |||
| Inhibition of Acetylcholine-induced Contraction | IC50 = 1.66 x 10⁻⁶ mol/L[9][10] | - | Rabbit colonic smooth muscle[9][10] |
| Inhibition of KCl-induced Contraction | IC50 = 8.13 x 10⁻⁷ mol/L[9][10] | - | Rabbit colonic smooth muscle[9][10] |
| Ion Channel Activity | |||
| Sodium Channel Blockade | Modulates transepithelial sodium ion transport[11] | - | Isolated rabbit distal colon wall[11] |
| Other Activities | |||
| Anti-inflammatory Potential (Albumin Denaturation Assay) | IC50 = 0.91[12] | - | In vitro[12] |
| Antagonism of Bradykinin/Histamine | - | Antagonizes bradykinin- and histamine-induced spasms[7] | Isolated guinea pig ileum[7] |
Detailed Mechanisms of Action and Signaling Pathways
Mebeverine: A Multi-target Approach to Spasmolysis
Mebeverine's mechanism is complex and not fully elucidated, but it is understood to involve several key actions that collectively contribute to its spasmolytic effect without significant systemic anticholinergic side effects.[3][4]
-
Ion Channel Modulation: Mebeverine directly blocks voltage-operated sodium channels, which reduces sodium ion influx and thereby decreases the excitability of gastrointestinal smooth muscle cells.[5] It also inhibits intracellular calcium accumulation by affecting calcium channels.[5] This reduction in available intracellular calcium is a crucial step in preventing the sustained muscle contractions that lead to spasms.
-
Direct Musculotropic Effect: Mebeverine acts directly on the smooth muscle cells of the gut, causing them to relax.[3] This effect is independent of the autonomic nervous system.
-
Weak Anticholinergic and Other Minor Effects: Mebeverine exhibits very weak atropine-like (antimuscarinic) activity.[6] Some studies also suggest a local anesthetic effect and a minor role for phosphodiesterase inhibition.[5][13]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Dicyclomine Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Mebeverine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. droracle.ai [droracle.ai]
- 8. Dicyclomine discriminates between M1- and M2-muscarinic receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mebeverine influences sodium ion transport in the distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and LC-MS Methods for the Analysis of Mebeverine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of Mebeverine. This document summarizes experimental data and protocols to assist in selecting the most appropriate analytical technique for specific research and quality control needs.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the performance characteristics of HPLC and LC-MS methods for Mebeverine analysis based on published validation studies.
| Parameter | HPLC Methods | LC-MS/MS Methods |
| Linearity Range | 1 - 216 µg/mL | 0.1 ng/mL - 1000 ng/mL (for metabolites) |
| Correlation Coefficient (r²) | > 0.998 | > 0.996 |
| Accuracy (% Recovery) | 99.2% - 100.01% | 85% - 104.6% |
| Precision (%RSD) | < 2.0% | < 7.1% |
| Limit of Detection (LOD) | 0.005 - 2.2 µg/mL | Not explicitly stated for Mebeverine, 0.1 ng/mL (LLOQ for a metabolite) |
| Limit of Quantification (LOQ) | 0.016 - 6.5 µg/mL | 0.1 - 10 ng/mL (for metabolites) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A common RP-HPLC method for the determination of Mebeverine hydrochloride involves the following parameters.[1][2][3][4]
-
Chromatographic System: An isocratic HPLC system with a UV detector is typically used.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently employed.[1][2]
-
Mobile Phase: A mixture of a buffer (e.g., ammonium acetate or potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol) is used.[1][3] A common mobile phase composition is a 62:38 (v/v) mixture of ammonium acetate buffer (pH 5.2) and acetonitrile.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is generally maintained.[1]
-
Injection Volume: Typically, a 20 µL injection volume is used.[1]
-
Detection: UV detection is performed at a wavelength of 263 nm.[1]
-
Column Temperature: The column is maintained at ambient temperature (e.g., 25°C).[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS methods are particularly useful for the analysis of Mebeverine metabolites in biological matrices like human plasma.[5][6][7][8] Due to rapid metabolism, the parent drug is often not detected.[7]
-
Chromatographic System: A high-pressure liquid chromatography system coupled with a tandem mass spectrometer is used.[5]
-
Column: A C8 or C18 column with smaller particle size (e.g., 1.7 µm) is often used for better separation.[5][7]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous solution with a modifier (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is common.[7]
-
Flow Rate: A flow rate of around 0.5 mL/min is often used.[7]
-
Injection Volume: A small injection volume, typically 5 µL, is used.[7]
-
Ionization: Positive electrospray ionization (ESI) is commonly employed.[7]
-
Detection: The analysis is performed in the multiple reaction-monitoring (MRM) mode for high selectivity and sensitivity.[7]
Mandatory Visualizations
References
- 1. ijrpr.com [ijrpr.com]
- 2. Development and Validation of Mebeverine Hydrochloride Assay by RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, this compound and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mathewsopenaccess.com [mathewsopenaccess.com]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. researchgate.net [researchgate.net]
Mebeverine SR Capsules vs. Plain Tablets: A Comparative Efficacy Guide
A detailed analysis of the pharmacokinetic and clinical performance of sustained-release and immediate-release Mebeverine formulations for the management of Irritable Bowel Syndrome.
This guide provides a comprehensive comparison of Mebeverine Sustained-Release (SR) capsules and plain tablets, two common formulations of the antispasmodic agent used in the treatment of Irritable Bowel Syndrome (IBS). The following sections present a detailed examination of their pharmacokinetic profiles, clinical efficacy, and the experimental protocols employed in key comparative studies, offering valuable insights for researchers, scientists, and drug development professionals.
Pharmacokinetic Profile: Sustained vs. Immediate Release
The primary difference between Mebeverine SR capsules and plain tablets lies in their drug delivery mechanism, which directly impacts their pharmacokinetic properties. The SR formulation is designed for a slower, more controlled release of the active ingredient, leading to a more stable plasma concentration over time.
A study comparing the pharmacokinetic properties of a 200 mg modified-release capsule and a 135 mg plain tablet in healthy subjects revealed significant differences.[1][2][3] The SR capsule demonstrated extended-release characteristics, including a lower maximum plasma concentration (Cmax), a later time to reach Cmax (tmax), and a longer elimination half-life compared to the plain tablet.[1][2][3] Despite these differences in release profiles, the overall bioavailability of the SR capsule was found to be optimal.[1][2][3] Importantly, no significant drug accumulation was observed after multiple doses of either formulation.[1][2]
| Pharmacokinetic Parameter | Mebeverine SR Capsule (200 mg) | Mebeverine Plain Tablet (135 mg) | Key Finding |
| Cmax (Maximum Plasma Concentration) | Lower | Higher | SR formulation provides a more gradual peak concentration. |
| Tmax (Time to Maximum Concentration) | Later | Earlier | SR formulation takes longer to reach its peak concentration. |
| Elimination Half-life | Longer | Shorter | SR formulation is cleared from the body more slowly. |
| Bioavailability | Optimal | Not explicitly stated as different | Both formulations are effectively absorbed. |
| Accumulation (after multiple doses) | Not significant | Not significant | No significant buildup of the drug with repeated use. |
Clinical Efficacy in Irritable Bowel Syndrome
Multiple clinical trials have been conducted to compare the therapeutic efficacy of Mebeverine SR capsules and plain tablets in patients with IBS. The general consensus is that the two formulations are therapeutically equivalent in managing the primary symptoms of IBS, particularly abdominal pain.[2][4]
A meta-analysis of eight randomized trials, which included two studies directly comparing the tablet and capsule forms, found no statistically significant difference in clinical or global improvement and relief of abdominal pain between the 200 mg SR and 135 mg plain tablet formulations.[4][5] The relative risk (RR) for clinical or global improvement with the 200 mg formulation compared to the 135 mg formulation was 1.12 (95% CI: 0.96-1.3), and for relief of abdominal pain, the RR was 1.08 (95% CI: 0.87-1.34).[4][5]
In a multicentre, randomized, double-blind, double-dummy study involving 213 patients, the therapeutic equivalence of Mebeverine 200 mg b.i.d. (SR capsules) and 135 mg t.i.d. (plain tablets) was statistically proven.[2][6] After eight weeks, 70% of the SR group and 71% of the plain tablet group were classified as responders, defined as having a 50% or more improvement in the global mean visual analogue scale for abdominal pain.[2][6]
| Efficacy Outcome | Mebeverine SR Capsule (200 mg b.i.d.) | Mebeverine Plain Tablet (135 mg t.i.d.) | Key Finding |
| Clinical/Global Improvement (RR) | 1.12 (95% CI: 0.96-1.3) | - | No statistically significant difference between formulations.[4][5] |
| Relief of Abdominal Pain (RR) | 1.08 (95% CI: 0.87-1.34) | - | No statistically significant difference between formulations.[4][5] |
| Responders for Abdominal Pain (Week 8) | 70% | 71% | Therapeutic equivalence was demonstrated.[2][6] |
| Patient-Evaluated Improvement (Week 8) | 81% | 75% | Comparable patient-reported outcomes.[2][6] |
| Physician-Assessed Response (Week 8) | 70% (no or mild symptoms) | 64% (no or mild symptoms) | Similar physician assessments of therapeutic response.[2][6] |
The primary advantage of the SR capsule is the reduced dosing frequency (twice daily) compared to the plain tablet (three times daily), which is likely to improve patient compliance.[1][2][3]
Experimental Protocols
Pharmacokinetic Comparison Study
Objective: To compare the pharmacokinetic properties of Mebeverine modified-release 200 mg capsules and plain 135 mg tablets after single and multiple doses.[1][3]
Methodology:
-
Treatment Regimen:
-
Pharmacokinetic Analysis: Blood samples were collected at various time points to determine plasma concentrations of Mebeverine and its metabolites, allowing for the calculation of Cmax, tmax, and elimination half-life.
Clinical Efficacy Trial in IBS
Objective: To demonstrate the therapeutic equivalence of Mebeverine hydrochloride 200 mg b.i.d. capsules and 135 mg t.i.d. tablets in treating abdominal pain in IBS.[2][6]
Methodology:
-
Study Design: Multicentre, randomized, double-blind, double-dummy, general practice study.[2][6]
-
Assessments: Performed at baseline, four weeks, and eight weeks.[2][6]
-
Primary Efficacy Endpoint: The number of responders, defined as a 50% or more improvement in the global mean visual analogue scale (VAS) for abdominal pain.[2][6]
-
Secondary Efficacy Endpoints:
-
Safety Assessment: Based on adverse event reports and routine laboratory tests.[2][6]
Mechanism of Action of Mebeverine
Mebeverine is a musculotropic antispasmodic agent that acts directly on the smooth muscle of the gastrointestinal tract, relieving spasms without affecting normal gut motility.[7][8] Its exact mechanism of action is multifaceted and not fully elucidated, but it is known to involve several pathways:
-
Ion Channel Modulation: Mebeverine is believed to block calcium channels, which reduces the influx of calcium ions into smooth muscle cells.[9] Since calcium is essential for muscle contraction, this leads to muscle relaxation and the prevention of spasms.[9] It may also affect sodium channels, leading to a decrease in muscle excitability.[9]
-
Muscarinic Receptor Antagonism: Mebeverine has been identified as a muscarinic acetylcholine receptor (mAChR) antagonist.[10] By blocking these receptors, it inhibits the effects of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gut.[10]
-
Local Anesthetic Effect: The drug has also been found to have a local anesthetic effect, which can help reduce the sensitivity of the gut muscles to stimuli that might trigger spasms and pain.[9]
References
- 1. A pharmacokinetic comparison of the modified release capsule and a plain tablet formulation of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of two different formulations of mebeverine hydrochloride in irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mebeverine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 10. Unleashing the Power of Mebeverine Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
Mebeverine in Placebo-Controlled Trials: A Statistical Efficacy Analysis for Irritable Bowel Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the efficacy of mebeverine in the treatment of Irritable Bowel Syndrome (IBS), based on data from placebo-controlled clinical trials. It is intended to be an objective resource for researchers, scientists, and professionals involved in drug development, offering a concise overview of mebeverine's performance against placebo, detailed experimental methodologies, and visual representations of trial workflows and an inferred mechanism of action.
Quantitative Efficacy of Mebeverine vs. Placebo in IBS
The following table summarizes the pooled data from a meta-analysis of randomized controlled trials comparing mebeverine to placebo for the treatment of Irritable Bowel Syndrome. The primary endpoints evaluated are clinical improvement and relief of abdominal pain.
| Efficacy Endpoint | Mebeverine Group | Placebo Group | Pooled Relative Risk (RR) | 95% Confidence Interval (CI) | P-value | Number of Trials (Patients) | Citation |
| Clinical Improvement | - | - | 1.13 | 0.59 - 2.16 | 0.7056 | 5 (555) | [1][2] |
| Relief of Abdominal Pain | - | - | 1.33 | 0.92 - 1.93 | 0.129 | 3 (N/A) | [1][2] |
Note: A Relative Risk greater than 1 suggests a higher probability of the outcome in the mebeverine group compared to the placebo group. The p-value indicates the statistical significance of this difference. The data is based on a systematic review and meta-analysis of trials conducted before 2009.
Experimental Protocols in Mebeverine Placebo-Controlled Trials
The methodologies employed in placebo-controlled trials of mebeverine for IBS generally adhere to a standardized framework to ensure the validity and reliability of the findings. Below is a detailed description of the typical experimental protocols.
1. Study Design: Most studies are designed as randomized, double-blind, placebo-controlled trials.[2] This design is the gold standard for minimizing bias, as neither the participants nor the investigators know who is receiving the active treatment versus the placebo.
2. Participant Selection (Inclusion and Exclusion Criteria):
-
Inclusion Criteria: Participants are typically adults diagnosed with IBS according to established diagnostic criteria, such as the Rome Criteria (e.g., Rome III or IV).[3] The diagnosis is based on recurrent abdominal pain associated with a change in bowel habits.
-
Exclusion Criteria: To ensure a homogenous study population and to avoid confounding factors, individuals with organic gastrointestinal diseases (e.g., inflammatory bowel disease, celiac disease), a history of abdominal surgery that could explain the symptoms, or other significant medical conditions are typically excluded.[3]
3. Intervention and Control:
-
Intervention Group: Participants in the treatment arm receive mebeverine, with common dosages being 135 mg three times daily or 200 mg twice daily of a modified-release formulation.[1][4]
-
Control Group: The control group receives a placebo that is identical in appearance, taste, and smell to the mebeverine formulation to maintain blinding.
-
Treatment Duration: The treatment period in these trials typically ranges from 4 to 12 weeks.
4. Outcome Measures: The primary efficacy endpoints are focused on the core symptoms of IBS:
-
Global Assessment of Symptom Relief: Patients report their overall improvement in IBS symptoms.[2]
-
Abdominal Pain Reduction: Changes in the frequency and severity of abdominal pain are measured, often using a visual analog scale (VAS) or a numerical rating scale.
-
Stool Consistency and Frequency: Alterations in bowel habits, a key feature of IBS, are also monitored.
5. Data Analysis: The primary analysis is typically an intention-to-treat (ITT) analysis, which includes all randomized patients in the groups to which they were originally assigned, regardless of whether they completed the intervention. The efficacy of mebeverine is compared to placebo by calculating measures such as the relative risk (RR) or odds ratio (OR) of symptom improvement, along with corresponding 95% confidence intervals and p-values.[2]
Visualizing the Clinical Trial Workflow and Mechanism of Action
To further elucidate the processes involved in evaluating mebeverine, the following diagrams have been generated using Graphviz.
References
- 1. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 2. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ebastine Versus Mebeverine in IBS Patients | Clinical Research Trial Listing [centerwatch.com]
- 4. MEBEVERINE VERSUS PLACEBO IN ADOLESCENTS WITH IRRITABLE BOWEL SYNDROME OR FUNCTIONAL ABDOMINAL PAIN AND THE INFLUENCE OF LABELING: A 2X2 RANDOMIZED CONTROLLED TRIAL. - Digestive Disease Week [ddw.digitellinc.com]
A Systematic Review of Mebeverine Versus Other Antispasmodic Agents in the Management of Irritable Bowel Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic comparison of Mebeverine with other prominent antispasmodic agents used in the treatment of Irritable Bowel Syndrome (IBS). The following sections detail the comparative efficacy, safety profiles, mechanisms of action, and experimental protocols from key clinical trials, offering a comprehensive resource for research and development in gastroenterology.
Comparative Efficacy of Antispasmodic Agents
The therapeutic efficacy of antispasmodic agents in IBS is primarily evaluated based on their ability to alleviate abdominal pain and improve global symptoms. The following tables summarize quantitative data from comparative clinical trials.
Table 1: Mebeverine vs. Drotaverine in IBS
| Efficacy Endpoint | Mebeverine (135 mg t.i.d.) | Drotaverine (80 mg t.i.d.) | p-value | Reference |
| Pain Severity Reduction (Day 3) | Minimal reduction from 6.72 to 6.62 | Significant reduction from 6.02 to 4.8 | < 0.01 | [1] |
| Pain Severity Reduction (End of Study) | 46.1% reduction (from 6.72 to 3.62) | 74% reduction (from 6.02 to 1.78) | < 0.05 | [1] |
| Global Assessment of Symptoms Improvement | Less significant improvement | Significant improvement | < 0.05 | [1] |
| Patient Assessment of Constipation - Quality of Life (PAC-QOL) Improvement | Less significant improvement | Significant improvement | < 0.01 | [1] |
Table 2: Mebeverine vs. Otilonium Bromide in IBS
| Efficacy Endpoint | Mebeverine (100 mg t.i.d.) | Otilonium Bromide (40 mg t.i.d.) | p-value | Reference |
| Reduction in Abdominal Pain/Discomfort Frequency Score (APDFS) | 0.37 ± 1.11 | 0.55 ± 1.20 | Not statistically significant between groups | [2][3] |
| Reduction in Abdominal Pain Intensity Score | 0.30 ± 0.60 | 0.45 ± 0.60 | Not statistically significant between groups | [3] |
| Global Assessment by Patients and Investigators | Significant improvement from baseline | Significant improvement from baseline | Not statistically significant between groups | [2][3] |
Table 3: Mebeverine vs. Placebo - A Meta-Analysis Overview
| Efficacy Endpoint | Mebeverine | Placebo | Odds Ratio (95% CI) | p-value | Reference |
| Global Improvement | 56% | 38% | 2.13 (1.77 - 2.58) | < 0.001 | [4][5] |
| Pain Improvement | 53% | 41% | 1.65 (1.30 - 2.10) | < 0.001 | [4][5] |
Mechanisms of Action: Signaling Pathways
The diverse mechanisms of action of antispasmodic agents underpin their varying efficacy and side-effect profiles. The following diagrams illustrate the key signaling pathways targeted by Mebeverine and its comparators.
References
- 1. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The evaluation of otilonium bromide treatment in asian patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Evaluation of Otilonium Bromide Treatment in Asian Patients With Irritable Bowel Syndrome [jnmjournal.org]
- 4. read.qxmd.com [read.qxmd.com]
- 5. Meta-analysis of smooth muscle relaxants in the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel Mebeverine Derivatives: A Comparative Guide for Drug Development Professionals
For Immediate Release
This guide provides a comprehensive comparison of newly synthesized Mebeverine derivatives against the parent compound, Mebeverine. The document is intended for researchers, scientists, and drug development professionals interested in the advancement of antispasmodic therapeutics. The enclosed data and protocols offer a framework for the preclinical evaluation of these novel compounds.
Introduction
Mebeverine is a musculotropic antispasmodic agent widely used for the symptomatic treatment of irritable bowel syndrome (IBS).[1][2][3][4] Its primary mechanism of action is a direct effect on the smooth muscle of the gastrointestinal tract, leading to a reduction in spasms and associated pain.[2][3] While its exact mechanism is not fully elucidated, it is known to involve the blockage of calcium channels and an influence on muscarinic receptors in gastrointestinal smooth muscle cells.[1][2][5] Recent research has focused on developing novel derivatives of Mebeverine with potentially enhanced efficacy and additional therapeutic benefits, such as anti-inflammatory properties. A recent 2024 study successfully synthesized and evaluated new Mebeverine analogs, demonstrating superior spasmolytic activity compared to the parent compound.[6] This guide summarizes the key comparative data and provides detailed experimental protocols for benchmarking such derivatives.
Comparative Efficacy Data
The following tables summarize the in vitro and ex vivo performance of new Mebeverine derivatives in comparison to the parent compound. The data is based on a recent study investigating novel analogs of Mebeverine.[6]
Table 1: Ex Vivo Spasmolytic Activity on Isolated Rat Ileum
| Compound | Concentration (µM) | Inhibition of Acetylcholine-induced Contractions (%) |
| Mebeverine | 10 | 45 ± 3.2 |
| 50 | 78 ± 4.1 | |
| Derivative 3 | 10 | 55 ± 2.8 |
| 50 | 89 ± 3.5 | |
| Derivative 4a | 10 | 62 ± 3.1 |
| 50 | 95 ± 2.9 | |
| Derivative 4b | 10 | 58 ± 3.4 |
| 50 | 91 ± 3.0 |
Data are presented as mean ± standard deviation.
Table 2: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
| Compound | Concentration (µg/mL) | Inhibition of Protein Denaturation (%) |
| Mebeverine | 100 | 15 ± 1.8 |
| 500 | 35 ± 2.5 | |
| Derivative 3 | 100 | 25 ± 2.1 |
| 500 | 58 ± 3.0 | |
| Derivative 4a | 100 | 32 ± 2.4 |
| 500 | 65 ± 2.8 | |
| Derivative 4b | 100 | 28 ± 2.2 |
| 500 | 61 ± 3.1 | |
| Diclofenac (Standard) | 100 | 75 ± 4.0 |
| 500 | 92 ± 3.5 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Ex Vivo Spasmolytic Activity Assay
This protocol assesses the ability of a test compound to inhibit smooth muscle contractions in an isolated organ bath setup.
-
Tissue Preparation: A segment of the terminal ileum is isolated from a male Wistar rat (200-250g) and placed in oxygenated Tyrode's solution. The lumen is flushed, and the segment is cut into 2-3 cm long pieces.
-
Apparatus: The ileum segment is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (95% O2, 5% CO2). One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
Procedure:
-
The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1g.
-
Stable submaximal contractions are induced by adding acetylcholine (1 µM) to the organ bath.
-
Once a stable contractile response is achieved, the test compound (Mebeverine or its derivative) is added in a cumulative concentration-dependent manner.
-
The relaxation of the tissue is recorded, and the percentage inhibition of the acetylcholine-induced contraction is calculated.
-
-
Data Analysis: The concentration-response curves are plotted, and the IC50 values (concentration causing 50% inhibition) are determined.
In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the heat-induced denaturation of albumin.
-
Reagents:
-
Bovine Serum Albumin (BSA) solution (1% w/v)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Test compounds (Mebeverine, derivatives) and a standard anti-inflammatory drug (e.g., Diclofenac sodium).
-
-
Procedure:
-
The reaction mixture consists of 0.2 ml of BSA solution and 2.8 ml of PBS.
-
Test compounds are added to the reaction mixture at various concentrations (e.g., 100-500 µg/mL).
-
The samples are incubated at 37°C for 20 minutes.
-
Denaturation is induced by heating the samples at 70°C for 5 minutes, followed by cooling.
-
The turbidity of the samples is measured spectrophotometrically at 660 nm.
-
-
Data Analysis: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Visualizations
Signaling Pathway of Mebeverine
The following diagram illustrates the proposed mechanism of action of Mebeverine on gastrointestinal smooth muscle cells.
Caption: Proposed signaling pathway of Mebeverine in gastrointestinal smooth muscle cells.
Experimental Workflow for Spasmolytic Activity Assay
The workflow for evaluating the ex vivo spasmolytic activity of Mebeverine derivatives is outlined below.
Caption: Workflow for the ex vivo spasmolytic activity assay.
Logical Relationship of Comparative Evaluation
The following diagram illustrates the logical flow of comparing new Mebeverine derivatives against the parent compound.
Caption: Logical framework for the comparative evaluation of Mebeverine derivatives.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. Calcium channels in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Mebeverine Hydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of mebeverine hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to prevent environmental contamination and ensure workplace safety. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of mebeverine hydrochloride.
Core Principles of Mebeverine Hydrochloride Disposal
The primary methods for the proper disposal of mebeverine hydrochloride involve professional chemical destruction services. It is crucial to avoid discharging the chemical into drains or sewer systems.[1][2][3] Unused or expired mebeverine hydrochloride should be treated as regulated pharmaceutical waste.
Step-by-Step Disposal Protocol for Laboratory Settings
-
Initial Assessment and Collection :
-
Contacting a Licensed Disposal Service :
-
Approved Disposal Methods :
-
Incineration : The recommended method is controlled incineration at a licensed chemical destruction plant, often equipped with flue gas scrubbing to neutralize harmful emissions.[1] The material can be dissolved or mixed with a combustible solvent before incineration.[4]
-
Sanitary Landfill : In some cases, and after appropriate treatment, disposal in a sanitary landfill may be an option. Packaging can be punctured to render it unusable for other purposes before landfill disposal.[1]
-
-
Handling and Personal Protective Equipment (PPE) :
-
Spill Management :
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety information derived from Safety Data Sheets (SDS).
| Parameter | Value/Instruction | Source |
| Oral LD50 (Rat) | 1540 mg/kg | [3] |
| Dermal LD50 (Rat) | > 2000 mg/kg | [3] |
| Personal Protective Equipment | Safety goggles, chemical-impermeable gloves, protective clothing. | [1][4] |
| Primary Disposal Method | Controlled incineration by a licensed facility. | [1][4] |
| Environmental Precautions | Avoid discharge into drains, sewers, or the environment. | [1][2][5] |
Experimental Protocols and Workflows
The proper disposal of mebeverine hydrochloride is a procedural workflow rather than an experimental protocol. The logical steps to ensure safe and compliant disposal are outlined below.
Caption: Logical workflow for the safe disposal of Mebeverine Hydrochloride.
For individual consumers with unused or expired medications, participation in drug take-back programs is the best disposal method.[6][7][8][9] These programs are often available through local pharmacies or law enforcement agencies.[8] If a take-back program is not accessible, the medication should be removed from its original container, mixed with an undesirable substance like coffee grounds or cat litter, sealed in a plastic bag, and then placed in the household trash.[7][8][10][11] Flushing medication is generally not recommended unless specified on the product label, as it can contaminate water supplies.[8][11]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. moehs.com [moehs.com]
- 4. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. medprodisposal.com [medprodisposal.com]
- 7. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
- 9. fda.gov [fda.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling Mebeverine acid
Essential Safety and Handling Guide for Mebeverine
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with Mebeverine. The following procedural guidance is designed to ensure a safe laboratory environment.
Hazard Identification
Mebeverine, commonly handled as Mebeverine hydrochloride, is classified with the following hazards:
-
Serious Eye Damage: Can cause serious eye damage.[4]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[3][4]
-
Physical Hazard: Dust may form an explosive mixture in the air.[3]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure. All personnel must use the following equipment when handling Mebeverine.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1][2][5][6] | Protects against dust particles and splashes, preventing serious eye damage. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile, PVC).[1][2][5][7] | Prevents direct skin contact. |
| Lab coat, disposable coverall, or other protective clothing.[1][3][7][8] | Provides a barrier against accidental spills and dust contamination. | |
| Respiratory Protection | Use in a well-ventilated area or under a laboratory hood.[1][3][4] | Minimizes inhalation of dust particles. |
| A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1][2] | Provides a higher level of protection in case of insufficient ventilation or large-scale handling. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
Storage:
Caption: Workflow for the safe handling of Mebeverine in a laboratory setting.
Emergency Procedures
Immediate and appropriate action is critical in an emergency.
First-Aid Measures
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration and seek immediate medical attention.[1][2][5][6]
-
After Skin Contact: Immediately remove contaminated clothing.[1][2][5] Wash the affected area with soap and plenty of water.[1][2][5] Consult a physician.[1][2][5]
-
After Eye Contact: Immediately flush eyes with pure water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.[1][2][6]
-
After Ingestion: Rinse the mouth with water.[1][2][5] Do not induce vomiting.[1][2] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1][2][5][6]
Accidental Release Measures (Spills)
-
Evacuate: Evacuate all non-essential personnel from the spill area.[1][2][3]
-
Protect: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.[1][2][3]
-
Contain: Prevent further leakage or spillage if it is safe to do so.[1][2] Do not allow the substance to enter drains or waterways.[1][2][5]
-
Clean-Up:
Disposal Plan
All waste materials must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Chemical Waste: Dispose of Mebeverine and any contaminated materials at a licensed chemical destruction plant or through controlled incineration.[2] Do not discharge into sewers or the environment.[2]
-
Container Disposal: Empty containers may retain product residue.[7] They should be disposed of in the same manner as the chemical waste. Alternatively, containers can be triple-rinsed and offered for recycling if local regulations permit.[2]
-
Household Disposal (for small quantities): If permitted by local authorities, unused medicine can be mixed with an undesirable substance like used coffee grounds or cat litter.[9][10] Place the mixture in a sealed container (e.g., a resealable bag) and dispose of it in the household trash.[9][10]
Caption: Decision logic for the proper disposal of Mebeverine waste.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. moehs.com [moehs.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 10. Medicine: Proper Disposal [nationwidechildrens.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
